molecular formula C44H42N2O15 B050584 SBFI tetraammonium CAS No. 124549-08-2

SBFI tetraammonium

Número de catálogo: B050584
Número CAS: 124549-08-2
Peso molecular: 838.8 g/mol
Clave InChI: UGJCNRLBGKEGEH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sodium benzofuran isophthalate is a high-purity organic salt that serves as a critical synthon and building block in advanced materials and chemical research. Its structure integrates a benzofuran heterocycle with an isophthalate moiety, creating a versatile, anionic ligand with significant potential in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Researchers value this compound for its ability to form porous, crystalline materials with tunable properties for applications in gas storage, separation technologies, and heterogeneous catalysis. In pharmaceutical research, it acts as a key intermediate for the development of novel bioactive molecules, leveraging the benzofuran scaffold's prevalence in medicinal chemistry. The sodium salt formulation ensures excellent solubility in aqueous and polar organic solvents, facilitating its use in various synthetic protocols. This product is intended for laboratory research to explore new material properties and synthetic pathways.

Propiedades

IUPAC Name

4-[6-[13-[2-(2,4-dicarboxyphenyl)-5-methoxy-1-benzofuran-6-yl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H42N2O15/c1-55-39-21-27-19-37(29-5-3-25(41(47)48)17-31(29)43(51)52)60-35(27)23-33(39)45-7-11-57-12-8-46(10-14-59-16-15-58-13-9-45)34-24-36-28(22-40(34)56-2)20-38(61-36)30-6-4-26(42(49)50)18-32(30)44(53)54/h3-6,17-24H,7-16H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJCNRLBGKEGEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(O2)C3=C(C=C(C=C3)C(=O)O)C(=O)O)N4CCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)O)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H42N2O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101104187
Record name 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124549-08-2
Record name 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124549-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium-binding benzofuran isophthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124549082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4′-[1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diylbis(5-methoxy-6,2-benzofurandiyl)]bis[1,3-benzenedicarboxylic acid]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101104187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

SBFI Tetraammonium Salt: An In-depth Technical Guide for Cellular Sodium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

SBFI tetraammonium salt is a fluorescent indicator dye meticulously designed for the quantitative measurement of intracellular sodium concentrations ([Na⁺]i). As a ratiometric, UV-excitable dye, it is an indispensable tool in cellular biology and drug discovery, enabling researchers to investigate the intricate roles of sodium ions in a multitude of physiological and pathophysiological processes. This guide provides a comprehensive overview of its properties, detailed experimental protocols, and its application in studying cellular signaling pathways.

Introduction

Sodium ions (Na⁺) are fundamental to numerous cellular functions, including the regulation of membrane potential, cell volume, and the transport of metabolites and other ions. Dysregulation of intracellular sodium homeostasis is implicated in a range of conditions, from cardiovascular diseases to neurological disorders. Consequently, the ability to accurately measure [Na⁺]i is paramount for advancing our understanding of these processes and for the development of novel therapeutics. SBFI (Sodium-Binding Benzofuran Isophthalate) has emerged as a cornerstone for such investigations. The tetraammonium salt form of SBFI is the cell-impermeant version, typically introduced into cells via microinjection or patch pipette, allowing for precise and controlled loading.

Physicochemical and Spectroscopic Properties

SBFI's utility as a sodium indicator stems from its unique spectral properties that change upon binding to Na⁺. It is a ratiometric dye, meaning that the concentration of the ion is determined from the ratio of fluorescence intensities at two different excitation wavelengths, which minimizes artifacts from variable dye concentration, cell path length, and photobleaching.

PropertyValueReference
Excitation Wavelengths ~340 nm (Na⁺-bound) and ~380 nm (Na⁺-free)[1]
Emission Wavelength ~505 nm[1]
Dissociation Constant (Kd) for Na⁺ 3.8 mM (in the absence of K⁺)[2]
11.3 mM (in 135 mM K⁺)[2]
Selectivity ~18-fold more selective for Na⁺ over K⁺[2]
Fluorescence Quantum Yield (Φ) ~0.08 (in Na⁺-containing solutions)[2][3]
Form Cell-impermeant tetraammonium salt
Molecular Weight Varies by specific salt, consult manufacturer

Mechanism of Action

The core of the SBFI molecule is a crown ether that selectively binds sodium ions. This binding event induces a conformational change in the molecule, which in turn alters the fluorescence properties of the linked benzofuranyl fluorophores. Specifically, upon binding to Na⁺, the excitation maximum of SBFI shifts to a shorter wavelength. By alternately exciting the dye at its isosbestic point (~340-345 nm, where fluorescence is independent of Na⁺ concentration) and at a Na⁺-sensitive wavelength (~380-385 nm), and then measuring the ratio of the emitted fluorescence at ~505 nm, a quantitative measure of the intracellular sodium concentration can be obtained.[1][4]

Experimental Protocols

Cell Loading with this compound Salt

As the tetraammonium salt is cell-impermeant, it must be introduced into the cytoplasm directly.

Method: Microinjection or Patch Pipette

  • Prepare SBFI Solution: Dissolve this compound salt in nuclease-free water or an appropriate intracellular buffer to a final concentration of 1-5 mM.

  • Backfill Micropipette: For microinjection, backfill a fine-tipped glass micropipette with the SBFI solution. For patch-clamp experiments, include the SBFI solution in the patch pipette filling solution.

  • Cell Loading:

    • Microinjection: Carefully insert the micropipette into the target cell under microscopic guidance and inject a small volume of the SBFI solution.

    • Patch Pipette: Establish a whole-cell patch-clamp configuration. The dye will diffuse from the pipette into the cell cytoplasm. Allow sufficient time (typically 5-15 minutes) for the dye to equilibrate within the cell.

In Situ Calibration of Intracellular SBFI

To convert the measured fluorescence ratio into an absolute sodium concentration, an in situ calibration is essential. This is typically performed at the end of each experiment using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Materials:

  • Calibration Buffer A (Na⁺-free): Contains a high concentration of K⁺ (e.g., 140 mM KCl) and other necessary salts, with Na⁺ replaced by an impermeant cation like N-methyl-D-glucamine (NMDG).

  • Calibration Buffer B (High Na⁺): Contains a high concentration of Na⁺ (e.g., 140 mM NaCl) and other necessary salts.

  • Gramicidin (B1672133) (a Na⁺/K⁺ ionophore) and Monensin (B1676710) (a Na⁺/H⁺ ionophore).

Procedure:

  • At the end of the experiment, perfuse the cells with a solution containing a mixture of gramicidin (e.g., 5 µM) and monensin (e.g., 5 µM) in a Na⁺-free buffer. This will allow the intracellular [Na⁺] to equilibrate with the extracellular solution.

  • Record the fluorescence ratio (Rmin) at zero extracellular [Na⁺].

  • Sequentially perfuse the cells with calibration buffers containing known concentrations of Na⁺ (e.g., 10, 20, 50, 100 mM), while maintaining a constant total cation concentration (Na⁺ + K⁺ = constant, e.g., 140 mM). Record the fluorescence ratio at each concentration.

  • Finally, perfuse with a high Na⁺ buffer to obtain the maximum fluorescence ratio (Rmax).

  • Plot the fluorescence ratio against the known [Na⁺] to generate a calibration curve. The data can be fitted to the Grynkiewicz equation to determine the dissociation constant (Kd) under your experimental conditions: [Na⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)

    • Where R is the experimental ratio, Rmin is the ratio at zero Na⁺, Rmax is the ratio at saturating Na⁺, and (Sf2 / Sb2) is the ratio of fluorescence intensities at the denominator wavelength for Na⁺-free and Na⁺-bound SBFI.

Fluorescence Microscopy and Data Acquisition
  • Microscope Setup: Use an inverted fluorescence microscope equipped with a UV light source, appropriate filter sets for dual-wavelength excitation (e.g., 340 nm and 380 nm), and a dichroic mirror and emission filter centered around 505 nm.

  • Image Acquisition: Acquire fluorescence images at both excitation wavelengths using a sensitive camera (e.g., sCMOS or EMCCD).

  • Data Analysis:

    • Select regions of interest (ROIs) within the cytoplasm of the loaded cells.

    • Measure the average fluorescence intensity within the ROIs for both excitation wavelengths.

    • Calculate the ratio of the fluorescence intensities (e.g., F340 / F380).

    • Convert the ratio values to [Na⁺]i using the calibration curve generated in the previous step.

Application in Signaling Pathway Analysis

SBFI is a powerful tool for dissecting signaling pathways that involve changes in intracellular sodium. Below are diagrams illustrating two common experimental workflows.

Workflow for Measuring Na⁺/K⁺-ATPase Activity

The Na⁺/K⁺-ATPase is a crucial ion pump that maintains the sodium gradient across the plasma membrane. Its activity can be monitored by observing the rate of Na⁺ extrusion from the cell.

Na_K_ATPase_Workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis Load Load Cells with SBFI Wash Wash to Remove Extracellular Dye Load->Wash Equilibrate Equilibrate in Physiological Buffer Wash->Equilibrate Inhibit Inhibit Na+/K+-ATPase (e.g., with Ouabain) Equilibrate->Inhibit Record_Rise Record Rise in [Na+]i Inhibit->Record_Rise Washout Washout Inhibitor Record_Rise->Washout Measure_Ratio Calculate F340/F380 Ratio Record_Rise->Measure_Ratio Record_Recovery Record [Na+]i Recovery Washout->Record_Recovery Record_Recovery->Measure_Ratio Calibrate Apply In Situ Calibration Measure_Ratio->Calibrate Calculate_Rate Calculate Rate of [Na+]i Change Calibrate->Calculate_Rate Determine_Activity Determine Na+/K+-ATPase Activity Calculate_Rate->Determine_Activity Glutamate_Signaling Glutamate Glutamate Release (Presynaptic) NMDA_R NMDA Receptor (Postsynaptic) Glutamate->NMDA_R Binds to Na_Influx Na+ Influx NMDA_R->Na_Influx Channel Opening SBFI_Binding SBFI Binds Na+ Na_Influx->SBFI_Binding Downstream Downstream Signaling (e.g., Na+/Ca2+ Exchanger, Plasticity) Na_Influx->Downstream Initiates Fluorescence_Change Fluorescence Ratio Change (F340/F380 ↑) SBFI_Binding->Fluorescence_Change Results in

References

An In-depth Technical Guide to the Core Mechanism of Action of SBFI Tetraammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a fluorescent indicator widely utilized for the measurement of intracellular sodium ion concentrations ([Na⁺]ᵢ). As a ratiometric dye, SBFI offers significant advantages for quantitative analysis by minimizing the impact of experimental variables such as dye loading, cell thickness, and photobleaching. This technical guide provides a comprehensive overview of the core mechanism of action of SBFI, its photophysical properties, and detailed experimental considerations for its application in cellular biology and drug discovery.

Core Mechanism of Action

SBFI's function as a sodium indicator is predicated on its molecular structure, which incorporates a crown ether moiety linked to benzofuranyl fluorophores. The crown ether acts as a selective binding site, or chelator, for sodium ions.[1] The size of the cavity within the crown ether is specifically tailored to preferentially accommodate Na⁺ ions.[1]

Upon binding of a sodium ion, the SBFI molecule undergoes a conformational change.[2] This alteration in the three-dimensional structure of the dye modifies the electronic environment of the fluorophores, leading to a change in its fluorescence properties.[2] Specifically, the fluorescence excitation spectrum of SBFI shifts, allowing for ratiometric measurement.[2]

The dye is excited at two different wavelengths, typically around 340 nm and 380 nm.[2] When SBFI is bound to Na⁺, its fluorescence emission intensity increases upon excitation at 340 nm. Conversely, in its Na⁺-free state, it shows stronger fluorescence when excited at 380 nm. The emission wavelength remains constant at approximately 505 nm regardless of the sodium concentration.[2] By calculating the ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀), the intracellular sodium concentration can be accurately determined.[2][3] This ratiometric approach provides a robust measurement that is largely independent of the intracellular dye concentration.[4][5]

The tetraammonium salt form of SBFI is a cell-impermeant version of the indicator. This characteristic makes it suitable for direct introduction into cells via techniques such as microinjection or electroporation, or for use in cell-free systems.[5] For intracellular measurements in intact cells, the acetoxymethyl (AM) ester form, SBFI-AM, is commonly used.[6][7] The lipophilic AM ester group facilitates passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant SBFI free acid in the cytoplasm.[8]

Quantitative Data

The following tables summarize the key quantitative properties of SBFI.

Table 1: Spectral Properties of SBFI

PropertyWavelength (nm)Reference(s)
Excitation (Na⁺-bound)~340[2][4][5]
Excitation (Na⁺-free)~380[2][4][5]
Excitation (General)333[9][10]
Emission~505[2][4]
Emission (Alternative)539[9][10]
Emission (Alternative)450[11]

Table 2: Binding Affinity and Selectivity of SBFI

ParameterValueConditionsReference(s)
Dissociation Constant (Kₔ) for Na⁺3.8 mMIn the absence of K⁺[1][12][13]
Dissociation Constant (Kₔ) for Na⁺7.4 mMNot specified
Dissociation Constant (Kₔ) for Na⁺11.3 mMIn solutions with a combined Na⁺ and K⁺ concentration of 135 mM[1][12][13]
Dissociation Constant (Kₔ) for Na⁺~17 mMEffective Kₔ in the presence of KCl ([Na⁺] + [K⁺] = 135 mM)[8]
Dissociation Constant (Kₔ) for Na⁺20 mMNot specified[11]
Dissociation Constant (Kₔ) for K⁺120 mMNot specified[11]
Selectivity~18-fold more selective for Na⁺ over K⁺Not specified[1][4][5][8][12]

Experimental Protocols

The following provides a generalized methodology for the use of SBFI-AM for intracellular sodium measurement. Specific parameters may require optimization depending on the cell type and experimental setup.

SBFI-AM Stock Solution Preparation
  • Prepare a stock solution of SBFI-AM in anhydrous dimethylsulfoxide (DMSO) at a concentration of 1-10 mM.[8]

  • To aid in the solubilization of the AM ester in aqueous loading media, Pluronic® F-127 can be used. A common method is to mix the SBFI-AM DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before the final dilution in the loading buffer.[8]

Cell Loading
  • Dilute the SBFI-AM stock solution into a suitable physiological buffer (e.g., Tyrode's solution or Hanks' Balanced Salt Solution) to a final working concentration, typically ranging from 5 µM to 10 µM.[6][8]

  • Incubate the cells with the SBFI-AM loading solution for a period ranging from 40 minutes to 4 hours at an appropriate temperature (e.g., 37°C).[6][8] The optimal loading time and temperature should be determined empirically.

  • To prevent the leakage of the de-esterified dye from the cells, the organic anion transport inhibitor probenecid (B1678239) can be included in the loading and experimental buffers.[14]

De-esterification and Washing
  • After loading, wash the cells with fresh physiological buffer to remove extracellular SBFI-AM.

  • Allow for a de-esterification period of approximately 30-60 minutes at room temperature or 37°C to ensure complete cleavage of the AM groups by intracellular esterases.

Fluorescence Imaging and Ratiometric Measurement
  • Excite the SBFI-loaded cells alternately at 340 nm and 380 nm using a suitable fluorescence microscopy system equipped with appropriate filters.

  • Collect the fluorescence emission at 505 nm.[2]

  • Record the fluorescence intensities (F₃₄₀ and F₃₈₀) from regions of interest within the cells.

  • Calculate the ratio of the fluorescence intensities (R = F₃₄₀ / F₃₈₀).

In Situ Calibration

To convert the fluorescence ratio to an absolute intracellular sodium concentration, an in situ calibration is essential.[6][14]

  • Prepare a series of calibration solutions with known sodium concentrations, maintaining a constant total ionic strength by replacing Na⁺ with K⁺.[1][12][14]

  • Expose the SBFI-loaded cells to these calibration solutions in the presence of ionophores such as gramicidin (B1672133) and monensin.[6] These agents will equilibrate the intracellular and extracellular sodium concentrations.

  • In some cases, inhibition of the Na⁺/K⁺ pump may also be necessary for optimal equilibration.[6]

  • Measure the fluorescence ratio (R) for each known sodium concentration.

  • Plot the ratio as a function of [Na⁺] to generate a calibration curve. A linear relationship is often observed at lower sodium concentrations (e.g., 0-20 mM).[14]

  • Use the calibration curve to convert the experimentally obtained fluorescence ratios from your samples into intracellular sodium concentrations.

Visualizations

Mechanism of Action of SBFI

SBFI_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SBFI_AM SBFI-AM (Lipophilic, Cell-Permeable) SBFI_Acid SBFI Free Acid (Cell-Impermeant) SBFI_AM->SBFI_Acid Diffusion Esterases Intracellular Esterases SBFI_Acid->Esterases Cleavage of AM esters SBFI_Na_Complex SBFI-Na⁺ Complex (Fluorescent) SBFI_AcidNa_ion SBFI_AcidNa_ion SBFI_Na_Complex->SBFI_AcidNa_ion Dissociation Na_ion Na⁺ SBFI_AcidNa_ion->SBFI_Na_Complex Binding

Caption: Cellular uptake and mechanism of SBFI-AM for intracellular sodium detection.

Experimental Workflow for Intracellular Sodium Measurement using SBFI

SBFI_Workflow Start Start Prepare_Stock Prepare SBFI-AM Stock Solution (in DMSO) Start->Prepare_Stock Load_Cells Load Cells with SBFI-AM (e.g., 5-10 µM for 40-240 min) Prepare_Stock->Load_Cells Wash Wash to Remove Extracellular Dye Load_Cells->Wash Deesterify Allow for De-esterification (e.g., 30-60 min) Wash->Deesterify Image Acquire Fluorescence Images (Excitation at 340 nm & 380 nm, Emission at 505 nm) Deesterify->Image Analyze Calculate F340/F380 Ratio Image->Analyze Quantify Determine Intracellular [Na⁺] Analyze->Quantify Calibrate Perform In Situ Calibration (using ionophores and known [Na⁺]) Calibrate->Quantify Calibration Curve End End Quantify->End

Caption: A generalized experimental workflow for measuring intracellular sodium using SBFI-AM.

References

SBFI Sodium Indicator: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the core spectral properties and applications of the Sodium-Binding Benzofuran Isophthalate (SBFI) fluorescent indicator. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of SBFI's characteristics, experimental protocols, and its utility in studying intracellular sodium dynamics.

Core Spectral and Chemical Properties

SBFI is a ratiometric fluorescent indicator widely used for measuring intracellular sodium concentrations ([Na⁺]i). Its ability to be excited at two different wavelengths while exhibiting a sodium-dependent shift in its excitation spectrum allows for quantitative measurements that are less susceptible to variations in dye concentration, cell path length, and illumination intensity.

Quantitative Spectral Data

The key spectral and photophysical properties of SBFI are summarized in the tables below. These values are crucial for designing and executing experiments using this indicator.

PropertyNa⁺-Free SBFINa⁺-Bound SBFIReference(s)
Excitation Maximum (λex) 380 nm340 nm[1]
Emission Maximum (λem) 505 nm505 nm[1]
Molar Extinction Coefficient (ε) 45,000 M⁻¹cm⁻¹ (at λex = 339 nm, low [Na⁺])52,000 M⁻¹cm⁻¹ (at λex = 333 nm, high [Na⁺])
Quantum Yield (Φ) ~0.08Varies with [Na⁺]
Dissociation Constant (Kd) In vitro: ~7.4 mM - 11.3 mM (with K⁺)In situ: Varies by cell type (e.g., 20.7 mM)[2][3]
Selectivity ~18-fold greater for Na⁺ over K⁺N/A

Note: The spectral properties, particularly the Kd, can vary significantly depending on the intracellular environment (e.g., viscosity, presence of other ions, and protein binding). Therefore, in situ calibration is highly recommended for accurate quantification of [Na⁺]i.

Detailed Experimental Protocols

Accurate and reproducible measurements with SBFI necessitate careful attention to experimental procedures, from dye loading to calibration.

Cell Loading with SBFI-AM

The acetoxymethyl (AM) ester form of SBFI (SBFI-AM) is a cell-permeant version of the dye that can be loaded into live cells.

Materials:

  • SBFI-AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

  • Probenecid (B1678239) (optional, to inhibit dye leakage)

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of SBFI-AM in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Prepare Loading Solution:

    • For a final loading concentration of 5-10 µM SBFI-AM, dilute the SBFI-AM stock solution into the desired physiological buffer.

    • To aid in the dispersion of the nonpolar SBFI-AM in the aqueous buffer, first mix the SBFI-AM stock solution with an equal volume of the 20% Pluronic F-127 stock solution. Then, add this mixture to the buffer to achieve the final desired concentration. The final concentration of Pluronic F-127 should be around 0.02-0.04%.

    • If dye leakage is a concern, probenecid can be added to the loading and experimental buffers at a final concentration of 1-2.5 mM.

  • Cell Loading:

    • Replace the cell culture medium with the prepared loading solution.

    • Incubate the cells for 30-120 minutes at room temperature or 37°C. Incubation time and temperature should be optimized for the specific cell type to ensure adequate de-esterification of SBFI-AM by intracellular esterases and to minimize compartmentalization of the dye.

  • Wash:

    • After incubation, wash the cells twice with fresh, pre-warmed physiological buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes to allow for complete de-esterification.

In Situ Calibration of SBFI

To accurately determine [Na⁺]i from SBFI fluorescence ratios, an in situ calibration is essential. This is typically achieved by equilibrating the intracellular and extracellular Na⁺ concentrations using ionophores.

Materials:

  • Calibration buffers with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100, 150 mM). To maintain ionic strength, Na⁺ is typically replaced with K⁺ or another non-interfering cation like N-methyl-D-glucamine (NMDG⁺).

  • Gramicidin (B1672133) (a Na⁺ ionophore)

  • Monensin (B1676710) (a Na⁺/H⁺ exchanger)

  • Ouabain (B1677812) (an inhibitor of the Na⁺/K⁺-ATPase to prevent active Na⁺ extrusion)

Protocol:

  • Prepare Calibration Buffers: Prepare a set of calibration buffers with varying [Na⁺] while keeping the total concentration of monovalent cations and the ionic strength constant.

  • Equilibrate [Na⁺]:

    • After loading the cells with SBFI, perfuse them with the calibration buffers containing a combination of gramicidin (e.g., 5-10 µM) and monensin (e.g., 10 µM). Ouabain (e.g., 100 µM) should also be included to inhibit the Na⁺/K⁺ pump.

    • Allow sufficient time for the intracellular and extracellular [Na⁺] to equilibrate at each calibration point.

  • Acquire Fluorescence Ratios:

    • Excite the SBFI-loaded cells alternately at 340 nm and 380 nm and record the emission at ~505 nm for each excitation wavelength.

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each known [Na⁺].

  • Generate Calibration Curve:

    • Plot the F340/F380 ratio as a function of [Na⁺].

    • Fit the data to the Grynkiewicz equation to determine the minimum ratio (Rmin, at zero Na⁺), maximum ratio (Rmax, at saturating Na⁺), and the apparent dissociation constant (Kd).

Fluorescence Microscopy and Data Acquisition

Instrumentation:

  • An inverted fluorescence microscope equipped with a light source capable of providing excitation at 340 nm and 380 nm (e.g., a xenon arc lamp with appropriate filters or a dual-wavelength LED system).

  • A filter set with excitation filters for 340 nm and 380 nm, a dichroic mirror, and an emission filter centered around 505 nm.

  • A sensitive camera (e.g., a cooled CCD or sCMOS camera) for capturing the fluorescence images.

  • Image acquisition and analysis software capable of controlling the excitation wavelength switching and performing ratiometric calculations.

Procedure:

  • Mount the coverslip with SBFI-loaded cells onto the microscope stage.

  • Perfuse the cells with the appropriate physiological buffer.

  • Acquire images by alternating the excitation between 340 nm and 380 nm.

  • For each time point, calculate the ratio image (pixel-by-pixel division of the 340 nm image by the 380 nm image).

  • Convert the ratio values to [Na⁺]i using the parameters obtained from the in situ calibration.

Applications in Signaling Pathways and Drug Discovery

SBFI is a powerful tool for investigating cellular processes that involve changes in intracellular sodium, such as the activity of ion channels, transporters, and pumps.

Investigating Na⁺/K⁺-ATPase Signaling

The Na⁺/K⁺-ATPase is a critical enzyme that maintains the sodium and potassium gradients across the plasma membrane. Its activity is directly influenced by intracellular sodium. SBFI can be used to monitor changes in [Na⁺]i that reflect the activity of the Na⁺/K⁺-ATPase. For example, inhibition of the pump with cardiac glycosides like ouabain leads to an increase in [Na⁺]i, which can be quantified with SBFI. This allows for the study of the complex signaling cascades initiated by Na⁺/K⁺-ATPase inhibition.[3][4]

Na_K_ATPase_Signaling Ouabain Ouabain (Cardiac Glycoside) NaK_ATPase Na⁺/K⁺-ATPase Ouabain->NaK_ATPase Inhibits Na_in Intracellular Na⁺ [SBFI Measurement] NaK_ATPase->Na_in Regulates (Pump Activity) Src Src Kinase NaK_ATPase->Src Activates Na_in->NaK_ATPase Substrate EGFR EGFR Src->EGFR Transactivates ROS Reactive Oxygen Species (ROS) EGFR->ROS PI3K PI3K EGFR->PI3K PLC PLC EGFR->PLC Hypertrophy Cardiac Hypertrophy & Apoptosis ROS->Hypertrophy PI3K->Hypertrophy ERK ERK1/2 PLC->ERK ERK->Hypertrophy

Signaling cascade initiated by Na⁺/K⁺-ATPase inhibition.
High-Throughput Screening for Sodium Channel Modulators

SBFI can be adapted for high-throughput screening (HTS) assays to identify compounds that modulate the activity of voltage-gated sodium channels (NaV) or other sodium-permeable channels. While other dyes are also used for HTS, the ratiometric nature of SBFI can offer advantages in certain assay formats. The general workflow for such a screen is outlined below.

HTS_Workflow Start Start Cell_Plating Plate cells expressing target Na⁺ channel Start->Cell_Plating SBFI_Loading Load cells with SBFI-AM Cell_Plating->SBFI_Loading Compound_Addition Add test compounds (from library) SBFI_Loading->Compound_Addition Stimulation Stimulate Na⁺ influx (e.g., with veratridine (B1662332) or KCl) Compound_Addition->Stimulation Fluorescence_Reading Measure SBFI fluorescence ratio (kinetic plate reader) Stimulation->Fluorescence_Reading Data_Analysis Analyze data: Calculate % inhibition/activation Fluorescence_Reading->Data_Analysis Hit_Identification Identify primary hits Data_Analysis->Hit_Identification Dose_Response Dose-response analysis of primary hits Hit_Identification->Dose_Response Primary Hits End End Hit_Identification->End No Hits Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization Lead_Optimization->End

Workflow for an SBFI-based HTS assay.

Conclusion

SBFI remains a cornerstone fluorescent indicator for the quantitative measurement of intracellular sodium. Its ratiometric properties provide a robust method for investigating the role of sodium in a multitude of cellular functions. A thorough understanding of its spectral properties and the implementation of meticulous experimental protocols, including in situ calibration, are paramount for obtaining accurate and reliable data. The application of SBFI in studying complex signaling pathways and its potential for use in drug discovery workflows underscore its continued importance in biomedical research.

References

An In-depth Technical Guide to SBFI: Excitation, Emission, and Intracellular Sodium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sodium-binding Benzofuran (B130515) Isophthalate (B1238265) (SBFI), a crucial fluorescent indicator for the ratiometric measurement of intracellular sodium concentrations. This document details its spectral properties, outlines experimental protocols for its use, and illustrates its application in relevant signaling pathways.

Core Principles of SBFI Fluorescence

SBFI is a UV-excitable, ratiometric dye that exhibits a spectral shift upon binding to sodium ions (Na⁺). This property allows for the quantification of intracellular Na⁺ concentrations by measuring the ratio of fluorescence intensity at two different excitation wavelengths. The acetoxymethyl (AM) ester form, SBFI-AM, is a cell-permeant version of the dye that readily loads into cells. Once inside, cellular esterases cleave the AM groups, trapping the active, membrane-impermeant SBFI indicator in the cytoplasm.[1][2][3]

Upon binding to Na⁺, the excitation spectrum of SBFI shifts to a shorter wavelength.[4] Specifically, the fluorescence of Na⁺-bound SBFI is measured at an excitation wavelength of approximately 340 nm, while the fluorescence of Na⁺-free SBFI is measured at around 380 nm.[5][6] The emission maximum remains relatively constant at approximately 505 nm regardless of sodium concentration.[5][7] This ratiometric approach minimizes issues related to uneven dye loading, photobleaching, and variations in cell thickness, making it a robust method for quantifying intracellular Na⁺.[6]

Spectral and Physicochemical Properties

The key spectral and physicochemical properties of SBFI are summarized in the table below, providing a clear reference for experimental setup and data interpretation.

PropertyNa⁺-Bound SBFINa⁺-Free SBFIReference(s)
Excitation Maximum ~333-340 nm~380 nm[2][5][6][8]
Emission Maximum ~505-539 nm~505-559 nm[5][6][8][9][10]
Dissociation Constant (Kd) for Na⁺ Varies with conditions (in vitro vs. in situ). In vitro: ~3.8 mM (K⁺-free) to 11.3 mM (135 mM K⁺). In situ: can be higher, e.g., 18.0 - 29 mM.N/A[11]
Selectivity ~18-fold more selective for Na⁺ over K⁺N/A[3][6][11]

Note: The dissociation constant (Kd) of SBFI for Na⁺ can be influenced by several factors, including pH, temperature, ionic strength, and interactions with intracellular proteins.[11] Therefore, in situ calibration is highly recommended for accurate quantification of intracellular sodium concentrations.[11][12]

Experimental Protocols

SBFI-AM Loading Protocol

This protocol outlines the general steps for loading cells with SBFI-AM. Optimization may be required for specific cell types and experimental conditions.

  • Reagent Preparation:

    • Prepare a stock solution of SBFI-AM (e.g., 1-10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO).

    • To aid in the dispersion of the AM ester in aqueous loading medium, a stock solution of Pluronic® F-127 (e.g., 20% w/v in DMSO) can be prepared.

  • Loading Solution Preparation:

    • Dilute the SBFI-AM stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS or a Tyrode's solution) to a final concentration typically in the range of 5-10 µM.

    • If using Pluronic® F-127, mix the SBFI-AM stock solution with an equal volume of the 20% Pluronic® F-127 stock before diluting into the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02%.[13]

  • Cell Loading:

    • Remove the cell culture medium and wash the cells with the physiological buffer.

    • Incubate the cells with the SBFI-AM loading solution at 37°C for 30-60 minutes. The optimal loading time should be determined empirically.

    • After loading, wash the cells twice with the physiological buffer to remove extracellular dye.

  • De-esterification:

    • Incubate the cells in fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the SBFI-AM by intracellular esterases.

In Situ Calibration of SBFI

For accurate determination of intracellular Na⁺ concentrations, an in situ calibration is crucial. This is often achieved using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

  • Calibration Solutions:

    • Prepare a set of calibration buffers with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100 mM). To maintain ionic strength, NaCl is typically replaced with KCl or another non-interfering salt.

    • Each calibration buffer should contain a mixture of ionophores to permeabilize the cell membrane to Na⁺ and K⁺. A common combination is gramicidin (B1672133) D (e.g., 1-5 µM) and strophanthidin (B154792) (e.g., 100 µM) to inhibit the Na⁺/K⁺ pump.[14][15]

  • Calibration Procedure:

    • After loading and de-esterification, perfuse the cells sequentially with the calibration buffers, starting from the lowest Na⁺ concentration.

    • At each Na⁺ concentration, record the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) and the emission wavelength (e.g., 505 nm).

    • Obtain the minimum fluorescence ratio (Rmin) in the Na⁺-free solution and the maximum fluorescence ratio (Rmax) at a saturating Na⁺ concentration.

  • Calculation of Intracellular Na⁺:

    • The intracellular Na⁺ concentration can be calculated using the Grynkiewicz equation: [Na⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax / Fmin) where:

      • [Na⁺]i is the intracellular sodium concentration.

      • Kd is the apparent dissociation constant determined from the in situ calibration.

      • R is the measured fluorescence ratio (F340 / F380).

      • Rmin is the ratio at zero Na⁺.

      • Rmax is the ratio at saturating Na⁺.

      • Fmax / Fmin is the ratio of fluorescence intensities at 380 nm for Na⁺-free and Na⁺-bound SBFI, respectively.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Intracellular Sodium Measurement

The following diagram illustrates a typical experimental workflow for measuring intracellular sodium concentration using SBFI.

experimental_workflow cluster_prep Cell Preparation cluster_loading SBFI Loading cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cell_culture Cell Culture plate_cells Plate Cells on Coverslips cell_culture->plate_cells prepare_sbfi Prepare SBFI-AM Loading Solution load_cells Incubate Cells with SBFI-AM prepare_sbfi->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells deesterify Allow for De-esterification wash_cells->deesterify mount_coverslip Mount Coverslip on Microscope deesterify->mount_coverslip acquire_images Acquire Fluorescence Images (Ex: 340nm & 380nm, Em: 505nm) mount_coverslip->acquire_images calculate_ratio Calculate 340/380 Ratio acquire_images->calculate_ratio in_situ_calib Perform In Situ Calibration calculate_ratio->in_situ_calib quantify_na Quantify [Na⁺]i in_situ_calib->quantify_na

Caption: A generalized workflow for measuring intracellular sodium using SBFI.

Signaling Pathway: Na⁺ Influx via Ion Channels

Changes in intracellular Na⁺ are a critical component of many cellular signaling pathways, often initiated by the opening of ion channels in the plasma membrane. SBFI is an invaluable tool for monitoring these dynamics.

signaling_pathway stimulus External Stimulus (e.g., Neurotransmitter, Membrane Depolarization) receptor_channel Ligand-gated or Voltage-gated Na⁺ Channel stimulus->receptor_channel Activates na_influx Na⁺ Influx receptor_channel->na_influx Mediates increase_na Increase in Intracellular [Na⁺] na_influx->increase_na downstream Downstream Cellular Responses increase_na->downstream Triggers

Caption: Simplified pathway of stimulus-induced sodium influx and subsequent signaling.

Logical Relationship: Ratiometric Measurement Principle

The core of SBFI's utility lies in its ratiometric properties. The following diagram illustrates the logical relationship between sodium binding and the resulting fluorescence changes.

ratiometric_principle sbfi_free SBFI (Na⁺-free) ex_380 Excitation at ~380 nm sbfi_free->ex_380 ex_340 Excitation at ~340 nm sbfi_free->ex_340 sbfi_bound SBFI (Na⁺-bound) sbfi_bound->ex_380 sbfi_bound->ex_340 em_high_380 High Emission ex_380->em_high_380 em_low_380 Low Emission ex_380->em_low_380 em_low_340 Low Emission ex_340->em_low_340 em_high_340 High Emission ex_340->em_high_340 ratio_low Low Ratio em_high_380->ratio_low em_low_340->ratio_low ratio_high High Ratio em_low_380->ratio_high em_high_340->ratio_high

Caption: The relationship between SBFI's sodium-bound state and its fluorescence ratio.

Conclusion

SBFI remains a cornerstone for the investigation of intracellular sodium dynamics. Its ratiometric properties provide a reliable method for quantifying Na⁺ concentrations, which is essential for understanding a wide array of physiological and pathophysiological processes. By following robust experimental protocols, including careful loading and in situ calibration, researchers can leverage the power of SBFI to gain critical insights into cellular signaling and function. This guide serves as a foundational resource for both new and experienced users of this versatile fluorescent indicator.

References

A Technical Guide to Sodium-Binding Benzofuran Isophthalate (SBFI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a fluorescent indicator dye specifically designed for the measurement of intracellular sodium ion concentrations ([Na⁺]i). As a ratiometric indicator, SBFI allows for more accurate quantification of [Na⁺]i by minimizing the effects of photobleaching, dye leakage, and variations in cell thickness. This guide provides an in-depth overview of the chemical structure, properties, and applications of SBFI, with a focus on experimental protocols and data interpretation.

Chemical Structure and Properties

SBFI is a complex molecule featuring a benzofuran core linked to an isophthalate group and a nitrogen-containing cryptand-like structure that selectively binds sodium ions. For intracellular applications, SBFI is typically used in its acetoxymethyl (AM) ester form (SBFI-AM), which is cell-permeant. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, cell-impermeant form of the dye.

Physicochemical and Spectroscopic Properties

The key properties of SBFI and its AM ester are summarized in the table below.

PropertySBFISBFI-AM
Chemical Formula C₄₄H₄₂N₂O₁₅C₅₆H₅₈N₂O₂₃[1]
Molecular Weight 838.81 g/mol 1127.1 g/mol [1]
CAS Number 124549-08-2129423-53-6[1]
Excitation Wavelength (Na⁺-bound) ~340 nm[2][3]-
Excitation Wavelength (Na⁺-free) ~380 nm[3]-
Emission Wavelength ~505 nm[3]-
Ion-Binding Properties

SBFI's utility as a sodium indicator stems from its selective binding of Na⁺ over other physiologically relevant cations, particularly potassium (K⁺).

PropertyValue
Dissociation Constant (Kd) for Na⁺ ~20 mM[1][2][3]
Dissociation Constant (Kd) for K⁺ ~120 mM[1][2]
Selectivity ~18 times more selective for Na⁺ than K⁺[3]

Experimental Protocols

Accurate measurement of [Na⁺]i using SBFI requires careful attention to dye loading, fluorescence measurement, and in situ calibration.

SBFI-AM Stock Solution Preparation
  • Dissolve SBFI-AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mM.

  • To aid dissolution, vortex the solution for several minutes.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Cell Loading with SBFI-AM
  • Culture cells to the desired confluence on a suitable substrate for fluorescence microscopy (e.g., glass-bottom dishes).

  • Prepare a loading buffer, which is typically a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to physiological pH.

  • Dilute the SBFI-AM stock solution into the loading buffer to a final concentration of 5-10 µM. To prevent precipitation and aid in cell loading, Pluronic F-127 (a non-ionic surfactant) can be added to the loading buffer at a final concentration of 0.02-0.04%.

  • Replace the cell culture medium with the loading buffer containing SBFI-AM.

  • Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type.

  • After incubation, wash the cells with fresh loading buffer to remove extracellular dye.

  • Allow the cells to de-esterify the SBFI-AM for at least 30 minutes before measurement.

Ratiometric Fluorescence Measurement
  • Mount the loaded cells on a fluorescence microscope equipped with a suitable filter set and a light source capable of rapidly alternating between the two excitation wavelengths (e.g., 340 nm and 380 nm).

  • Acquire fluorescence emission images at ~505 nm for each excitation wavelength.

  • The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is then calculated for each cell or region of interest. An increase in this ratio corresponds to an increase in intracellular sodium concentration.[4]

In Situ Calibration

To convert the fluorescence ratio into an absolute [Na⁺]i value, an in situ calibration is necessary. This is typically performed at the end of an experiment.

  • Prepare a series of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM), maintaining a constant ionic strength by replacing Na⁺ with K⁺.

  • Add ionophores to the calibration buffers to equilibrate the intracellular and extracellular Na⁺ concentrations. A common combination is gramicidin (B1672133) (a Na⁺ ionophore) and monensin (B1676710) (a Na⁺/H⁺ exchanger).

  • Perfuse the cells with the different calibration buffers and record the corresponding F₃₄₀/F₃₈₀ ratios.

  • Plot the fluorescence ratio against the Na⁺ concentration to generate a calibration curve. This curve can then be used to convert the experimental ratios to [Na⁺]i.

Visualizations

Chemical Structure and Measurement Principle

cluster_SBFI Simplified SBFI Structure cluster_measurement Ratiometric Measurement cluster_excitation Excitation cluster_emission Emission benzofuran Benzofuran Core isophthalate Isophthalate Moiety benzofuran->isophthalate Linker na_pocket Na+ Binding Pocket (Cryptand-like) benzofuran->na_pocket Linker na_ion Na+ sbfi_bound SBFI (Na+-bound) na_ion->sbfi_bound sbfi_free SBFI (Na+-free) sbfi_free->sbfi_bound Binding em_505_free 505 nm sbfi_free->em_505_free sbfi_bound->sbfi_free Dissociation em_505_bound 505 nm sbfi_bound->em_505_bound exc_380 380 nm light exc_380->sbfi_free exc_340 340 nm light exc_340->sbfi_bound

Caption: Simplified structure of SBFI and the principle of ratiometric measurement.

Experimental Workflow for [Na⁺]i Measurement

prep_cells Prepare Cells load_dye Load with SBFI-AM prep_cells->load_dye wash Wash Extracellular Dye load_dye->wash deesterify De-esterification wash->deesterify measure Acquire Images (340/380 nm excitation) deesterify->measure calculate_ratio Calculate F340/F380 Ratio measure->calculate_ratio convert_to_conc Convert Ratio to [Na+]i calculate_ratio->convert_to_conc calibrate In Situ Calibration calibrate->convert_to_conc

Caption: Workflow for measuring intracellular sodium with SBFI.

Generalized Synthetic Pathway

While the precise synthesis of SBFI is proprietary, a generalized pathway for complex benzofuran derivatives can be conceptualized.

start Starting Materials (e.g., substituted phenols, aldehydes) benzofuran_synthesis Benzofuran Core Synthesis start->benzofuran_synthesis functionalization Functional Group Interconversion benzofuran_synthesis->functionalization coupling1 Coupling of Isophthalate Moiety functionalization->coupling1 coupling2 Coupling of Na+ Binding Moiety functionalization->coupling2 final_product Final Product (SBFI) coupling1->final_product coupling2->final_product

Caption: Generalized synthetic pathway for benzofuran derivatives like SBFI.

Application in Signaling Pathway Analysis

SBFI is not a direct modulator of signaling pathways but a crucial tool for studying pathways where sodium dynamics are important. For example, it can be used to study the effects of drugs on the Na⁺/K⁺-ATPase pump.

drug Drug (e.g., Ouabain) pump Na+/K+-ATPase drug->pump Inhibits na_influx Increase in [Na+]i pump->na_influx Leads to sbfi SBFI Measurement na_influx->sbfi Detected by

Caption: Using SBFI to study drug effects on the Na+/K+-ATPase pump.

References

An In-depth Technical Guide to Intracellular Sodium Measurement Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular sodium concentration ([Na⁺]i) is critical for understanding a vast array of physiological and pathophysiological processes. From its central role in cellular excitability and volume regulation to its intricate involvement in signal transduction and bioenergetics, [Na⁺]i is a key regulator of cellular function. Dysregulation of intracellular sodium homeostasis is implicated in numerous diseases, including cardiovascular conditions, neurological disorders, and cancer, making it a crucial parameter in drug discovery and development.

This technical guide provides a comprehensive overview of the core techniques available for measuring intracellular sodium, with a focus on fluorescence-based methods, ion-selective microelectrodes, and nuclear magnetic resonance spectroscopy. It is designed to equip researchers with the necessary knowledge to select the most appropriate technique for their experimental needs and to provide detailed methodologies for their successful implementation.

Core Techniques for Intracellular Sodium Measurement

The selection of an appropriate method for measuring [Na⁺]i depends on several factors, including the required temporal and spatial resolution, the cell or tissue type under investigation, and the specific scientific question being addressed. The following sections provide a detailed comparison of the most widely used techniques.

Quantitative Comparison of Intracellular Sodium Measurement Techniques
Technique Principle Temporal Resolution Spatial Resolution Sensitivity (Kd) Selectivity (Na⁺ vs. K⁺) Advantages Disadvantages
Fluorescence Microscopy (Dyes)
SBFIRatiometric UV-excitable dye. The ratio of fluorescence emission at two excitation wavelengths (340/380 nm) is proportional to [Na⁺]i.[1][2][3]Milliseconds to secondsSubcellular~20 mM[4][5]~18-fold[1][6]Ratiometric nature minimizes effects of dye loading, photobleaching, and cell thickness.[1][2] Well-established.Requires UV excitation which can cause photodamage. Lower quantum yield.[7]
CoroNa GreenSingle-wavelength visible light-excitable dye. Fluorescence intensity increases upon Na⁺ binding.[7][8]Milliseconds to secondsSubcellular~80 mM[8]Lower than SBFI[9]Excitable with visible light (e.g., 488 nm laser), reducing phototoxicity.[3][7] Suitable for confocal microscopy.[3][9]Non-ratiometric, making quantification more susceptible to variations in dye concentration and cell path length.[3] Can exhibit dye leakage.[9]
Sodium GreenSingle-wavelength visible light-excitable dye. Higher fluorescence quantum yield than SBFI.[7][10]Milliseconds to secondsSubcellular~21 mM (in 135 mM K⁺)[10]~41-fold[10]Excitable with visible light.[10] Higher selectivity for Na⁺ over K⁺ compared to SBFI.[10]Non-ratiometric.[11]
ING-2Single-wavelength visible light-excitable dye with high affinity for Na⁺.[1]Milliseconds to secondsSubcellular~20 mM[1]HighHigh sensitivity and brightness.[1] Suitable for high-throughput screening.[1]Non-ratiometric.
Ion-Selective Microelectrodes (ISME) Potentiometric measurement of Na⁺ activity using a microelectrode with a Na⁺-selective liquid ion-exchanger membrane.[12][13][14]Seconds to minutesSingle cellMeasures activity, not concentrationHighDirect measurement of ion activity. Can be used for long-term recordings.Technically challenging and invasive, causing cell damage.[14] Low spatial resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the resonance frequency of ²³Na nuclei. Can distinguish between intracellular and extracellular sodium pools based on differences in relaxation times.[15][16][17]MinutesWhole organ or tissueMeasures total concentrationAbsoluteNon-invasive, allowing for in vivo measurements in animals and humans.[16][18]Low sensitivity and spatial resolution. Requires specialized equipment.

Experimental Protocols

The following sections provide detailed methodologies for the most common fluorescence-based techniques for measuring intracellular sodium.

Protocol 1: Intracellular Sodium Measurement with SBFI

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a ratiometric fluorescent indicator that is widely used for quantitative measurements of [Na⁺]i.[3][19]

1. Reagent Preparation:

  • SBFI-AM Stock Solution: Dissolve SBFI-AM (acetoxymethyl ester) in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.

  • Loading Buffer: Prepare a physiological saline solution appropriate for your cell type (e.g., Hanks' Balanced Salt Solution, HBSS).

2. Cell Loading:

  • Culture cells on glass coverslips suitable for microscopy.

  • Prepare the loading solution by diluting the SBFI-AM stock solution into the loading buffer to a final concentration of 5-10 µM.

  • To aid in the dispersion of the lipophilic AM ester in the aqueous buffer, add Pluronic F-127 to the loading solution at a final concentration of 0.02-0.05%. First, mix the SBFI-AM and Pluronic F-127 solutions, then add this mixture to the loading buffer.

  • Replace the culture medium with the SBFI loading solution and incubate the cells for 30-90 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

  • After loading, wash the cells two to three times with fresh loading buffer to remove extracellular dye.

  • Allow the cells to de-esterify the SBFI-AM for at least 30 minutes at room temperature before imaging. This step is crucial for the dye to become fluorescent and sodium-sensitive.[4]

3. In Situ Calibration:

  • Prepare a set of calibration solutions with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain constant ionic strength, replace NaCl with KCl or another suitable salt like N-methyl-D-glucamine (NMDG).[20]

  • Add ionophores to the calibration solutions to equilibrate intracellular and extracellular Na⁺ concentrations. A common combination is gramicidin (B1672133) (1-10 µM) and monensin (B1676710) (10 µM).[4]

  • At the end of the experiment, perfuse the cells with the calibration solutions sequentially, starting from the lowest Na⁺ concentration.

  • Record the fluorescence ratio (F340/F380) for each Na⁺ concentration.

  • Plot the fluorescence ratio against the corresponding Na⁺ concentration to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios into absolute [Na⁺]i values.[5][20]

4. Data Acquisition:

  • Mount the coverslip onto a fluorescence microscope equipped with a light source capable of excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm.

  • Acquire images alternately at 340 nm and 380 nm excitation.

  • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point in the regions of interest.

Protocol 2: Intracellular Sodium Measurement with CoroNa Green

CoroNa Green is a single-wavelength indicator that is excited by visible light, making it suitable for confocal microscopy and less phototoxic than UV-excitable dyes.[3][8]

1. Reagent Preparation:

  • CoroNa Green-AM Stock Solution: Dissolve CoroNa Green-AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store in aliquots at -20°C, protected from light.

  • Loading Buffer: Use a physiological saline solution appropriate for your cells.

2. Cell Loading:

  • Prepare the loading solution by diluting the CoroNa Green-AM stock to a final concentration of 5-10 µM in the loading buffer. The addition of Pluronic F-127 (0.02-0.05%) can improve dye loading.

  • Incubate cells in the loading solution for 30-60 minutes at 37°C.[8]

  • Wash the cells twice with fresh buffer to remove extracellular dye.[8]

  • Allow for de-esterification for at least 30 minutes before imaging.

3. In Situ Calibration:

  • Prepare calibration solutions with varying Na⁺ concentrations as described for SBFI.

  • Add ionophores (e.g., gramicidin and monensin) to the calibration solutions.

  • Perfuse the cells with the calibration solutions and record the fluorescence intensity at each Na⁺ concentration.

  • Construct a calibration curve by plotting fluorescence intensity against Na⁺ concentration. Since CoroNa Green is a non-ratiometric dye, it is crucial to perform a calibration for each experiment to account for variations in dye loading and cell thickness.[21]

4. Data Acquisition:

  • Use a fluorescence microscope with an excitation source around 490 nm (e.g., a 488 nm argon laser) and a detector for emission around 520 nm.

  • Record the fluorescence intensity over time.

  • Changes in fluorescence intensity are proportional to changes in [Na⁺]i. For quantitative measurements, the fluorescence data must be converted to [Na⁺]i using the calibration curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving intracellular sodium and the general workflows for the measurement techniques described.

experimental_workflow_fluorescence cluster_prep Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis cell_culture Cell Culture on Coverslip dye_prep Prepare Dye Loading Solution (e.g., SBFI-AM, CoroNa Green-AM) incubation Incubate Cells with Dye dye_prep->incubation wash Wash to Remove Extracellular Dye incubation->wash deester De-esterification wash->deester microscope Mount on Fluorescence Microscope deester->microscope stimulate Apply Experimental Stimulus microscope->stimulate acquire Acquire Fluorescence Images stimulate->acquire calibrate In Situ Calibration with Ionophores acquire->calibrate calculate Calculate [Na⁺]i from Fluorescence Ratio/Intensity calibrate->calculate interpret Interpret Results calculate->interpret

Caption: Experimental workflow for intracellular sodium measurement using fluorescent dyes.

isme_workflow cluster_prep Preparation cluster_cal Calibration cluster_measure Measurement cluster_analysis Data Analysis pull_electrode Pull Glass Microelectrode silanize Silanize Electrode Tip pull_electrode->silanize fill_electrode Backfill with Na⁺-selective Ionophore silanize->fill_electrode cal_solutions Prepare Na⁺ Calibration Solutions fill_electrode->cal_solutions measure_potential Measure Potential in Each Solution cal_solutions->measure_potential cal_curve Generate Calibration Curve measure_potential->cal_curve impalement Impale Cell with Microelectrode cal_curve->impalement record_potential Record Membrane and Ion-Selective Potential impalement->record_potential subtract_vm Subtract Membrane Potential record_potential->subtract_vm convert_na Convert Potential to Na⁺ Activity using Calibration Curve subtract_vm->convert_na interpret Interpret Results convert_na->interpret

Caption: Experimental workflow for intracellular sodium measurement using ion-selective microelectrodes.

cardiac_na_ca_signaling cluster_cell Cardiac Myocyte depolarization Depolarization (Action Potential) na_channel Voltage-gated Na⁺ Channel depolarization->na_channel na_influx Na⁺ Influx na_channel->na_influx increase_nai ↑ [Na⁺]i na_influx->increase_nai ncx Na⁺/Ca²⁺ Exchanger (Reverse Mode) increase_nai->ncx drives nka Na⁺/K⁺-ATPase increase_nai->nka stimulates ca_influx Ca²⁺ Influx ncx->ca_influx increase_cai ↑ [Ca²⁺]i ca_influx->increase_cai contraction Muscle Contraction increase_cai->contraction na_efflux Na⁺ Efflux nka->na_efflux

Caption: Simplified signaling pathway of Na⁺-Ca²⁺ interplay in cardiac myocyte contraction.

Conclusion

The accurate measurement of intracellular sodium is fundamental to advancing our understanding of cellular physiology and disease. This guide has provided an in-depth overview of the primary techniques available, offering a comparative analysis to aid in methodological selection and detailed protocols for practical implementation. The choice of technique will ultimately be dictated by the specific experimental requirements. Fluorescence microscopy offers excellent spatial and temporal resolution for studies at the cellular and subcellular level, while ion-selective microelectrodes provide direct measurement of ion activity in single cells. For non-invasive, in vivo studies in tissues and whole organisms, NMR spectroscopy is the method of choice. By carefully considering the strengths and limitations of each approach, researchers can effectively investigate the multifaceted role of intracellular sodium in health and disease.

References

A Technical Guide to the Dissociation Constant of SBFI for Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) fluorescent indicator, with a core focus on its dissociation constant (Kd) for sodium ions (Na⁺). This document summarizes key quantitative data, details experimental protocols for the measurement of intracellular sodium, and provides visual representations of experimental workflows and the principles of ratiometric measurement.

Core Principles of SBFI as a Sodium Indicator

SBFI is a ratiometric fluorescent indicator widely used for measuring intracellular sodium concentrations ([Na⁺]i).[1][2][3] As a ratiometric dye, SBFI is excited at two different wavelengths (typically 340 nm and 380 nm), and the ratio of the fluorescence emission intensities at these wavelengths is used to determine the sodium concentration.[2][3] Upon binding to Na⁺, the excitation spectrum of SBFI shifts, with the fluorescence intensity at 340 nm increasing and the intensity at 380 nm decreasing.[3] This ratiometric approach offers significant advantages, including reduced effects of photobleaching, heterogeneous dye loading, and variations in cell morphology, thus allowing for more accurate quantification of [Na⁺]i.[4]

Dissociation Constant (Kd) of SBFI for Sodium

The dissociation constant (Kd) is a critical parameter that defines the affinity of SBFI for Na⁺. A lower Kd value indicates a higher affinity. The apparent Kd of SBFI for Na⁺ can be influenced by several factors, most notably the presence of other cations like potassium (K⁺) and the composition of the calibration solution.

Below is a summary of reported Kd values for SBFI under various experimental conditions:

Dissociation Constant (Kd)Experimental ConditionsReference
2.4 mMIn situ calibration in prostate cancer cells using a Na⁺-free solution where Na⁺ was substituted with choline.[2]
4 mMNot specified.[4][5]
20.7 mMIn situ calibration in prostate cancer cells using a solution where Na⁺ was compensated by K⁺.[2]

It is crucial for researchers to perform in situ calibration of SBFI within their specific experimental system to determine the apparent Kd under their unique conditions.

Experimental Protocol: Measurement of Intracellular Sodium Using SBFI

The following is a representative protocol for measuring [Na⁺]i in cultured cells using SBFI-AM, the cell-permeant form of the dye.

Materials:
  • SBFI-AM (Sodium-binding benzofuran isophthalate, acetoxymethyl ester)

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tyrode's solution or other physiological buffer

  • Calibration solutions with varying Na⁺ concentrations

  • Gramicidin (B1672133) D

  • Monensin

  • Ouabain (B1677812) or other Na⁺/K⁺-ATPase inhibitor

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Fluorescence microscope or microplate reader with appropriate filter sets (excitation at 340 nm and 380 nm, emission at ~505 nm)

Methodology:
  • SBFI-AM Stock Solution Preparation: Prepare a stock solution of SBFI-AM in anhydrous DMSO. To aid in the dispersion of the dye in aqueous media, a stock solution of Pluronic F-127 (e.g., 20% w/v in DMSO) can also be prepared.

  • Cell Preparation: Culture cells on coverslips or in multi-well plates suitable for fluorescence imaging or reading. Ensure cells are healthy and at an appropriate confluency.

  • Dye Loading:

    • Prepare a loading solution by diluting the SBFI-AM stock solution in a physiological buffer (e.g., Tyrode's solution) to a final concentration typically in the range of 5-10 µM.

    • Add Pluronic F-127 to the loading solution (final concentration ~0.05% w/v) to improve dye solubility and loading efficiency.[1]

    • Remove the culture medium from the cells and wash with the physiological buffer.

    • Incubate the cells in the SBFI-AM loading solution. Incubation times and temperatures can vary depending on the cell type, typically ranging from 60 minutes to 5 hours at room temperature or 37°C.[2][6][7]

    • After incubation, wash the cells twice with the physiological buffer to remove extracellular dye.[1]

  • De-esterification: Allow the cells to incubate in the physiological buffer for a period (e.g., 30-60 minutes) to ensure complete hydrolysis of the AM ester by intracellular esterases, which traps the active SBFI inside the cells.

  • In Situ Calibration:

    • At the end of each experiment, perform an in situ calibration to determine the relationship between the fluorescence ratio and the intracellular Na⁺ concentration.

    • Prepare a set of calibration solutions with known Na⁺ concentrations. To maintain a constant ionic strength, Na⁺ is often substituted with another cation such as K⁺ or choline.[1][2]

    • Expose the SBFI-loaded cells to the calibration solutions in the presence of ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations. A common approach is to use a combination of gramicidin D (a Na⁺ ionophore) and monensin.[7] It may also be necessary to inhibit the Na⁺/K⁺ pump with an agent like ouabain or strophanthidin.[1][7]

    • Record the fluorescence intensities at 340 nm and 380 nm excitation for each calibration solution and calculate the corresponding ratios.

    • Plot the fluorescence ratio against the Na⁺ concentration to generate a calibration curve. This curve can then be used to convert the experimental fluorescence ratios to [Na⁺]i values. A three-parameter hyperbolic equation can be used to fit the calibration data to resolve the apparent Kd.[8]

  • Data Acquisition:

    • Mount the coverslip with the loaded cells onto the fluorescence microscope or place the multi-well plate in the microplate reader.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at approximately 505 nm.

    • Record baseline fluorescence ratios before applying any experimental treatment.

    • Apply the experimental stimulus and record the changes in fluorescence ratios over time.

  • Data Analysis:

    • Subtract the background fluorescence from the raw fluorescence intensity values.

    • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).

    • Convert the fluorescence ratios to [Na⁺]i using the calibration curve generated in step 5.

Visualizing Experimental Workflows and Principles

Experimental Workflow for Intracellular Sodium Measurement with SBFI

SBFI_Workflow cluster_prep Cell & Dye Preparation cluster_loading Dye Loading & De-esterification cluster_exp Experiment & Data Acquisition cluster_cal In Situ Calibration cluster_analysis Data Analysis prep_cells Prepare Cultured Cells load_dye Incubate Cells with SBFI-AM prep_cells->load_dye prep_dye Prepare SBFI-AM Loading Solution prep_dye->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells deesterify Allow for De-esterification wash_cells->deesterify acquire_baseline Acquire Baseline Fluorescence Ratio deesterify->acquire_baseline apply_stimulus Apply Experimental Stimulus acquire_baseline->apply_stimulus acquire_data Record Fluorescence Ratio Changes apply_stimulus->acquire_data calculate_ratio Calculate F340/F380 Ratio acquire_data->calculate_ratio calibrate Expose Cells to Calibration Solutions with Ionophores generate_curve Generate Calibration Curve calibrate->generate_curve convert_to_conc Convert Ratio to [Na+]i generate_curve->convert_to_conc calculate_ratio->convert_to_conc

Caption: Experimental workflow for measuring intracellular sodium with SBFI.

Principle of Ratiometric Measurement with SBFI

Ratiometric_Principle cluster_excitation SBFI Excitation cluster_ratio Ratiometric Calculation cluster_result Result low_na Low [Na+] excitation Alternate Excitation (340nm & 380nm) emission_high Emission at 380nm Excitation (F380) low_na->emission_high Increases F380 high_na High [Na+] emission_low Emission at 340nm Excitation (F340) high_na->emission_low Increases F340 excitation->emission_low excitation->emission_high ratio Ratio = F340 / F380 emission_low->ratio emission_high->ratio result Quantitative [Na+]i ratio->result

Caption: Principle of ratiometric fluorescence measurement using SBFI.

References

An In-depth Technical Guide to the History and Application of Fluorescent Sodium Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular sodium ion (Na⁺) concentrations is crucial for understanding a vast array of physiological and pathophysiological processes. Fluctuations in intracellular sodium are implicated in everything from neuronal excitability and cardiac function to hypertension and cancer. This guide provides a comprehensive overview of the history, properties, and application of fluorescent sodium indicators, the primary tools for visualizing and quantifying these vital ions in living cells.

A Brief History: From UV-Excitable Probes to Brighter, Long-Wavelength Dyes

The era of fluorescent Na⁺ indicators began in 1989 with the development of sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) by Minta and Tsien.[1][2] This pioneering indicator was a significant breakthrough, allowing for the ratiometric measurement of intracellular sodium.[1] SBFI is excited by UV light and exhibits a spectral shift upon binding to Na⁺, allowing for the calculation of ion concentrations that is less susceptible to artifacts like dye loading and photobleaching.[3][4] However, SBFI's low quantum yield and the potential for cellular damage from UV excitation spurred the development of new indicators.[3]

The next generation of indicators aimed to shift the excitation and emission wavelengths into the visible spectrum. Sodium Green , for example, is excitable at 488 nm, making it compatible with common laser lines used in flow cytometry and confocal microscopy.[5] It also boasts a higher quantum yield than SBFI.[5] Following this, CoroNa Green was introduced as an improved green fluorescent indicator with an excitation maximum of 492 nm.[6][7] Its smaller molecular size compared to Sodium Green facilitates better cell loading.[5]

More recent developments have focused on creating even brighter and more photostable indicators. The Asante Natrium Green (ANG) series , now known as ION Natrium Green (ING) , offers yellow-green fluorescent indicators with varying affinities for sodium, making them suitable for a range of applications, including high-throughput screening.[3][8][9]

Quantitative Properties of Common Fluorescent Sodium Indicators

The selection of an appropriate sodium indicator depends on the specific experimental requirements, including the expected range of sodium concentrations and the instrumentation available. The table below summarizes the key quantitative properties of several widely used indicators.

IndicatorTypeExcitation (nm)Emission (nm)Kd for Na⁺ (mM)Quantum Yield (Φ)Selectivity (Na⁺ over K⁺)
SBFI Ratiometric340/380505~20[1][5]0.08[5]~18-20 fold[1][10]
Sodium Green Non-ratiometric488~540~21 (in 135 mM K⁺)[5][10]0.2[5]~41 fold[5][10]
CoroNa Green Non-ratiometric492516~80[7]Not reported~4 fold[11]
ING-2 (ANG-2) Non-ratiometric525545~20[8][9]Not reported~20 fold[11]

Experimental Protocols

AM Ester Loading of Fluorescent Sodium Indicators

The most common method for introducing fluorescent indicators into cells is through the use of their acetoxymethyl (AM) ester forms.[8][11]

Materials:

  • Fluorescent sodium indicator AM ester (e.g., SBFI-AM, CoroNa Green-AM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

  • Prepare a stock solution of the indicator AM ester at a concentration of 2-5 mM in anhydrous DMSO.[12] This stock solution can be stored desiccated at -20°C.[12]

  • For cell loading, it is often beneficial to use a dispersing agent like Pluronic F-127 to aid in the solubilization of the AM ester in aqueous media. A 20% (w/v) solution of Pluronic F-127 in DMSO can be prepared.[12]

  • On the day of the experiment, mix the indicator AM ester stock solution with an equal volume of the 20% Pluronic F-127 solution.[12]

  • Dilute the indicator/Pluronic mixture into the desired physiological buffer to a final concentration typically ranging from 1-10 µM.[12] The optimal concentration should be determined empirically for each cell type.

  • Incubate the cells with the loading solution at 37°C for a period of 30 minutes to 2 hours. The optimal loading time will vary depending on the cell type and indicator used.

  • After incubation, wash the cells with fresh physiological buffer to remove any extracellular dye.[12]

  • Allow the cells to de-esterify the AM ester for at least 30 minutes at room temperature before imaging. This allows intracellular esterases to cleave the AM groups, trapping the active indicator in the cytoplasm.

In Situ Calibration of Intracellular Sodium Indicators

To convert fluorescence signals into absolute intracellular sodium concentrations, an in situ calibration is necessary.[11] This typically involves the use of ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.[13]

Materials:

  • Calibration solutions with varying known concentrations of Na⁺. To maintain osmotic balance, Na⁺ is often replaced with an impermeant cation like choline (B1196258) or balanced with K⁺.[11]

  • Sodium ionophores (e.g., gramicidin (B1672133), monensin)[13]

  • Ouabain (B1677812) (to inhibit the Na⁺/K⁺ pump)[13]

Procedure:

  • After loading the cells with the sodium indicator as described above, replace the buffer with a series of calibration solutions containing different known concentrations of Na⁺.

  • To each calibration solution, add a combination of sodium ionophores such as gramicidin (e.g., 10 µM) and monensin (B1676710) (e.g., 10 µM) to permeabilize the cell membrane to Na⁺.[11][13] It is also recommended to inhibit the Na⁺/K⁺ pump with ouabain to prevent active transport of Na⁺.[13]

  • Acquire fluorescence measurements at each Na⁺ concentration. For ratiometric indicators like SBFI, acquire images at both excitation wavelengths. For non-ratiometric indicators, measure the fluorescence intensity.

  • At the end of the calibration, determine the minimum fluorescence (Fmin) in a Na⁺-free solution and the maximum fluorescence (Fmax) in a saturating Na⁺ concentration.

  • Plot the fluorescence ratio or intensity against the corresponding Na⁺ concentration to generate a calibration curve. This curve can then be used to convert experimental fluorescence values into intracellular Na⁺ concentrations.

Visualizations

G cluster_loading Indicator Loading cluster_imaging Fluorescence Imaging cluster_calibration In Situ Calibration Prepare AM Ester Stock Prepare AM Ester Stock Dilute in Buffer Dilute in Buffer Prepare AM Ester Stock->Dilute in Buffer Incubate with Cells Incubate with Cells Dilute in Buffer->Incubate with Cells Wash Cells Wash Cells Incubate with Cells->Wash Cells De-esterification De-esterification Wash Cells->De-esterification Acquire Baseline Acquire Baseline De-esterification->Acquire Baseline Apply Stimulus Apply Stimulus Acquire Baseline->Apply Stimulus Acquire Time-lapse Images Acquire Time-lapse Images Apply Stimulus->Acquire Time-lapse Images Add Ionophores Add Ionophores Acquire Time-lapse Images->Add Ionophores Equilibrate with Known [Na+] Equilibrate with Known [Na+] Add Ionophores->Equilibrate with Known [Na+] Measure Fmin and Fmax Measure Fmin and Fmax Equilibrate with Known [Na+]->Measure Fmin and Fmax Generate Calibration Curve Generate Calibration Curve Measure Fmin and Fmax->Generate Calibration Curve Data Analysis Data Analysis Generate Calibration Curve->Data Analysis

Experimental Workflow for Fluorescent Sodium Imaging.

G Glutamate Release Glutamate Release NMDA Receptor Activation NMDA Receptor Activation Glutamate Release->NMDA Receptor Activation Na+ Influx Na+ Influx NMDA Receptor Activation->Na+ Influx Increased [Na+]i Increased [Na+]i Na+ Influx->Increased [Na+]i Activation of Na+/Ca2+ Exchanger (Reverse Mode) Activation of Na+/Ca2+ Exchanger (Reverse Mode) Increased [Na+]i->Activation of Na+/Ca2+ Exchanger (Reverse Mode) Ca2+ Influx Ca2+ Influx Activation of Na+/Ca2+ Exchanger (Reverse Mode)->Ca2+ Influx Downstream Ca2+ Signaling Downstream Ca2+ Signaling Ca2+ Influx->Downstream Ca2+ Signaling

Signaling Pathway of NMDA Receptor-Mediated Sodium Influx.

G cluster_1980s 1980s cluster_1990s 1990s cluster_2000s 2000s cluster_2010s 2010s SBFI 1989: SBFI (UV-excitable, ratiometric) Sodium_Green Sodium Green (Visible light excitable) SBFI->Sodium_Green CoroNa_Green CoroNa Green (Improved cell loading) Sodium_Green->CoroNa_Green ING_ANG ING/ANG Series (Brighter, various affinities) CoroNa_Green->ING_ANG

Timeline of Fluorescent Sodium Indicator Development.

References

A Technical Guide to SBFI: Selectivity for Sodium over Potassium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sodium-Binding Benzofuran (B130515) Isophthalate (B1238265) (SBFI), a fluorescent indicator widely used for measuring intracellular sodium ion concentrations ([Na⁺]i). A core focus of this document is the quantitative analysis of SBFI's selectivity for sodium (Na⁺) over potassium (K⁺), alongside detailed experimental protocols and visual representations of key processes to aid in its effective application in research and drug development.

Core Principles of SBFI Function

SBFI is a ratiometric fluorescent dye, meaning that the concentration of the target ion is determined from the ratio of fluorescence intensities at two different excitation wavelengths. Upon binding to Na⁺, the excitation spectrum of SBFI undergoes a shift. Specifically, the fluorescence intensity increases at an excitation wavelength of approximately 340 nm and decreases at around 380 nm, while the emission is typically monitored at 505 nm.[1][2][3] This ratiometric nature is advantageous as it minimizes issues such as photobleaching, variations in dye loading, and changes in cell morphology.[1][2]

The selectivity of SBFI for Na⁺ arises from the specific size of the cavity in its crown ether chelator, which preferentially binds Na⁺ over other monovalent cations like K⁺.[4]

Quantitative Analysis of SBFI Selectivity

The selectivity of SBFI for Na⁺ over K⁺ is a critical parameter for its utility in physiological systems where K⁺ is present at much higher intracellular concentrations than Na⁺. The following table summarizes the key quantitative data regarding SBFI's ion selectivity and spectral properties.

ParameterValueConditionsSource(s)
Selectivity for Na⁺ over K⁺ ~18-foldPhysiological ionic strength[1][2][4][5][6]
Dissociation Constant (Kd) for Na⁺ 3.8 mMIn the absence of K⁺[4][5][7]
Dissociation Constant (Kd) for Na⁺ 11.3 mMIn solutions with a combined Na⁺ and K⁺ concentration of 135 mM[4][5]
Dissociation Constant (Kd) for Na⁺ ~17 mMIn the presence of KCl ([Na⁺] + [K⁺] = 135 mM)[7]
Dissociation Constant (Kd) for Na⁺ 20 mM[8]
Dissociation Constant (Kd) for K⁺ 120 mM[8]
Excitation Wavelength (Na⁺-bound) ~340 nmRatiometric measurement[1][2]
Excitation Wavelength (Na⁺-free) ~380 nmRatiometric measurement[1][2]
Emission Wavelength ~505 nm[1][2]
Excitation Peak (Na⁺-bound) 337 nm[9]
Emission Peak (Na⁺-bound) 527 nm[9]
Fluorescence Quantum Yield 0.08In Na⁺-containing solutions[4][10]

Experimental Protocols

Measuring Intracellular Sodium Concentration ([Na⁺]i) using SBFI

This protocol outlines the key steps for loading cells with SBFI-AM, performing an in situ calibration, and acquiring fluorescence data for the determination of [Na⁺]i.

Materials:

Procedure:

  • SBFI-AM Stock Solution Preparation:

    • Prepare a 10 mM stock solution of SBFI-AM in anhydrous DMSO.

    • For improved loading, mix the SBFI-AM stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO immediately before use.[7]

  • Cell Loading:

    • Culture cells on coverslips suitable for fluorescence microscopy.

    • Prepare a loading solution by diluting the SBFI-AM/Pluronic F-127 mixture into a physiological buffer (e.g., HBSS) to a final concentration of 5-10 µM SBFI-AM and approximately 0.02% Pluronic F-127.[7]

    • Incubate the cells in the loading solution for 40 minutes to 4 hours at room temperature or 37°C.[7][12] The optimal loading time and temperature should be determined empirically for each cell type.

    • After loading, wash the cells twice with the physiological buffer to remove extracellular dye.

    • Allow the cells to de-esterify the SBFI-AM to the active SBFI form for at least 30 minutes at room temperature in the dark.

  • In Situ Calibration:

    • To accurately quantify [Na⁺]i, an in situ calibration is essential. This is achieved by equilibrating intracellular and extracellular Na⁺ concentrations using ionophores.

    • Prepare a set of calibration solutions with varying Na⁺ concentrations (e.g., 0, 5, 10, 20, 50, 100, 135 mM). To maintain a constant ionic strength, replace Na⁺ with K⁺. For example, a 0 mM Na⁺ solution would contain 135 mM K⁺, and a 135 mM Na⁺ solution would contain 0 mM K⁺.[4][5][11] The solutions should be buffered to a physiological pH (e.g., with 10 mM MOPS).[5]

    • To facilitate Na⁺ equilibration, treat the cells with a combination of the Na⁺ ionophores gramicidin D and monensin.[12] Inhibition of the Na⁺/K⁺ pump with ouabain is also recommended for optimal equilibration.[12]

    • Sequentially perfuse the cells with the different calibration solutions and record the fluorescence ratio at each Na⁺ concentration.

  • Data Acquisition:

    • Use a fluorescence imaging system equipped with excitation filters for 340 nm and 380 nm and an emission filter for 505 nm.

    • Record the fluorescence intensity at both excitation wavelengths for each experimental condition.

    • Calculate the ratio of the fluorescence intensities (F₃₄₀/F₃₈₀).

  • Data Analysis:

    • Plot the F₃₄₀/F₃₈₀ ratio against the corresponding [Na⁺] from the calibration solutions to generate a calibration curve.

    • Use this calibration curve to convert the experimental fluorescence ratios from your cells of interest into [Na⁺]i values.

Visualizing Key Processes

Experimental Workflow for [Na⁺]i Measurement

experimental_workflow cluster_prep Preparation cluster_cell Cell Handling cluster_acq Data Acquisition & Calibration cluster_analysis Analysis prep_stock Prepare SBFI-AM Stock Solution prep_loading Prepare Loading Solution prep_stock->prep_loading load_cells Load Cells with SBFI-AM prep_loading->load_cells wash_cells Wash Cells load_cells->wash_cells deesterify De-esterification wash_cells->deesterify acquire_exp Acquire Experimental Fluorescence Ratio deesterify->acquire_exp calibrate In Situ Calibration with Varying [Na⁺] gen_curve Generate Calibration Curve calibrate->gen_curve calc_na Calculate Intracellular [Na⁺] gen_curve->calc_na

Caption: Experimental workflow for intracellular sodium measurement using SBFI.

Principle of Ratiometric Measurement with SBFI

ratiometric_principle cluster_excitation Excitation cluster_sbfi SBFI cluster_emission Emission cluster_ratio Ratio Calculation exc_340 340 nm sbfi_free SBFI (Na⁺-free) exc_340->sbfi_free Low Fluorescence sbfi_bound SBFI (Na⁺-bound) exc_340->sbfi_bound High Fluorescence exc_380 380 nm exc_380->sbfi_free High Fluorescence exc_380->sbfi_bound Low Fluorescence sbfi_free->sbfi_bound + Na⁺ em_505 505 nm sbfi_free->em_505 sbfi_bound->sbfi_free - Na⁺ sbfi_bound->em_505 ratio Ratio = F(340nm) / F(380nm) em_505->ratio

References

Methodological & Application

Application Notes and Protocols for Intracellular Sodium Measurement Using SBFI Tetraammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for loading cells with SBFI-AM, the cell-permeant form of the sodium indicator Sodium-binding Benzofuran Isophthalate (SBFI), to measure intracellular sodium concentrations ([Na⁺]ᵢ).

Introduction

SBFI is a fluorescent indicator dye used for the ratiometric measurement of intracellular sodium concentrations. It is a UV-excitable dye that exhibits a spectral shift upon binding to Na⁺. The acetoxymethyl (AM) ester form, SBFI-AM, is a membrane-permeant version of the dye that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, cell-impermeant form of SBFI in the cytoplasm. The tetraammonium salt form of SBFI is cell-impermeant and is typically used for in vitro calibrations or for direct introduction into cells via microinjection.[1][2] This protocol focuses on the loading of SBFI-AM into cell populations for fluorescence microscopy or plate reader-based assays.

SBFI is approximately 18-fold more selective for Na⁺ over K⁺.[3] The ratiometric nature of SBFI allows for accurate determination of ion concentrations, as the ratio of fluorescence intensities at two different excitation wavelengths is largely independent of dye concentration, path length, and instrumental efficiency.[3] When bound to Na⁺, SBFI is excited at approximately 340 nm, while the Na⁺-free form is excited at around 380 nm.[3] The emission for both is monitored at approximately 505 nm.[3]

Materials and Reagents

  • SBFI-AM (Sodium-binding Benzofuran Isophthalate, Acetoxymethyl Ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (e.g., Tyrode's solution)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

  • Probenecid (B1678239)

  • Cells of interest

  • Black-walled, clear-bottom microplates (for plate reader assays) or appropriate imaging chambers/slides

Experimental Protocols

Reagent Preparation

3.1.1. SBFI-AM Stock Solution (1-5 mM)

  • Prepare the SBFI-AM stock solution in high-quality, anhydrous DMSO.

  • Briefly centrifuge the vial of SBFI-AM to collect all the powder at the bottom.

  • Add the appropriate volume of anhydrous DMSO to achieve a concentration of 1-5 mM.

  • Vortex thoroughly to ensure the dye is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light and moisture.

3.1.2. Pluronic® F-127 Stock Solution (10-20% w/v)

Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of water-insoluble dyes like SBFI-AM in aqueous media.[4][5]

  • Prepare a 10% (w/v) solution in water or a 20% (w/v) solution in DMSO.[4][6]

  • Heating to approximately 40-50°C may be required to fully dissolve the Pluronic® F-127.[5]

  • Store the solution at room temperature. Do not refrigerate, as this can cause the solution to solidify. If it does, gently warm and vortex until it returns to a liquid state.[4]

3.1.3. Probenecid Stock Solution (25-100 mM)

Probenecid is an organic anion transporter inhibitor that helps to prevent the leakage of the de-esterified dye from the cells.[7][8]

  • To prepare a 25 mM stock solution, dissolve probenecid in 1 M NaOH to a concentration of 240 mg/mL and then dilute with buffer to the final desired concentration.

  • Store the stock solution at 4°C for short-term use or aliquot and freeze for long-term storage.

3.1.4. Loading Buffer Prepare a physiological buffer such as HBSS or Tyrode's solution, buffered with HEPES to maintain physiological pH.

SBFI-AM Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types.

  • Cell Preparation: Plate the cells on a suitable vessel for your experiment (e.g., black-walled, clear-bottom 96-well plate for a plate reader, or glass-bottom dishes for microscopy) and allow them to adhere and reach the desired confluency.

  • Prepare Loading Solution:

    • Thaw the SBFI-AM and Pluronic® F-127 stock solutions.

    • In a microcentrifuge tube, mix equal volumes of the SBFI-AM stock solution and the 20% Pluronic® F-127 stock solution.[4]

    • Dilute this mixture into the pre-warmed (37°C) loading buffer to achieve a final SBFI-AM concentration in the range of 1-10 µM. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the pre-warmed loading buffer.

    • Add the loading solution to the cells.

    • Incubate the cells for 30-90 minutes at room temperature or 37°C. Loading at room temperature may reduce dye compartmentalization.[4]

  • De-esterification and Dye Leakage Prevention:

    • After the loading incubation, remove the loading solution.

    • Wash the cells two to three times with fresh, pre-warmed loading buffer to remove any extracellular dye.

    • Add fresh loading buffer, this time containing 1-2.5 mM probenecid, to the cells.

    • Incubate for an additional 15-30 minutes to allow for complete de-esterification of the SBFI-AM and to inhibit dye leakage.

  • Measurement:

    • Proceed with your experiment and measure the fluorescence.

    • For ratiometric measurements, alternately excite the sample at 340 nm and 380 nm and record the emission at 505 nm.

    • The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F₃₄₀/F₃₈₀) is proportional to the intracellular sodium concentration.

Data Presentation

ParameterRecommended RangeNotes
SBFI-AM Stock Concentration 1-5 mM in anhydrous DMSOAliquot and store at -20°C to prevent degradation.
Pluronic® F-127 Stock Conc. 10% in H₂O or 20% in DMSOStore at room temperature.
Probenecid Stock Concentration 25-100 mMDissolve in NaOH before diluting in buffer.
Final SBFI-AM Concentration 1-10 µMOptimize for your specific cell type.
Final Pluronic® F-127 Conc. 0.02-0.04% (v/v)Aids in dye solubilization.
Final Probenecid Concentration 1-2.5 mMPrevents dye leakage.
Loading Incubation Time 30-90 minutesVaries with cell type and temperature.
Loading Temperature Room Temperature or 37°CRoom temperature may reduce compartmentalization.
De-esterification Time 15-30 minutesAllows for complete cleavage of AM esters.
Excitation Wavelengths 340 nm (Na⁺-bound) / 380 nm (Na⁺-free)For ratiometric measurement.
Emission Wavelength ~505 nmCollect emission at this wavelength.

Mandatory Visualizations

SBFI_Loading_Workflow cluster_prep Reagent Preparation cluster_loading Cell Loading & De-esterification cluster_measurement Measurement prep_sbfi Prepare 1-5 mM SBFI-AM in anhydrous DMSO prepare_loading_solution Prepare Loading Solution (SBFI-AM + Pluronic® F-127 in Buffer) prep_sbfi->prepare_loading_solution prep_pluronic Prepare 10-20% Pluronic® F-127 prep_pluronic->prepare_loading_solution prep_probenecid Prepare 25-100 mM Probenecid prep_buffer Prepare Loading Buffer (e.g., HBSS + HEPES) prep_buffer->prepare_loading_solution plate_cells Plate and Culture Cells wash1 Wash Cells with Buffer prepare_loading_solution->wash1 add_loading_solution Add Loading Solution to Cells wash1->add_loading_solution incubate_load Incubate (30-90 min) add_loading_solution->incubate_load wash2 Wash Cells to Remove Extracellular Dye incubate_load->wash2 add_deesterification_buffer Add Buffer with Probenecid wash2->add_deesterification_buffer incubate_deesterify Incubate (15-30 min) add_deesterification_buffer->incubate_deesterify measure_fluorescence Measure Fluorescence (Ex: 340/380 nm, Em: 505 nm) incubate_deesterify->measure_fluorescence calculate_ratio Calculate F340/F380 Ratio measure_fluorescence->calculate_ratio analyze_data Analyze Data calculate_ratio->analyze_data

SBFI-AM cell loading and measurement workflow.

Intracellular_Sodium_Signaling cluster_influx Na+ Influx cluster_efflux Na+ Efflux cluster_consequences Downstream Signaling Na_channel Voltage-gated Na+ Channels Intracellular_Na Increased Intracellular [Na+] Na_channel->Intracellular_Na NHE Na+/H+ Exchanger (NHE) NHE->Intracellular_Na NCX_in Na+/Ca2+ Exchanger (NCX, reverse mode) CaMK CaMK Activation NCX_in->CaMK via increased [Ca2+]i NCX_in->Intracellular_Na NaK_ATPase Na+/K+ ATPase (Sodium Pump) Gene_expression Altered Gene Expression CaMK->Gene_expression SIK1 SIK1 Activation SIK1->Gene_expression Intracellular_Na->NCX_in Drives Ca2+ influx Intracellular_Na->NaK_ATPase Intracellular_Na->SIK1

Simplified signaling pathway of intracellular sodium.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal - Insufficient dye loading- Increase SBFI-AM concentration or incubation time. - Ensure Pluronic® F-127 is used to aid solubilization.
- Dye precipitation- Ensure SBFI-AM is fully dissolved in the loading buffer.
- Cell death- Check cell viability after loading. Reduce dye concentration or incubation time if necessary.
High background fluorescence - Incomplete removal of extracellular dye- Increase the number and volume of washes after loading.
- Dye leakage from cells- Ensure probenecid is included in the final incubation and measurement buffer.
Inconsistent results - Variable dye loading- Ensure consistent cell density and incubation conditions.
- Photobleaching- Reduce excitation light intensity or exposure time.
Dye compartmentalization - Loading at physiological temperature- Try loading cells at room temperature to minimize uptake into organelles.[4]

Conclusion

The successful measurement of intracellular sodium using SBFI-AM relies on careful optimization of the loading protocol for the specific cell type under investigation. Key factors to consider are the dye concentration, incubation time and temperature, and the use of reagents like Pluronic® F-127 and probenecid to enhance dye loading and retention. By following this detailed protocol and troubleshooting guide, researchers can obtain reliable and reproducible measurements of intracellular sodium dynamics, providing valuable insights into cellular physiology and disease.

References

Measuring Intracellular Sodium: A Comparative Guide to SBFI AM Ester and Tetraammonium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a ratiometric fluorescent indicator widely used for measuring intracellular sodium concentrations ([Na⁺]i). Its ability to provide quantitative data by measuring the ratio of fluorescence intensities at two different excitation wavelengths makes it a powerful tool in cellular physiology and drug discovery. SBFI is commercially available in two primary forms: a cell-permeant acetoxymethyl (AM) ester and a cell-impermeant tetraammonium salt. The choice between these two forms is critical and depends on the specific experimental requirements, cell type, and available equipment.

This document provides a detailed comparison of SBFI AM ester and SBFI tetraammonium salt, complete with application notes, detailed experimental protocols, and a quantitative summary to guide researchers in selecting the appropriate form of SBFI for their studies.

Chemical Properties and Mechanism of Action

SBFI is a UV-excitable dye that exhibits a spectral shift upon binding to Na⁺. The Na⁺-bound form has a peak excitation around 340 nm, while the Na⁺-free form is maximally excited at approximately 380 nm.[1] The ratio of the fluorescence emission (typically measured around 500 nm) at these two excitation wavelengths is used to determine the intracellular sodium concentration, a method that minimizes effects of uneven dye loading, photobleaching, and variable cell thickness.[2]

SBFI AM Ester

The AM ester form of SBFI is a lipophilic derivative that can passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, liberating the active, membrane-impermeant form of SBFI, which is then trapped in the cytoplasm.[3]

This compound Salt

The tetraammonium salt of SBFI is a polar molecule that is impermeant to the cell membrane.[4] Therefore, it must be introduced into the cell cytosol through invasive techniques such as microinjection or via a patch pipette during electrophysiological recordings.[5]

Comparison of SBFI AM Ester and Tetraammonium Salt

The selection of the appropriate form of SBFI involves a trade-off between ease of use and the precision of the measurement.

FeatureSBFI AM EsterThis compound Salt
Cell Loading Method Non-invasive, passive diffusionInvasive (microinjection, patch pipette)
Ease of Use Relatively simple, suitable for cell populationsTechnically demanding, cell-by-cell loading
Potential for Cytotoxicity Higher, due to byproducts of AM ester hydrolysis (e.g., formaldehyde)[6][7]Lower chemical toxicity, but mechanical stress from loading
Subcellular Localization Prone to compartmentalization in organelles (e.g., mitochondria)Confined to the cytosol, providing a more accurate cytosolic [Na⁺] measurement
Signal-to-Noise Ratio Can be lower due to incomplete hydrolysis and compartmentalizationGenerally higher and more reliable cytosolic signal
Typical Applications High-throughput screening, studies on cell populations, qualitative to semi-quantitative [Na⁺]i changesQuantitative single-cell [Na⁺]i measurements, correlation with electrophysiological data

Experimental Protocols

Protocol 1: Cell Loading with SBFI AM Ester

This protocol is suitable for loading SBFI into a population of adherent cultured cells.

Materials:

  • SBFI AM (acetoxymethyl ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (B1678239) (optional, to inhibit dye extrusion)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of SBFI AM in anhydrous DMSO.

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO.

    • (Optional) Prepare a 100 mM stock solution of probenecid in a suitable buffer.

  • Prepare Loading Solution:

    • For a final loading concentration of 5 µM SBFI AM, dilute the SBFI AM stock solution into serum-free culture medium or HBSS.

    • To aid in the dispersion of the nonpolar AM ester in the aqueous loading medium, add Pluronic® F-127 to the loading solution at a final concentration of 0.02-0.05%. First, mix the SBFI AM and Pluronic F-127 stock solutions, and then add this mixture to the buffer.

    • (Optional) Add probenecid to the loading solution at a final concentration of 1 mM to inhibit the activity of organic anion transporters that can extrude the dye from the cells.[8]

  • Cell Loading:

    • Wash the cultured cells twice with pre-warmed HBSS or serum-free medium.

    • Add the loading solution to the cells and incubate for 60-120 minutes at room temperature or 37°C. Optimal loading time and temperature should be determined empirically for each cell type. Loading at room temperature may reduce dye compartmentalization.[8]

  • Washing:

    • After incubation, wash the cells two to three times with fresh, pre-warmed HBSS or culture medium to remove extracellular dye.

  • De-esterification:

    • Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete hydrolysis of the AM ester by intracellular esterases.

  • Imaging:

    • Proceed with fluorescence imaging. Excite the cells alternately at ~340 nm and ~380 nm and record the emission at ~500 nm.

Protocol 2: Loading this compound Salt via Microinjection

This protocol is for introducing SBFI into single cells using a microinjection system.

Materials:

  • SBFI, tetraammonium salt

  • Intracellular-like buffer (e.g., 140 mM KCl, 10 mM HEPES, pH 7.2)

  • Microinjection system (micromanipulator, injector, and pulled glass micropipettes)

Procedure:

  • Prepare Injection Solution:

    • Dissolve this compound salt in the intracellular-like buffer to a final concentration of 0.5-1 mM.[5]

  • Prepare Micropipettes:

    • Pull glass capillaries to create micropipettes with a fine tip (typically <1 µm diameter).

  • Load the Micropipette:

    • Backfill the micropipette with the SBFI injection solution. Ensure there are no air bubbles in the tip.

  • Microinjection:

    • Mount the loaded micropipette onto the microinjector.

    • Under microscopic guidance, carefully approach the target cell and penetrate the cell membrane with the micropipette.

    • Apply a small, brief pulse of pressure to inject the SBFI solution into the cytoplasm. The injection volume should be a small fraction of the cell volume to avoid damage.

  • Equilibration:

    • Allow the injected dye to diffuse and equilibrate throughout the cytoplasm for 5-10 minutes before starting measurements.

  • Imaging:

    • Perform ratiometric imaging as described for the AM ester.

Protocol 3: Loading this compound Salt via Patch Pipette

This protocol is for loading SBFI into a single cell during whole-cell patch-clamp recording.

Materials:

  • SBFI, tetraammonium salt

  • Intracellular pipette solution for patch-clamp recording

  • Patch-clamp rig with fluorescence imaging capabilities

Procedure:

  • Prepare Pipette Solution:

    • Dissolve this compound salt directly into the standard intracellular pipette solution at a concentration of 0.5-1 mM.[5]

  • Prepare Patch Pipette:

    • Pull a patch pipette with a resistance of 3-7 MΩ.

  • Load the Pipette:

    • Fill the patch pipette with the SBFI-containing intracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a target cell and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Dye Diffusion:

    • Allow the SBFI to diffuse from the pipette into the cell. This typically takes several minutes. Monitor the fluorescence to determine when the intracellular dye concentration has reached a stable level.

  • Simultaneous Recording and Imaging:

    • Perform simultaneous electrophysiological recording and ratiometric fluorescence imaging.

In Situ Calibration of SBFI

To convert the fluorescence ratio to an absolute intracellular Na⁺ concentration, an in situ calibration is necessary. This is typically performed at the end of an experiment by exposing the cells to a series of calibration solutions with known Na⁺ concentrations in the presence of ionophores (e.g., gramicidin (B1672133) and monensin) to equilibrate intracellular and extracellular Na⁺.[9]

Visualizations

SBFI_AM_Loading cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) SBFI AM SBFI AM SBFI AM_inside SBFI AM SBFI AM->SBFI AM_inside Passive Diffusion Membrane SBFI_active SBFI (Active) SBFI AM_inside->SBFI_active Hydrolysis Esterases Esterases Esterases->SBFI_active Na_ion Na+ SBFI_Na SBFI-Na+ Complex (Fluorescent) SBFI_activeNa_ion SBFI_activeNa_ion SBFI_activeNa_ion->SBFI_Na SBFI_Salt_Loading cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) SBFI Salt This compound Salt Microinjection_Pipette Microinjection Pipette SBFI Salt->Microinjection_Pipette Patch_Pipette Patch Pipette SBFI Salt->Patch_Pipette SBFI_active SBFI (Active) Microinjection_Pipette->SBFI_active Microinjection Patch_Pipette->SBFI_active Diffusion from Patch Pipette Membrane Na_ion Na+ SBFI_Na SBFI-Na+ Complex (Fluorescent) SBFI_activeNa_ion SBFI_activeNa_ion SBFI_activeNa_ion->SBFI_Na

References

Application Notes and Protocols for In Situ Calibration of SBFI for Intracellular Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in situ calibration of the fluorescent indicator Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) to accurately measure intracellular sodium concentrations ([Na⁺]i). SBFI is a ratiometric dye that allows for quantitative analysis of [Na⁺]i, minimizing effects from photobleaching, heterogeneous dye loading, and variable cell morphology.[1][2][3]

Principle of SBFI-based Sodium Measurement

SBFI is a UV-excitable, ratiometric green fluorescent indicator for intracellular sodium.[4] Upon binding to Na⁺, the excitation spectrum of SBFI shifts, while the emission maximum remains constant at approximately 505 nm.[5][6] Specifically, the fluorescence intensity increases at an excitation wavelength of ~340 nm and decreases at ~380 nm as the intracellular sodium concentration rises.[5] The ratio of the fluorescence intensities at these two excitation wavelengths (F₃₄₀/F₃₈₀) is directly proportional to the intracellular sodium concentration, allowing for a quantitative measurement.[6] This ratiometric approach provides a robust method for quantifying [Na⁺]i, as it is less susceptible to variations in dye concentration, cell path length, and illumination intensity.[1][2]

SBFI_Mechanism SBFI_bound SBFI_bound Excitation Excitation SBFI_bound->Excitation High 340nm Signal Low 380nm Signal Emission Emission Excitation->Emission SBFI_free SBFI_free SBFI_free->Excitation Low 340nm Signal High 380nm Signal Ratio Ratio Emission->Ratio Proportional to [Na⁺]i

Quantitative Data Summary

The following table summarizes key quantitative parameters for SBFI. It is crucial to note that the in situ dissociation constant (Kd) can vary significantly between cell types and experimental conditions.[7] Therefore, in situ calibration is essential for accurate [Na⁺]i measurements.

ParameterValueNotes
Excitation Wavelengths 340 nm (Na⁺-bound) and 380 nm (Na⁺-free)Ratiometric measurement is typically F₃₄₀/F₃₈₀.[1][2][5][8]
Emission Wavelength ~505 nmEmission remains constant regardless of Na⁺ concentration.[1][5][8]
Selectivity ~18-fold more selective for Na⁺ over K⁺[1][6][7][8]
Dissociation Constant (Kd) for Na⁺ (in vitro, K⁺-free) 3.8 mMThis value is determined in a cell-free system.[7]
Dissociation Constant (Kd) for Na⁺ (in vitro, 135 mM K⁺) 11.3 - 20.7 mMThis more closely mimics physiological ionic strength.[6][7]
Dissociation Constant (Kd) for Na⁺ (in situ) 18.0 - 42.1 mMVaries significantly depending on the cell type.[7][9]

Experimental Protocols

Materials
Protocol 1: Loading Cells with SBFI-AM

This protocol describes the loading of the membrane-permeant SBFI-AM into live cells. Inside the cell, esterases cleave the AM group, trapping the active SBFI indicator in the cytoplasm.

  • Prepare SBFI-AM Stock Solution: Dissolve SBFI-AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: Dilute the SBFI-AM stock solution into a physiological buffer (e.g., HBSS) to a final concentration of 5-10 µM. To aid in the dispersion of the dye in the aqueous buffer, first mix the SBFI-AM stock with an equal volume of 20% (w/v) Pluronic F-127 before diluting into the final loading buffer.

  • Cell Loading:

    • Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes).

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Incubate the cells in the SBFI-AM loading buffer for 60-90 minutes at room temperature or 37°C.[10] Optimal loading times and temperatures should be determined empirically for each cell type to ensure adequate dye loading and minimize compartmentalization.[6]

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells twice with the physiological buffer to remove any extracellular dye.

    • Incubate the cells in fresh physiological buffer for an additional 30 minutes to allow for complete de-esterification of the SBFI-AM.

    • If dye leakage is a concern, probenecid (1 mM) can be included in the buffer during and after loading.[10][11]

Protocol 2: In Situ Calibration of SBFI

This protocol uses ionophores to equilibrate the intracellular sodium concentration with the extracellular concentration, allowing for the generation of a calibration curve.

  • Prepare Sodium Calibration Buffers:

    • Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 5, 10, 20, 50, 100, and 140 mM).

    • To maintain a constant ionic strength across all buffers, substitute Na⁺ with K⁺. For example, a buffer with 10 mM Na⁺ would contain 130 mM K⁺, and a buffer with 140 mM Na⁺ would contain 0 mM K⁺.[7][10]

    • All calibration buffers should contain a consistent concentration of other ions (e.g., Mg²⁺, Ca²⁺, Cl⁻) and be buffered to the same pH (typically 7.2-7.4) using a suitable buffer like HEPES.

  • Prepare Ionophore Solution: Prepare a stock solution of gramicidin (e.g., 1-5 mM in ethanol) and monensin (e.g., 10 mM in ethanol). Gramicidin is a channel-forming ionophore that allows for the movement of monovalent cations like Na⁺ and K⁺, while monensin is a carrier ionophore for sodium.[12]

  • Calibration Procedure:

    • After loading the cells with SBFI as described in Protocol 1, place the cells on the fluorescence microscope.

    • Acquire baseline fluorescence ratio (F₃₄₀/F₃₈₀) in a standard physiological buffer.

    • Add the ionophores to the extracellular buffer to a final concentration of approximately 5-10 µM each. This will permeabilize the cell membrane to Na⁺ and K⁺.[6]

    • Sequentially perfuse the cells with the series of calibration buffers, starting with the 0 mM Na⁺ buffer.

    • Allow the fluorescence ratio to stabilize for each calibration buffer concentration before recording the F₃₄₀/F₃₈₀ ratio. This indicates that the intracellular and extracellular Na⁺ concentrations have equilibrated.

    • After perfusing through the highest Na⁺ concentration, you can perfuse back down to confirm the stability of the dye and the cells.

  • Data Analysis:

    • Subtract the background fluorescence from all measurements.

    • Plot the stable fluorescence ratio (F₃₄₀/F₃₈₀) against the corresponding extracellular Na⁺ concentration of the calibration buffer.

    • Fit the data to the Grynkiewicz equation or a suitable sigmoidal or linear fit (often linear in the physiological range of 0-20 mM [Na⁺]i) to determine the parameters (Rmin, Rmax, and apparent Kd) needed to convert experimental fluorescence ratios into intracellular sodium concentrations.[10][13]

Visualized Workflows

Experimental_Workflow wash_cells wash_cells add_ionophores add_ionophores wash_cells->add_ionophores Loaded Cells Ready perfuse perfuse add_ionophores->perfuse prep_buffers prep_buffers prep_buffers->perfuse record record perfuse->record plot_data plot_data record->plot_data

Calibration_Logic Equilibration Equilibration Measurement Measurement Equilibration->Measurement For each calibration point CalibrationCurve CalibrationCurve Measurement->CalibrationCurve Generate dataset Interpolation Interpolation CalibrationCurve->Interpolation Provides conversion formula UnknownSample UnknownSample UnknownSample->Interpolation Provides experimental value

References

Measuring Intracellular Sodium Transients in Cardiomyocytes using SBFI: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular sodium ([Na⁺]ᵢ) is a critical regulator of cardiomyocyte function, playing a central role in electrical excitability and excitation-contraction coupling.[1][2] Dysregulation of [Na⁺]ᵢ homeostasis is implicated in various cardiac pathologies, including heart failure and arrhythmias.[3][4] Sodium-Binding Benzofuran Isophthalate (SBFI) is a ratiometric fluorescent indicator widely used for the quantitative measurement of [Na⁺]ᵢ in living cells. Its ability to be excited at two different wavelengths allows for the accurate determination of intracellular sodium concentrations, independent of dye concentration, cell thickness, or photobleaching.[5] This document provides detailed protocols for the use of SBFI to measure sodium transients in isolated adult cardiomyocytes.

Properties of SBFI Fluorescent Indicator

SBFI is a UV-excitable, ratiometric dye that selectively binds to Na⁺ ions. The acetoxymethyl (AM) ester form, SBFI-AM, is membrane-permeant and readily loads into cells. Once inside, cellular esterases cleave the AM groups, trapping the active, sodium-sensitive form of the dye in the cytoplasm.[6] Upon binding to Na⁺, the excitation spectrum of SBFI shifts, allowing for the ratiometric measurement of [Na⁺]ᵢ.[5]

PropertyValueReference
Excitation Wavelengths 340 nm (Na⁺-bound) and 380 nm (Na⁺-free)[5]
Emission Wavelength ~500 nm[5]
In Situ Kₔ for Na⁺ ~20 mM (in the presence of physiological K⁺)[7]
Selectivity ~18-fold higher for Na⁺ over K⁺[5][8]
Formulation Acetoxymethyl (AM) ester for cell loading[9]

Signaling Pathways and Experimental Workflow

Cardiomyocyte Sodium Homeostasis

Intracellular sodium concentration in cardiomyocytes is tightly regulated by a balance between Na⁺ influx and efflux mechanisms. Key proteins involved include the Na⁺/K⁺-ATPase pump, the Na⁺/Ca²⁺ exchanger (NCX), voltage-gated Na⁺ channels (Nav1.5), and the Na⁺/H⁺ exchanger (NHE).[1][2][3]

cluster_0 Extracellular Space cluster_1 Cardiomyocyte Cytoplasm Na_ext High [Na⁺] NKA Na⁺/K⁺-ATPase Na_ext->NKA 3 Na⁺ NCX Na⁺/Ca²⁺ Exchanger (NCX) Na_ext->NCX 3 Na⁺ NHE Na⁺/H⁺ Exchanger (NHE) Na_ext->NHE 1 Na⁺ Nav Voltage-gated Na⁺ Channel Na_ext->Nav Na⁺ Na_int Low [Na⁺] (4-16 mM) NKA->Na_int 2 K⁺ NCX->Na_int 1 Ca²⁺ NHE->Na_int 1 H⁺

Caption: Key transporters regulating cardiomyocyte [Na⁺]ᵢ.

Experimental Workflow

The overall process for measuring sodium transients in cardiomyocytes using SBFI involves several key stages, from cell isolation to data analysis.

A 1. Cardiomyocyte Isolation B 2. SBFI-AM Dye Loading A->B C 3. Fluorescence Imaging (340/380nm Excitation) B->C D 4. Experimental Perturbation (e.g., electrical stimulation) C->D E 5. In Situ Calibration C->E D->C Record Transients F 6. Data Analysis (Ratio to [Na⁺]ᵢ) E->F

Caption: Experimental workflow for [Na⁺]ᵢ measurement with SBFI.

Detailed Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol is adapted from established Langendorff-free methods for isolating cardiomyocytes from adult rodents.[3]

Materials:

  • Perfusion Buffer: Ca²⁺-free Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1 MgCl₂, 0.33 NaH₂PO₄, 10 HEPES, 10 Glucose; pH 7.4.

  • Digestion Buffer: Perfusion buffer supplemented with 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.

  • Stop Buffer: Perfusion buffer supplemented with 10% Fetal Bovine Serum (FBS) and 1.25 mM CaCl₂.

  • Anesthetized adult rat or mouse.

Procedure:

  • Anesthetize the animal and perform a thoracotomy to expose the heart.

  • Swiftly excise the heart and cannulate the aorta.

  • Begin retrograde perfusion via the aorta with warm (37°C), oxygenated Perfusion Buffer for 5 minutes to clear the blood.

  • Switch to perfusion with warm, oxygenated Digestion Buffer for 15-20 minutes, or until the heart becomes flaccid.

  • Detach the heart, remove the atria, and gently mince the ventricular tissue in a fresh dish containing Digestion Buffer.

  • Gently triturate the tissue with a wide-bore pipette to release individual myocytes.

  • Filter the cell suspension through a 100 µm nylon mesh to remove undigested tissue.

  • Stop the digestion by adding an excess of Stop Buffer.

  • Allow the rod-shaped cardiomyocytes to settle by gravity for 15-20 minutes.

  • Carefully remove the supernatant and gently resuspend the cell pellet in fresh Stop Buffer.

  • Gradually reintroduce Ca²⁺ to the cells by sequential washing with buffers containing increasing concentrations of CaCl₂ (e.g., 0.25, 0.5, and 1.0 mM).

  • Plate the isolated cardiomyocytes on laminin-coated coverslips for imaging.

Protocol 2: SBFI-AM Loading

Materials:

  • SBFI-AM (1 mM stock in anhydrous DMSO).

  • Pluronic F-127 (20% w/v in DMSO).

  • Hanks' Balanced Salt Solution (HBSS) with 1.25 mM CaCl₂ and 10 mM HEPES.

Procedure:

  • Prepare a fresh loading solution. For a final concentration of 10 µM SBFI-AM, mix:

    • 10 µL of 1 mM SBFI-AM stock.

    • 5 µL of 20% Pluronic F-127.

    • Dilute to a final volume of 1 mL with HBSS.

  • Vortex the solution thoroughly.

  • Replace the culture medium of the plated cardiomyocytes with the SBFI-AM loading solution.

  • Incubate the cells for 90-120 minutes at room temperature, protected from light.[6]

  • After incubation, wash the cells three times with fresh HBSS to remove extracellular dye.

  • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature before imaging.

Protocol 3: Fluorescence Imaging of Sodium Transients

Equipment:

  • Inverted fluorescence microscope equipped with a xenon or mercury arc lamp.

  • Filter wheel or monochromator for rapid switching between 340 nm and 380 nm excitation wavelengths.

  • Emission filter centered around 510 nm.

  • High-speed, cooled CCD or EMCCD camera.

  • Field stimulation electrodes.

Procedure:

  • Mount the coverslip with SBFI-loaded cardiomyocytes onto the microscope stage.

  • Perfuse the cells with physiological saline solution (e.g., Tyrode's solution with 1.8 mM Ca²⁺) at 37°C.

  • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at 510 nm.

  • To elicit sodium transients, apply electrical field stimulation at a desired frequency (e.g., 1 Hz).

  • Record the changes in fluorescence intensity at both excitation wavelengths during stimulation.

  • The ratio of the fluorescence intensity at 340 nm to that at 380 nm (F₃₄₀/F₃₈₀) is calculated for each time point.

Protocol 4: In Situ Calibration of the SBFI Signal

To convert the fluorescence ratio to an absolute [Na⁺]ᵢ, an in situ calibration is essential. This is achieved by equilibrating the intracellular and extracellular Na⁺ concentrations using ionophores.[6]

Materials:

  • Calibration Buffers: A series of Ca²⁺- and Mg²⁺-free solutions with varying Na⁺ concentrations (e.g., 0, 5, 10, 20, 40 mM). The total concentration of Na⁺ + K⁺ should be kept constant at ~140 mM to maintain osmolarity.

  • Ionophore Solution: Calibration buffer containing 10 µM gramicidin (B1672133) and 10 µM monensin. These ionophores will permeabilize the membrane to Na⁺ and K⁺.[6]

  • Na⁺/K⁺ Pump Inhibitor: Ouabain (B1677812) (100 µM) should be included to prevent active Na⁺ extrusion.[6]

Procedure:

  • At the end of an experiment, perfuse the cells with the ionophore solution containing 0 mM Na⁺.

  • Record the fluorescence ratio (Rₘᵢₙ) once it has stabilized.

  • Sequentially perfuse the cells with calibration buffers containing increasing concentrations of Na⁺ (e.g., 5, 10, 20, 40 mM), each containing the ionophores and ouabain. Record the stable fluorescence ratio at each concentration.

  • Finally, perfuse with a high Na⁺ concentration (e.g., 140 mM) to obtain the maximum fluorescence ratio (Rₘₐₓ).

  • The intracellular [Na⁺] can then be calculated using the Grynkiewicz equation:

    [Na⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F₃₈₀ₘᵢₙ / F₃₈₀ₘₐₓ)

    Where R is the experimental ratio, Kₔ is the apparent dissociation constant of SBFI for Na⁺, and (F₃₈₀ₘᵢₙ / F₃₈₀ₘₐₓ) is the ratio of fluorescence intensities at 380 nm in low and high Na⁺ conditions, respectively.

Quantitative Data Summary

ParameterHealthy CardiomyocytesHeart Failure ModelReference
Resting [Na⁺]ᵢ 6.6 ± 0.5 mM9.7 ± 0.7 mM[10][11]
Stimulated [Na⁺]ᵢ (0.5-3 Hz) ~8.0 mM~11.3 mM[10][11]
Typical SBFI Ratio Change A 10% change in fluorescence can correspond to a ~22 mM change in [Na⁺]ᵢ.This relationship is determined by the in situ calibration curve.[12]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low SBFI fluorescence signal Incomplete dye loading or de-esterification.Increase incubation time or SBFI-AM concentration. Ensure Pluronic F-127 is used. Allow for a longer de-esterification period.
High background fluorescence Incomplete washout of extracellular dye.Wash cells thoroughly (3-4 times) with fresh buffer after loading.
Cells are contracting or rounding up during calibration Presence of Ca²⁺ in calibration buffers.Ensure calibration buffers are completely free of Ca²⁺ and Mg²⁺.[6]
Inconsistent fluorescence ratios Photobleaching; cellular compartmentalization of the dye.Reduce excitation light intensity or exposure time. Confirm cytoplasmic localization of the dye; a majority should be cytoplasmic.[6]
Difficulty achieving Na⁺ equilibration during calibration Insufficient ionophore concentration or inhibition of Na⁺/K⁺ pump.Use both gramicidin and monensin. Ensure ouabain is included to inhibit the Na⁺/K⁺ pump.[6]

References

Application Notes and Protocols for SBFI Tetraammonium Salt: A Guide for Intracellular Sodium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing SBFI (Sodium-binding benzofuran (B130515) isophthalate) tetraammonium salt for the quantitative measurement of intracellular sodium concentrations ([Na⁺]ᵢ). SBFI is a ratiometric fluorescent indicator dye that allows for precise and dynamic monitoring of [Na⁺]ᵢ in living cells. The tetraammonium salt form of SBFI is cell-impermeant, necessitating intracellular loading via techniques such as microinjection or patch-clamp dialysis. This document outlines detailed protocols for dye loading, in-situ calibration, and fluorescence imaging, along with key quantitative parameters and visual workflows to ensure successful experimental outcomes.

I. Overview of SBFI Tetraammonium Salt

SBFI is a UV-excitable dye that exhibits a spectral shift upon binding to Na⁺ ions.[1] It is a ratiometric indicator, meaning the ratio of fluorescence intensities at two different excitation wavelengths is used to determine the ion concentration.[1][2] This ratiometric measurement minimizes issues related to variable dye loading, cell thickness, and photobleaching, thus providing more accurate and reproducible results.[2]

Key Properties of SBFI:

PropertyValueReference
Excitation Wavelengths~340 nm (Na⁺-bound) and ~380 nm (Na⁺-free)[1][3]
Emission Wavelength~500-505 nm[1][3]
Selectivity~18-fold more selective for Na⁺ over K⁺[2]
FormTetraammonium salt (cell-impermeant)

II. Experimental Protocols

A. Preparation of this compound Salt Stock Solution

A concentrated stock solution of this compound salt should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or a suitable aqueous buffer.

ParameterRecommendation
Solvent DMSO or nuclease-free water
Stock Concentration 1-10 mM
Storage Aliquot and store at -20°C, protected from light and moisture.

Protocol:

  • Allow the vial of this compound salt to equilibrate to room temperature before opening to prevent moisture condensation.

  • Add the appropriate volume of DMSO or nuclease-free water to the vial to achieve the desired stock concentration.

  • Vortex briefly to ensure complete dissolution.

  • Centrifuge the vial for a few seconds to collect the solution at the bottom.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

B. Intracellular Loading of this compound Salt

As the tetraammonium salt of SBFI is not membrane-permeant, it must be introduced into the cytoplasm directly. The two primary methods for this are microinjection and patch-clamp dialysis.

Microinjection allows for the direct delivery of a precise amount of SBFI into a single cell.

Materials:

  • This compound salt stock solution (1-10 mM)

  • Injection buffer (e.g., a potassium-based intracellular-like solution)

  • Micropipettes

  • Microinjection setup with a micromanipulator

Procedure:

  • Prepare the injection solution by diluting the SBFI stock solution into the injection buffer to a final concentration of 0.1-1 mM.

  • Back-fill a clean micropipette with the SBFI injection solution.

  • Mount the micropipette onto the microinjector.

  • Under microscopic guidance, carefully insert the micropipette into the cytoplasm of the target cell.

  • Inject a small, calibrated volume of the SBFI solution into the cell. The optimal volume will depend on the cell type and size and should be determined empirically.

  • Allow the dye to diffuse throughout the cytoplasm for 10-15 minutes before imaging.

This method is ideal for electrophysiological studies where simultaneous recording of ion channel activity and [Na⁺]ᵢ is desired. The dye is included in the patch pipette solution and diffuses into the cell upon establishing a whole-cell configuration.

Materials:

  • This compound salt

  • Intracellular (pipette) solution

  • Patch-clamp rig

Intracellular (Pipette) Solution Composition:

ComponentConcentration (mM)
K-Gluconate115
KCl15
NaCl4
HEPES10
MgCl₂5
EGTA0.5 - 11
Na-ATP2
This compound Salt 0.1 - 0.5

Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Procedure:

  • Prepare the intracellular solution and add this compound salt to the final desired concentration.

  • Filter the solution through a 0.2 µm syringe filter to remove any precipitates.

  • Back-fill a patch pipette with the SBFI-containing intracellular solution.

  • Establish a gigaohm seal with the target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the SBFI to dialyze from the pipette into the cell. The time required for equilibration will depend on the cell size and pipette resistance but is typically in the range of 5-15 minutes.

C. In-Situ Calibration of Intracellular SBFI

To convert the measured fluorescence ratio into an absolute [Na⁺]ᵢ, an in-situ calibration is essential. This is achieved by exposing the SBFI-loaded cells to a series of calibration solutions with known Na⁺ concentrations in the presence of ionophores that equilibrate the intracellular and extracellular Na⁺ concentrations.[3][4]

Calibration Solution Components:

ComponentConcentration
Gramicidin D3-10 µM
Monensin10 µM
Ouabain (Na⁺/K⁺-ATPase inhibitor)1 mM

Calibration Buffer Series (Example):

A series of buffers with varying Na⁺ concentrations are prepared, maintaining a constant ionic strength by substituting Na⁺ with another cation like K⁺ or choline.[3][5]

[Na⁺] (mM)[K⁺] (mM)Other Components (mM)
01401 MgCl₂, 2 CaCl₂, 10 HEPES, 5.6 D-glucose
10130"
20120"
40100"
8060"
12020"

Adjust pH to 7.3-7.4.

Calibration Protocol:

  • After loading the cells with SBFI, acquire a baseline fluorescence ratio in a standard extracellular solution.

  • Perfuse the cells with the calibration buffer containing 0 mM Na⁺ and the ionophores.

  • Record the fluorescence ratio (Rₘᵢₙ) once it has stabilized.

  • Sequentially perfuse the cells with the calibration buffers containing increasing concentrations of Na⁺.

  • Record the stabilized fluorescence ratio at each Na⁺ concentration.

  • Finally, perfuse with the highest Na⁺ concentration to obtain the maximum fluorescence ratio (Rₘₐₓ).

  • Plot the fluorescence ratio (R) against the known [Na⁺] to generate a calibration curve. The data can be fitted to the Grynkiewicz equation to determine the dissociation constant (Kd) of the dye in the intracellular environment.

III. Data Acquisition and Analysis

Fluorescence Imaging:

  • Use a fluorescence microscope equipped with a light source capable of excitation at ~340 nm and ~380 nm and an emission filter centered around 505 nm.[3]

  • Acquire images at both excitation wavelengths sequentially.

  • Subtract the background fluorescence from a cell-free region of interest.

  • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F₃₄₀/F₃₈₀).

Data Analysis: The intracellular sodium concentration can be calculated from the fluorescence ratio using the following equation derived from the work of Grynkiewicz et al.:

[Na⁺]ᵢ = Kₑ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Sբ₂ / Sₒ₂)

Where:

  • Kₑ is the effective dissociation constant of SBFI for Na⁺ under intracellular conditions.

  • R is the measured 340/380 nm fluorescence ratio.

  • Rₘᵢₙ is the ratio in the absence of Na⁺.

  • Rₘₐₓ is the ratio at saturating Na⁺ concentrations.

  • Sբ₂ / Sₒ₂ is the ratio of fluorescence intensities at 380 nm for Na⁺-free and Na⁺-bound SBFI, respectively.

IV. Visualizing Workflows

Signaling Pathway of Intracellular Sodium Homeostasis

SodiumHomeostasis NaK_ATPase Na+/K+ ATPase Intracellular Intracellular Low [Na+] NaK_ATPase->Intracellular Na+ out NHE Na+/H+ Exchanger NHE->Intracellular H+ out Na_Channels Voltage-gated Na+ Channels NCX Na+/Ca2+ Exchanger NCX->Intracellular Ca2+ out Extracellular Extracellular High [Na+] Extracellular->NaK_ATPase K+ in Extracellular->NHE Na+ in Extracellular->Na_Channels Na+ in Extracellular->NCX Na+ in SBFI_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare SBFI Stock Solution prep_loading Prepare Loading Solution prep_stock->prep_loading load_dye Load Cells with SBFI (Microinjection or Patch-Clamp) prep_loading->load_dye image_cells Acquire Fluorescence Images (340nm & 380nm excitation) load_dye->image_cells calc_ratio Calculate F340/F380 Ratio image_cells->calc_ratio calibrate Perform In-Situ Calibration gen_curve Generate Calibration Curve calibrate->gen_curve calc_conc Calculate [Na+]i calc_ratio->calc_conc gen_curve->calc_conc

References

Application Notes and Protocols for SBFI Ratiometric Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SBFI Ratiometric Imaging for Intracellular Sodium Measurement

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a fluorescent indicator dye used for the quantitative measurement of intracellular sodium concentrations ([Na⁺]i). As a ratiometric dye, SBFI's fluorescence excitation spectrum shifts upon binding to Na⁺ ions.[1] Specifically, the fluorescence intensity at 340 nm excitation increases as [Na⁺]i rises, while the intensity at 380 nm excitation decreases.[1] The ratio of the fluorescence emission intensities at these two excitation wavelengths (F340/F380) is directly proportional to the intracellular sodium concentration.[1] This ratiometric approach offers significant advantages for quantitative microscopy, as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[2]

The acetoxymethyl (AM) ester form of SBFI (SBFI-AM) is a cell-permeant version of the dye that can be loaded into live cells. Once inside the cell, cellular esterases cleave the AM group, trapping the active SBFI dye in the cytoplasm.[3]

Accurate measurement of [Na⁺]i is crucial in various fields of biological research, including neuroscience, cardiovascular physiology, and cancer biology, as well as in drug development for screening compounds that modulate ion channel and transporter activity.

Recommended Microscope Filter Set for SBFI Ratiometric Imaging

A critical component for successful SBFI ratiometric imaging is the selection of an appropriate fluorescence filter set. The filter set must efficiently excite SBFI at both 340 nm and 380 nm and collect the emitted fluorescence centered around 505 nm.

ComponentWavelength/DescriptionPurpose
Excitation Filter 1 340/15 nm (Center Wavelength/Bandwidth)Excites Na⁺-bound SBFI.
Excitation Filter 2 380/15 nm (Center Wavelength/Bandwidth)Excites Na⁺-free SBFI.
Dichroic Mirror 415 nm Longpass (415DCLP)Reflects the excitation light (340 nm and 380 nm) to the sample and transmits the emission light.
Emission Filter 510/40 nm (Center Wavelength/Bandwidth) or 510WB40Collects the fluorescence emission from both Na⁺-bound and Na⁺-free SBFI, centered around 505 nm.[4]

Note: The specifications provided are typical and may be sourced from manufacturers like Omega Optical or Chroma Technology.[2][4][5][6]

Experimental Protocols

SBFI-AM Stock Solution Preparation
  • Prepare a 1-10 mM stock solution of SBFI-AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • For ease of use, this stock solution can be aliquoted into smaller volumes and stored at -20°C, protected from light and moisture.

Cell Loading with SBFI-AM

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Preparation: Plate cells on coverslips or in imaging dishes and culture until they reach the desired confluence.

  • Loading Solution Preparation:

    • For a final loading concentration of 5-10 µM SBFI-AM, dilute the SBFI-AM stock solution in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • To aid in the solubilization of the AM ester in the aqueous loading buffer, it is recommended to add Pluronic F-127 (at a final concentration of 0.02-0.04%). First, mix the SBFI-AM stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting in the buffer.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the SBFI-AM loading solution to the cells.

    • Incubate for 60-120 minutes at room temperature (approximately 25°C). Loading at room temperature can help reduce dye compartmentalization within organelles.[7]

  • De-esterification:

    • After loading, wash the cells twice with the physiological buffer to remove extracellular dye.

    • Incubate the cells in fresh buffer for at least 30 minutes to allow for the complete de-esterification of the SBFI-AM by cellular esterases.

  • Preventing Dye Leakage: To inhibit the extrusion of the active SBFI dye from the cells by organic anion transporters, the buffer used for de-esterification and imaging can be supplemented with 1-2.5 mM probenecid (B1678239).[7]

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis plate_cells Plate cells on coverslips/dishes prepare_loading_solution Prepare SBFI-AM loading solution plate_cells->prepare_loading_solution Ready for loading load_cells Incubate cells with SBFI-AM solution prepare_loading_solution->load_cells de_esterification Wash and allow de-esterification load_cells->de_esterification Loading complete acquire_images Acquire 340nm and 380nm images de_esterification->acquire_images calculate_ratio Calculate 340/380 ratio acquire_images->calculate_ratio calibration Perform in situ calibration calculate_ratio->calibration concentration Convert ratio to [Na+]i calibration->concentration

Experimental workflow for SBFI ratiometric imaging.

Ratiometric Imaging
  • Mount the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a suitable filter set and a light source capable of rapidly switching between 340 nm and 380 nm excitation.

  • Acquire fluorescence images at the two excitation wavelengths (340 nm and 380 nm) while collecting the emission at ~505 nm.

  • It is crucial to subtract the background fluorescence from each image before calculating the ratio. The background should be determined from a region of the coverslip that does not contain any cells.

Ratiometric_Principle cluster_sbfi SBFI Dye cluster_excitation Excitation cluster_emission Emission & Ratio sbfi_na_bound SBFI-Na+ Bound (High [Na+]i) emission_505 ~505 nm Emission sbfi_na_bound->emission_505 sbfi_na_free SBFI-Na+ Free (Low [Na+]i) sbfi_na_free->emission_505 exc_340 340 nm Light exc_340->sbfi_na_bound Strongly excites exc_340->sbfi_na_free Weakly excites exc_380 380 nm Light exc_380->sbfi_na_bound Weakly excites exc_380->sbfi_na_free Strongly excites ratio Ratio (F340 / F380) emission_505->ratio

Principle of SBFI ratiometric imaging.

In Situ Calibration

To convert the 340/380 fluorescence ratio into an absolute intracellular sodium concentration, an in situ calibration is necessary.[8] This involves treating the cells with ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations.[7]

  • Calibration Solutions: Prepare a set of calibration buffers with known Na⁺ concentrations (e.g., 0, 10, 20, 50, and 100 mM). To maintain a constant ionic strength, substitute Na⁺ with K⁺ or another cation that does not interfere with the SBFI fluorescence.

  • Ionophore Treatment: At the end of the experiment, expose the SBFI-loaded cells to a calibration buffer containing a mixture of ionophores, such as gramicidin (B1672133) (1-5 µM) and monensin (B1676710) (5-10 µM), to permeabilize the cell membrane to Na⁺ and K⁺.[9]

  • Ratio Measurement: Sequentially perfuse the cells with the different calibration buffers and record the corresponding 340/380 fluorescence ratios (R).

  • Determine Rmin and Rmax:

    • Rmin is the ratio in the Na⁺-free calibration buffer.

    • Rmax is the ratio in the high Na⁺ calibration buffer.

  • Calculate [Na⁺]i: The intracellular sodium concentration can be calculated using the Grynkiewicz equation:[8]

    [Na⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380)

    Where:

    • Kd is the dissociation constant of SBFI for Na⁺. The in situ Kd for SBFI can be significantly different from its in vitro value and should be determined experimentally.[10]

    • R is the experimentally measured 340/380 ratio.

    • Rmin is the ratio at zero intracellular Na⁺.

    • Rmax is the ratio at saturating intracellular Na⁺.

    • F_free_380 / F_bound_380 is the ratio of fluorescence intensities at 380 nm for Na⁺-free and Na⁺-bound SBFI.

Data Presentation

The quantitative data from the in situ calibration should be summarized in a table to facilitate the determination of the calibration parameters.

[Na⁺] (mM) in Calibration BufferMean 340/380 Ratio (R)Standard Deviation
0Rmin valueSD for Rmin
10......
20......
50......
100Rmax valueSD for Rmax

Conclusion

Ratiometric imaging with SBFI is a powerful technique for the quantitative analysis of intracellular sodium dynamics. By utilizing the recommended filter set and following the detailed protocols for cell loading, imaging, and in situ calibration, researchers can obtain reliable and reproducible measurements of [Na⁺]i, providing valuable insights into cellular physiology and pathophysiology.

References

Application Notes and Protocols for Analyzing SBFI Fluorescence Ratio Data for Sodium Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to SBFI

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a fluorescent indicator dye used for measuring intracellular sodium ion (Na⁺) concentrations.[1][2] It is a ratiometric dye, meaning that the ratio of its fluorescence intensity at two different excitation wavelengths changes in response to Na⁺ binding.[1] This property makes SBFI a powerful tool for quantitative imaging of intracellular Na⁺ dynamics in living cells.[3]

Upon binding to Na⁺, the excitation spectrum of SBFI shifts, allowing for the determination of Na⁺ concentration by calculating the ratio of fluorescence emitted when the dye is excited at two different wavelengths (typically 340 nm and 380 nm), while emission is monitored at a constant wavelength (around 505 nm).[1][4][5] This ratiometric approach minimizes issues such as photobleaching, variations in dye loading, and changes in cell thickness, which can affect non-ratiometric dyes.[4][5]

SBFI is widely used in neuroscience and cardiology to study neuronal behavior and the contraction of heart muscle cells, respectively.[6]

Principle of Ratiometric Measurement with SBFI

SBFI's utility lies in its spectral shift upon binding to sodium ions. When SBFI is free of Na⁺, it is preferentially excited at 380 nm. When bound to Na⁺, its excitation peak shifts to 340 nm.[4][5] The fluorescence emission remains constant at approximately 505 nm regardless of the sodium concentration.[1]

By alternately exciting the SBFI-loaded cells at 340 nm and 380 nm and measuring the corresponding fluorescence intensities (F₃₄₀ and F₃₈₀), a ratio (R = F₃₄₀ / F₃₈₀) can be calculated. This ratio is directly proportional to the intracellular Na⁺ concentration.

The relationship between the fluorescence ratio and the intracellular sodium concentration ([Na⁺]i) is described by the Grynkiewicz equation:

[Na⁺]ᵢ = Kₔ * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (Sբ₂ / Sₒ₂)

Where:

  • Kₔ is the dissociation constant of SBFI for Na⁺.

  • R is the experimentally measured fluorescence ratio (F₃₄₀ / F₃₈₀).

  • Rₘᵢₙ is the ratio in the absence of Na⁺.

  • Rₘₐₓ is the ratio at saturating Na⁺ concentrations.

  • Sբ₂ / Sₒ₂ is the ratio of fluorescence intensities at 380 nm for ion-free and ion-bound SBFI, respectively.

Data Presentation

Spectral Properties of SBFI
PropertyWavelength (nm)Reference
Excitation (Na⁺-bound)~340[1][4][5]
Excitation (Na⁺-free)~380[1][4][5]
Emission~505[1][4][5]
Dissociation Constants (Kₔ) of SBFI for Na⁺

The Kₔ of SBFI is influenced by several factors, including ionic strength and the presence of other ions like potassium (K⁺).[7]

ConditionKₔ for Na⁺ (mM)Reference
In K⁺-free solution3.8[7][8]
In solution with [Na⁺] + [K⁺] = 135 mM11.3[7][8]
In situ (rat hippocampal neurons)18.0[7]
In situ (porcine adrenal chromaffin cells)26.6[7]
In situ (lizard peripheral axons)29.0[7]

Experimental Protocols

SBFI-AM Loading Protocol for Cultured Cells

This protocol describes the loading of the cell-permeant acetoxymethyl (AM) ester form of SBFI into cultured cells.

Materials:

  • SBFI-AM

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to inhibit dye leakage)

  • Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

Procedure:

  • Prepare a 10 mM SBFI-AM stock solution: Dissolve SBFI-AM in anhydrous DMSO.

  • Prepare the loading buffer: For optimal loading, Pluronic F-127 is recommended due to the poor aqueous solubility of SBFI-AM.[9] Mix the SBFI-AM stock solution with an equal volume of 25% (w/v) Pluronic F-127 in DMSO.

  • Final loading concentration: Dilute the SBFI-AM/Pluronic F-127 mixture into the desired buffer or medium to a final SBFI-AM concentration of 5-10 µM. If using probenecid to prevent dye leakage, add it to the loading buffer at a final concentration of 1 mM.[3]

  • Cell Loading: Replace the cell culture medium with the SBFI loading buffer and incubate the cells for 60-90 minutes at room temperature or 37°C.[9]

  • Washing: After incubation, wash the cells two to three times with fresh, dye-free buffer or medium to remove extracellular SBFI-AM.

  • De-esterification: Incubate the cells for an additional 30 minutes in dye-free buffer to allow for the complete de-esterification of SBFI-AM by intracellular esterases, which traps the active SBFI dye inside the cells.

In Situ Calibration Protocol

To accurately determine intracellular Na⁺ concentrations, an in situ calibration of the SBFI fluorescence ratio is essential. This is typically achieved using ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Materials:

  • Gramicidin (B1672133) D (a Na⁺ ionophore)

  • Strophanthidin (B154792) or Ouabain (Na⁺/K⁺-ATPase inhibitors)

  • Calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 145 mM). To maintain constant ionic strength, Na⁺ is typically replaced with K⁺ or another cation to which SBFI is not sensitive.[3]

Procedure:

  • Prepare calibration buffers: Create a series of buffers with known Na⁺ concentrations. For example, a Na⁺-free buffer can be prepared with 145 mM KCl, and a high Na⁺ buffer with 145 mM NaCl. Intermediate concentrations can be made by mixing these two solutions.[3]

  • Equilibrate [Na⁺]ᵢ and [Na⁺]ₒ: At the end of the experiment, expose the SBFI-loaded cells to a calibration buffer containing 5 µM gramicidin D and 100 µM strophanthidin.[3][10] This will allow the intracellular Na⁺ concentration to equilibrate with the extracellular concentration.

  • Acquire Rₘᵢₙ: Perfuse the cells with the Na⁺-free calibration buffer containing gramicidin and strophanthidin and record the fluorescence ratio. This value represents Rₘᵢₙ.

  • Acquire Rₘₐₓ: Perfuse the cells with the high Na⁺ calibration buffer (e.g., 145 mM) containing the ionophores and record the fluorescence ratio. This value represents Rₘₐₓ.

  • Generate a calibration curve: Perfuse the cells with the intermediate Na⁺ concentration buffers and record the corresponding ratios. Plot the fluorescence ratio as a function of Na⁺ concentration to generate a calibration curve.

  • One-Point Calibration: A simplified "one-point" calibration can also be performed.[10][11][12] In this method, at the end of the experiment, cells are exposed to a single calibration buffer (e.g., 10 mM Na⁺) with gramicidin.[10][11][12] The resulting ratio is used as a normalization factor for the experimental data, which is then converted to [Na⁺]i using parameters from a full calibration.[10][11][12]

Data Acquisition Protocol

Equipment:

  • An inverted fluorescence microscope equipped with a xenon or mercury arc lamp.

  • Excitation filters for 340 nm and 380 nm.

  • A dichroic mirror and an emission filter centered around 510 nm.

  • A sensitive camera (e.g., an intensified CCD camera).[10]

  • A high-speed shutter to minimize photobleaching.[10]

Procedure:

  • Mount the coverslip with SBFI-loaded cells onto the microscope stage.

  • Excite the cells alternately at 340 nm and 380 nm.

  • Capture the emitted fluorescence at 510 nm for each excitation wavelength.

  • Acquire image pairs at desired time intervals (e.g., every 1 to 12 seconds).[10]

Mandatory Visualizations

SBFI Experimental Workflow

SBFI_Workflow prep Cell Preparation (Plating on coverslips) loading SBFI-AM Loading (60-90 min incubation) prep->loading wash Washing (Remove extracellular dye) loading->wash deester De-esterification (30 min incubation) wash->deester imaging Fluorescence Imaging (Ex: 340/380 nm, Em: 505 nm) deester->imaging analysis Data Analysis (Ratio calculation, [Na⁺]ᵢ conversion) imaging->analysis calibration In Situ Calibration (Gramicidin, varied [Na⁺]) calibration->analysis results Results (Quantitative data, graphs) analysis->results

Caption: Workflow for measuring intracellular sodium with SBFI.

Principle of Ratiometric Fluorescence with SBFI

Ratiometric_Principle cluster_excitation Excitation Light cluster_sbfi SBFI Dye cluster_emission Emission Ex340 340 nm SBFI_Na SBFI-Na⁺ (High Ratio) Ex340->SBFI_Na Binds Na⁺ Ex380 380 nm SBFI_free SBFI-free (Low Ratio) Ex380->SBFI_free Na⁺-free Em505 505 nm Fluorescence SBFI_Na->Em505 SBFI_free->Em505

Caption: Ratiometric detection of Na⁺ using SBFI dye.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Fluorescence Signal - Incomplete hydrolysis of SBFI-AM.- Low dye concentration.- Photobleaching.- Allow more time for de-esterification.- Increase SBFI-AM concentration or incubation time.- Use neutral density filters or reduce exposure time.
High Background Fluorescence - Incomplete removal of extracellular dye.- Autofluorescence from cells or medium.- Ensure thorough washing after loading.- Image cells in a phenol (B47542) red-free medium.- Acquire a background image from a cell-free region and subtract it from the experimental images.
Dye Leakage - Active transport of the dye out of the cell.- Incubate cells at a lower temperature during loading.- Include an anion-exchange transport inhibitor like probenecid in the loading and experimental buffers.[3]
Indicator Compartmentalization - SBFI accumulating in organelles (e.g., mitochondria).- This is a known issue. Analyze fluorescence only from the cytosolic region of interest.- Lower the loading temperature.
Calibration Issues - Incomplete equilibration of intracellular and extracellular Na⁺.- pH sensitivity of SBFI.- Ensure sufficient concentration of gramicidin and incubation time.- Maintain a constant pH during calibration and experiments, as SBFI fluorescence is sensitive to pH changes.[10][11][12]

References

Troubleshooting & Optimization

troubleshooting poor cell loading of SBFI AM

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor cell loading with the fluorescent sodium indicator, SBFI AM.

Frequently Asked Questions (FAQs)

Q1: What is SBFI AM and how does it work?

SBFI AM (Sodium-binding Benzofuran (B130515) Isophthalate (B1238265), Acetoxymethyl ester) is a cell-permeant, ratiometric fluorescent dye used to measure intracellular sodium concentrations ([Na⁺]ᵢ). The AM ester group makes the molecule hydrophobic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now fluorescently active and membrane-impermeant form of SBFI in the cytoplasm.[1][2] SBFI is a ratiometric indicator, meaning its fluorescence excitation spectrum shifts upon binding to Na⁺. The ratio of fluorescence intensity at two different excitation wavelengths (typically around 340 nm for Na⁺-bound and 380 nm for Na⁺-free) is used to determine the intracellular sodium concentration, which helps to minimize effects from uneven dye loading, photobleaching, or variable cell thickness.[3][4]

Q2: Why is Pluronic F-127 recommended for SBFI AM loading?

Pluronic® F-127 is a nonionic surfactant that significantly aids in the dispersion of hydrophobic AM esters like SBFI AM in aqueous physiological media.[5][6] Due to the poor water solubility of SBFI AM, Pluronic F-127 is essential for preventing the dye from precipitating in your loading buffer and ensuring a more uniform and efficient loading into cells.[7]

Q3: Can I load cells with SBFI AM at 37°C?

While incubation at 37°C is common for many cell-based assays, loading SBFI AM at this temperature can sometimes lead to dye compartmentalization, where the indicator accumulates in organelles like mitochondria instead of remaining in the cytoplasm. To minimize this issue, it is often recommended to perform the loading incubation at room temperature.[6]

Q4: My fluorescence signal is decreasing over time. What could be the cause?

A decreasing fluorescence signal after successful loading is often due to dye leakage from the cells. This can be a significant issue in experiments conducted over longer periods. The use of organic anion transport inhibitors, such as probenecid (B1678239), can help to block the pumps responsible for extruding the dye from the cytoplasm, thereby improving signal stability.

Troubleshooting Guide

Issue 1: Low or No Fluorescence Signal After Loading

This is one of the most common issues and can stem from several factors related to dye preparation, loading conditions, or cellular activity.

Potential Cause Troubleshooting Suggestion Rationale
Poor SBFI AM Solubility Ensure proper use of Pluronic F-127. Mix the SBFI AM DMSO stock with an equal volume of 20% Pluronic F-127 in DMSO immediately before diluting into the final loading buffer.[5][6]SBFI AM is hydrophobic and will precipitate in aqueous solutions without a dispersing agent. Pluronic F-127 is critical for solubilization.[5]
Inactive Esterases Ensure cells are healthy and metabolically active. If using a new cell line, confirm esterase activity with a positive control dye like Calcein AM.The conversion of non-fluorescent SBFI AM to its fluorescent, active form depends on the activity of intracellular esterases.[2]
Degraded SBFI AM Use fresh, anhydrous DMSO to prepare stock solutions. Store stock solutions at -20°C, protected from light and moisture. Aliquot stock solutions to avoid repeated freeze-thaw cycles.The AM ester groups are susceptible to hydrolysis. Moisture in DMSO or improper storage can degrade the dye, rendering it unable to load into cells.[5]
Insufficient Loading Time or Concentration Optimize the loading conditions. This is highly cell-type dependent.[2][8] Perform a titration of both SBFI AM concentration (e.g., 5 µM, 10 µM, 15 µM) and incubation time (e.g., 60 min, 90 min, 120 min).Some cell types require longer incubation times (up to several hours) or higher concentrations for adequate loading.[1][2][9]
Issue 2: High Background Fluorescence or Patchy/Uneven Loading

This problem can obscure the specific intracellular signal and make data interpretation difficult.

Potential Cause Troubleshooting Suggestion Rationale
Extracellular SBFI Hydrolysis Wash cells thoroughly (at least 2-3 times) with fresh, warm buffer after the loading period and before imaging.Incomplete removal of the loading solution can leave extracellular dye that may have been partially hydrolyzed, contributing to background noise.
Precipitation of SBFI AM Prepare the final loading solution immediately before use. Ensure the Pluronic F-127 and SBFI AM mixture is vortexed well and added to the buffer with good mixing. Do not store the final loading buffer.If the dye precipitates, it can settle on the cells or coverslip, leading to bright, patchy artifacts that are not indicative of intracellular signal.
Cell Clumping Ensure cells are seeded at an appropriate density to form a monolayer and are not overly confluent.Clumped or multi-layered cells will not load uniformly, resulting in patchy fluorescence across the field of view.
Issue 3: Evidence of Dye Compartmentalization

Instead of a diffuse, even cytoplasmic signal, you observe punctate or organelle-specific staining.

Potential Cause Troubleshooting Suggestion Rationale
Loading Temperature Too High Reduce the loading incubation temperature from 37°C to room temperature.[6][10]Lower temperatures can reduce the rate of endocytosis and active transport into organelles, favoring cytoplasmic localization.[6]
Overly Long Incubation Time Reduce the incubation time. Perform a time-course experiment to find the optimal window that provides sufficient signal without significant compartmentalization.Prolonged exposure to the dye can increase the likelihood of it being sequestered into intracellular compartments.

Experimental Protocols

Standard Protocol for SBFI AM Cell Loading

This protocol provides a starting point; optimization is highly recommended for each cell type and experimental setup.

  • Prepare Stock Solutions:

    • SBFI AM Stock (1-5 mM): Dissolve SBFI AM in high-quality, anhydrous DMSO. Store in small aliquots at -20°C, protected from light.

    • Pluronic F-127 Stock (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. This may require gentle warming (e.g., to 40°C). Store at room temperature; do not refrigerate, as it may solidify.[5][6] If it solidifies, warm to re-dissolve.

    • (Optional) Probenecid Stock (100 mM): Prepare in a suitable buffer or NaOH and adjust pH if necessary.

  • Prepare Loading Solution (Final SBFI AM concentration 5-10 µM):

    • Immediately before use, mix equal volumes of your SBFI AM stock solution and the 20% Pluronic F-127 stock solution in a microfuge tube and vortex briefly.[6]

    • Dilute this mixture into your desired physiological buffer (e.g., HBSS or Tyrode's solution) to achieve the final loading concentration. For example, to make 1 mL of 10 µM loading solution from a 1 mM stock, add 10 µL of the SBFI AM/Pluronic mixture to 990 µL of buffer. Vortex immediately.

  • Cell Loading:

    • Grow cells on a suitable imaging substrate (e.g., coverslips, imaging-bottom plates).

    • Remove the culture medium and wash the cells once with the physiological buffer.

    • Add the prepared loading solution to the cells.

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, warm (37°C) physiological buffer to completely remove any extracellular dye.

    • Add fresh buffer (optionally containing 1 mM probenecid to prevent leakage) and incubate for an additional 30-60 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.[10]

  • Imaging:

    • Proceed with fluorescence imaging. Excite the cells alternately at ~340 nm and ~380 nm, and collect the emission at ~505 nm.[3][4]

Visual Guides

SBFI AM Loading and Activation Workflow

SBFI_Workflow cluster_prep Preparation cluster_loading Cellular Loading & Activation cluster_imaging Measurement SBFI_Stock SBFI AM in anhydrous DMSO Mix Mix 1:1 SBFI_Stock->Mix Pluronic_Stock 20% Pluronic F-127 in DMSO Pluronic_Stock->Mix Loading_Buffer Dilute in Physiological Buffer Mix->Loading_Buffer Vortex Incubate Incubate Cells (Room Temp, 60-120 min) Loading_Buffer->Incubate Wash Wash Cells (2-3x) Incubate->Wash Membrane Crossing Deesterify De-esterification (37°C, 30-60 min) Wash->Deesterify Remove Extracellular Dye Image Ratiometric Imaging (Ex: 340/380nm, Em: 505nm) Deesterify->Image Esterase Cleavage

Caption: Workflow for preparing, loading, and imaging cells with SBFI AM.

Troubleshooting Logic for Poor SBFI AM Signal

Troubleshooting_Tree Start No / Low Signal Check_Solubility Check Dye Solubilization: Used Pluronic F-127? Start->Check_Solubility Check_Loading Check Loading Conditions: Time & Concentration? Check_Solubility->Check_Loading Yes Result_Sol Action: Remake loading buffer with Pluronic F-127. Check_Solubility->Result_Sol No Check_Cells Check Cell Health & Esterase Activity Check_Loading->Check_Cells Optimized Result_Load Action: Increase concentration and/or incubation time. Check_Loading->Result_Load Suboptimal Check_Dye Check Dye Integrity: Fresh DMSO & Stock? Check_Cells->Check_Dye Healthy Result_Cells Action: Use healthy, low-passage cells. Test with Calcein AM. Check_Cells->Result_Cells Compromised Result_Dye Action: Prepare fresh stock solution in anhydrous DMSO. Check_Dye->Result_Dye Old/Improperly Stored Sol_Yes Yes Sol_No No Load_Opt Optimize Load_OK Standard Cells_OK Healthy Dye_OK Fresh

Caption: Decision tree for troubleshooting low SBFI AM fluorescence signal.

References

how to reduce SBFI photobleaching during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals reduce SBFI (Sodium-binding benzofuran (B130515) isophthalate) photobleaching during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is SBFI photobleaching and why is it a problem?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, SBFI, upon exposure to excitation light.[1] This process leads to a permanent loss of the fluorescent signal, which can significantly impact the quality and quantitative accuracy of your imaging data.[2] For time-lapse microscopy, in particular, photobleaching can limit the duration of observation.[1]

Q2: What are the primary causes of SBFI photobleaching?

A2: The primary cause of photobleaching is the interaction of the excited SBFI molecule with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter the fluorophore.[3] SBFI is excited by UV light (around 340 nm and 380 nm), which has higher energy than visible light and can increase the rate of photobleaching and potential for phototoxicity compared to dyes excited by longer wavelengths.[4]

Q3: How can I tell if my SBFI signal loss is due to photobleaching or a real physiological change in intracellular sodium?

A3: SBFI is a ratiometric indicator, meaning the ratio of fluorescence emission at two different excitation wavelengths (340 nm and 380 nm) is used to determine the intracellular sodium concentration.[2][5] This ratiometric measurement helps to correct for variations in dye concentration, cell path length, and some degree of photobleaching. However, significant photobleaching will still lead to a decrease in the overall signal-to-noise ratio. To confirm photobleaching, you can continuously image a control group of cells under the same conditions but without any experimental treatment that would alter sodium levels. A steady decline in fluorescence intensity in this control group is indicative of photobleaching.

Troubleshooting Guide: Reducing SBFI Photobleaching

Problem: My SBFI fluorescence signal is fading too quickly during my experiment.

Below are potential causes and recommended solutions to mitigate SBFI photobleaching.

Potential Cause Recommended Solution & Experimental Protocol
Excessive Excitation Light Intensity Reduce the intensity of the excitation light to the lowest level that still provides an adequate signal-to-noise ratio. Use neutral density (ND) filters to attenuate the light source.[6]
Prolonged Exposure Time Minimize the duration of exposure to the excitation light.[6] Use the shortest possible exposure time that allows for clear image acquisition. For time-lapse experiments, increase the interval between image acquisitions.
Suboptimal Imaging Medium The composition of the imaging medium can affect fluorophore stability. Some components, like riboflavin (B1680620) and pyridoxal (B1214274) found in standard culture media, can accelerate photobleaching of certain fluorophores.[7]
Presence of Molecular Oxygen Molecular oxygen is a key contributor to photobleaching.[3]
Inherent Photostability of SBFI SBFI has a relatively low quantum yield, which can contribute to its susceptibility to photobleaching compared to some newer sodium indicators.[4]

Experimental Protocols

Protocol 1: General Live-Cell Imaging with SBFI-AM with Minimized Photobleaching

This protocol provides a general guideline for loading cells with SBFI-AM and imaging while minimizing photobleaching.

Materials:

  • SBFI-AM (Sodium-binding benzofuran isophthalate, acetoxymethyl ester)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Live-cell imaging antifade reagent (e.g., ProLong™ Live Antifade Reagent)

  • Cells cultured on imaging-compatible dishes or coverslips

Procedure:

  • Prepare SBFI-AM Stock Solution:

    • Dissolve SBFI-AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

    • To aid in the dispersion of the dye in aqueous media, a 20% (w/v) stock solution of Pluronic F-127 in DMSO can be prepared. Mix the SBFI-AM stock solution with an equal volume of the Pluronic F-127 stock solution before diluting into the loading buffer.

  • Cell Loading:

    • Wash cultured cells once with pre-warmed HBSS.

    • Prepare the loading solution by diluting the SBFI-AM stock solution into HBSS to a final concentration of 5-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

    • Incubate the cells with the loading solution at 37°C for 30-60 minutes.

  • De-esterification:

    • After loading, wash the cells twice with fresh, pre-warmed HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • If using an antifade reagent, add it to the imaging buffer according to the manufacturer's instructions. For example, ProLong™ Live Antifade Reagent can be diluted 1:100 into the imaging medium and incubated with the cells for at least 15 minutes before imaging.[8]

    • Place the cells on the microscope stage.

    • Minimize Light Exposure:

      • Use the lowest possible excitation light intensity that provides a sufficient signal.

      • Use the shortest possible exposure time.

      • When locating and focusing on cells, use transmitted light or a less photobleaching-sensitive fluorescent channel if possible.

      • Acquire images only when necessary. For time-lapse experiments, use the longest possible interval between acquisitions.

    • Excite SBFI ratiometrically at approximately 340 nm and 380 nm, and collect the emission at around 500 nm.[5]

Quantitative Data

While specific quantitative data for SBFI photobleaching is limited in the literature, the following tables provide data on the effectiveness of antifade reagents on other common fluorophores, which can serve as a general guide.

Table 1: Effect of Antifade Reagents on the Half-life of Common Fluorophores (Fixed Cells)

FluorophoreMounting MediumHalf-life (seconds)
Fluorescein90% glycerol (B35011) in PBS (pH 8.5)9
FluoresceinVectashield96
Tetramethylrhodamine90% glycerol in PBS (pH 8.5)7
TetramethylrhodamineVectashield330
Coumarin90% glycerol in PBS (pH 8.5)25
CoumarinVectashield106

Data adapted from Florijn et al., 1995.[9]

Table 2: Improvement in Image Acquisition with a Live-Cell Antifade Reagent

FluorophoreTreatmentImprovement Factor
CellLight® Mitochondria-RFPProLong™ Live Antifade Reagent100% more captures before reaching EC50
emGFPProLong™ Live Antifade ReagentAllows for significantly more images before fading to half intensity
TagRFPProLong™ Live Antifade ReagentAllows for significantly more images before fading to half intensity

Data adapted from Thermo Fisher Scientific documentation.[10]

Visualizations

cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Acquisition A Optimize Imaging Medium C Load Cells with SBFI-AM A->C B Select Antifade Reagent B->C D Minimize Excitation Intensity C->D E Reduce Exposure Time D->E F Increase Time Interval E->F G Acquire Ratiometric Images F->G H Reduced Photobleaching G->H

Caption: Experimental workflow for minimizing SBFI photobleaching.

S0 S0 S1 S1 S0->S1 Excitation (hν) S1->S0 Fluorescence T1 T1 S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Reaction with O2 (Photobleaching)

References

Technical Support Center: Correcting for Autofluorescence in SBFI Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the challenges of autofluorescence in Sodium-Binding Benzofuran Isophthalate (SBFI) experiments for measuring intracellular sodium.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in fluorescence microscopy?

Autofluorescence is the natural fluorescence emitted by biological materials when they are illuminated with light.[1] This intrinsic signal does not come from a specific fluorescent probe you have added but from endogenous molecules within the cells or tissue.[1][2] It becomes a significant problem when its emission spectrum overlaps with that of your fluorescent dye (e.g., SBFI), as it can reduce the signal-to-noise ratio, decrease sensitivity, and in some cases, completely mask the specific signal from your probe.[1][2]

Q2: What are the common sources of autofluorescence in my samples?

Autofluorescence can originate from both endogenous cellular components and exogenous sources introduced during sample preparation.[2][3] Common sources include metabolic coenzymes, structural proteins, and reagents used in cell culture or fixation.[1][2]

Source CategorySpecific ExamplesTypical Excitation / Emission Range (nm)Common Location / Notes
Endogenous (Metabolic) NADH, Riboflavins (FAD, FMN)Ex: 340-520 / Em: 440-560[2][4][5]Mitochondria; levels can change with metabolic state.[2][6]
Endogenous (Structural) Collagen, ElastinEx: 270-400 / Em: 390-520[4][7][8]Extracellular matrix, blood vessel walls.[2][8]
Endogenous (Pigments) LipofuscinEx: 345-490 / Em: 460-670[4][8]Lysosomes; accumulates in aging cells ("aging pigment").[2][4][8]
Heme groupsBroad autofluorescence[2][7]Red blood cells; can be removed by perfusion.[7][9]
Exogenous (Sample Prep) Aldehyde Fixatives (Formaldehyde, Glutaraldehyde)Ex: 355-435 / Em: 420-470[2][4]Reacts with amines to form fluorescent products.[2][4]
Exogenous (Culture Media) Phenol (B47542) Red, Fetal Bovine Serum (FBS)Broad fluorescence, especially in blue/green[1][3][10]Common additives in cell culture media.[1][3][10]
Q3: Why is autofluorescence a particular challenge for SBFI experiments?

SBFI is a ratiometric indicator excited by UV light (~340 nm and ~380 nm) with an emission in the green part of the spectrum (~505 nm).[11][12] This creates a direct conflict with some of the most common sources of cellular autofluorescence:

  • Spectral Overlap: Key metabolic coenzymes like NADH and flavins are also excited by UV/blue light and emit strongly in the blue-green range, directly overlapping with the SBFI emission signal.[2][5][13]

Q4: How can I determine the extent of autofluorescence in my SBFI experiment?

The most critical control is an unstained sample .[9][14] Prepare and image a set of cells or a tissue section following your exact experimental protocol but without loading the SBFI dye.[14] Image this sample using the same filter sets and acquisition settings (e.g., excitation intensity, exposure time) planned for your SBFI-loaded samples. This will reveal the intensity, location, and spectral characteristics of the autofluorescence in your experiment.[15]

Troubleshooting Guides

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: High, diffuse background fluorescence obscuring the SBFI signal.
  • Possible Cause 1: Fluorescent Components in Culture Media.

    • Recommended Solution: For live-cell imaging, switch to a phenol red-free imaging medium or a clear buffered saline solution (e.g., HBSS) immediately before the experiment.[3][10] If possible, also reduce the concentration of Fetal Bovine Serum (FBS) or use a serum-free medium, as FBS contains fluorescent molecules.[1][9][10]

  • Possible Cause 2: Aldehyde Fixative-Induced Fluorescence.

    • Recommended Solution: If your protocol involves fixation, aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can cause significant autofluorescence by reacting with cellular amines.[2]

      • Action 1: Reduce fixation time to the minimum required for adequate preservation.[7][16]

      • Action 2: Consider switching to a non-aldehyde, organic solvent fixative such as ice-cold methanol (B129727) or ethanol (B145695).[9]

      • Action 3: If aldehyde fixation is necessary, perform a chemical quenching step after fixation using an agent like sodium borohydride (B1222165) (see Protocol 1).[7][9][17]

Start High Diffuse Background Observed Q_LiveOrFixed Live or Fixed Cells? Start->Q_LiveOrFixed Sol_Live Switch to Phenol Red-Free Media Reduce or Remove FBS Q_LiveOrFixed->Sol_Live  Live Q_Fixative Using Aldehyde Fixative? Q_LiveOrFixed->Q_Fixative Fixed   End Problem Mitigated Sol_Live->End Sol_Fix_Reduce Reduce Fixation Time Q_Fixative->Sol_Fix_Reduce Yes NoIssue No Aldehyde Fixative (Source is Endogenous) Q_Fixative->NoIssue No Sol_Fix_Switch Switch to Methanol/Ethanol Fixative Sol_Fix_Reduce->Sol_Fix_Switch Sol_Fix_Quench Quench with Sodium Borohydride (Protocol 1) Sol_Fix_Switch->Sol_Fix_Quench Sol_Fix_Quench->End

Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Bright, punctate, or granular signals are present in control samples.

  • Possible Cause: Lipofuscin Granules.

    • Recommended Solution: Lipofuscin is an age-related pigment that accumulates in lysosomes and appears as bright, granular autofluorescent spots.[4][8] This is particularly common in aged tissues or primary cells from older animals. To reduce this, treat your samples with a quenching agent like Sudan Black B after your staining protocol is complete (see Protocol 2).[7][17] Commercial quenchers like TrueBlack® are also effective.[18]

Issue 3: Fluorescence ratio changes during metabolic studies do not align with expected [Na+]i changes.
  • Possible Cause: Dynamic Changes in NADH Levels.

    • Recommended Solution: Metabolic inhibition or stimulation can alter the intracellular concentration of NADH, which is highly autofluorescent and excited by the same UV wavelengths as SBFI.[6] This can confound the ratiometric signal. A specific study on SBFI in cardiomyocytes demonstrated that this effect can be corrected for using the signal from the isosbestic excitation wavelength (~340 nm), where SBFI fluorescence is insensitive to Na+ concentration changes.[6] By tracking the signal at this wavelength in a region of interest outside the cell (background), you can perform a dynamic background subtraction to correct for autofluorescence fluctuations (see Protocol 3).

Metabolism Metabolic Shift (e.g., Inhibition) NADH Change in [NADH] Metabolism->NADH Autofluorescence Altered Autofluorescence (at 340/380 nm) NADH->Autofluorescence SBFI_Signal SBFI Fluorescence (F340 / F380) Autofluorescence->SBFI_Signal Interferes with Confounded_Ratio Inaccurate [Na+]i Measurement SBFI_Signal->Confounded_Ratio

Caption: Impact of cellular metabolism on SBFI signal integrity.

Experimental Protocols

Protocol 1: Quenching Aldehyde-Induced Autofluorescence

Objective: To reduce autofluorescence caused by formaldehyde or glutaraldehyde fixation.[17]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Sodium Borohydride (NaBH₄)

  • Fixed biological sample

Procedure:

  • Following your standard fixation protocol, wash the sample thoroughly with PBS (3 x 5 minutes).

  • Prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.[15] Caution: Handle NaBH₄ in a well-ventilated area with appropriate personal protective equipment.

  • Immerse the sample in the NaBH₄ solution and incubate for 15-30 minutes at room temperature.[15]

  • Wash the sample thoroughly with PBS (3 x 5 minutes) to remove all residual NaBH₄.[17]

  • Proceed with your SBFI loading and imaging protocol.

Protocol 2: Quenching Lipofuscin Autofluorescence

Objective: To quench autofluorescence from lipofuscin granules in fixed tissues.[17][18]

Materials:

  • 70% Ethanol

  • Sudan Black B (SBB) powder

  • Stained biological sample

Procedure:

  • Complete your entire staining protocol, including SBFI loading (if applicable to fixed cells) and any other fluorescent labels.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[15] Mix well and filter to remove undissolved particles.

  • Incubate the sample in the SBB solution for 10-20 minutes at room temperature in the dark.[15]

  • Briefly rinse with 70% ethanol to remove excess SBB, then wash extensively with PBS until the wash buffer runs clear.

  • Mount with an appropriate aqueous mounting medium and proceed to imaging.

Protocol 3: Ratiometric Correction for Dynamic Autofluorescence

Objective: To correct for changes in background autofluorescence (e.g., from NADH) during a live-cell time-series experiment. This method is adapted from the principles of background subtraction.[19][20]

Methodology:

  • Image Acquisition: During your time-series imaging of SBFI-loaded cells, acquire images at both 340 nm and 380 nm excitation wavelengths.

  • Define Regions of Interest (ROI): In your imaging software, define ROIs for each of your cells. Additionally, define at least one ROI in a background area of the field of view that contains no cells.

  • Extract Intensity Data: For each time point, extract the average pixel intensity for each cellular ROI and the background ROI at both excitation wavelengths (F340_cell, F380_cell, F340_bkg, F380_bkg).

  • Background Subtraction: For each cell at each time point, subtract the corresponding background intensity value from the cellular intensity value.

    • Corrected F340 = F340_cell - F340_bkg

    • Corrected F380 = F380_cell - F380_bkg

  • Calculate Ratio: Calculate the final corrected ratio using the background-subtracted values:

    • Corrected Ratio = Corrected F340 / Corrected F380

  • This procedure ensures that any global fluctuations in fluorescence that affect the background (such as from secreted fluorescent molecules or changes in NADH autofluorescence) are removed from the cellular signal before the ratio is calculated.

Advanced Computational Correction: Spectral Unmixing

Q5: What is spectral unmixing and how can it be used for autofluorescence correction?

Spectral unmixing is a powerful computational technique used to separate the fluorescence signals from multiple fluorophores whose emission spectra overlap.[21] In this context, autofluorescence is treated as an additional, distinct "fluorophore."[19] The technique requires a microscope equipped with a spectral detector that can measure the intensity of fluorescence across a range of emission wavelengths, rather than just through a single bandpass filter.

The process allows you to computationally remove the contribution of autofluorescence from each pixel in your image, resulting in a clean SBFI signal.[21][22][23]

cluster_0 Reference Spectra Acquisition cluster_1 Experimental Imaging cluster_2 Computational Separation Ref_AF 1. Image Unstained Sample (Acquire Autofluorescence Spectrum) Ref_SBFI 2. Image SBFI-only Sample (Acquire SBFI Spectrum) Ref_AF->Ref_SBFI Exp_Img 3. Image Experimental Sample (Contains Mixed Spectra) Algorithm 4. Apply Spectral Unmixing Algorithm Exp_Img->Algorithm Separated_AF Autofluorescence Component Algorithm->Separated_AF Separated_SBFI Clean SBFI Component Algorithm->Separated_SBFI

Caption: General workflow for spectral unmixing correction.

References

Technical Support Center: SBFI compartmentalization in organelles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with SBFI compartmentalization in organelles during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is SBFI and how does it work?

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a fluorescent indicator dye used for measuring intracellular sodium concentrations ([Na⁺]i). It is a ratiometric dye, meaning its fluorescence properties change upon binding to Na⁺, allowing for quantitative measurements. SBFI is typically introduced to cells in its acetoxymethyl (AM) ester form, which is membrane-permeant. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, ion-sensitive form of the dye in the cytosol. The ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm) is used to determine the intracellular sodium concentration.[1][2]

Q2: What is SBFI compartmentalization and why is it a problem?

SBFI compartmentalization refers to the sequestration of the dye within intracellular organelles, such as mitochondria and lysosomes, instead of remaining exclusively in the cytosol. This is a significant issue because it leads to an inaccurate measurement of the cytosolic sodium concentration. The fluorescence signal from the compartmentalized dye can contaminate the cytosolic signal, leading to an overestimation or underestimation of the true cytosolic [Na⁺]i. Reports indicate that the fraction of compartmentalized SBFI can range from 10% to 50%.[3]

Q3: How can I reduce SBFI compartmentalization during loading?

A key factor influencing SBFI compartmentalization is the loading temperature. Loading the cells with SBFI-AM at room temperature instead of 37°C has been shown to reduce dye compartmentalization.[3] It is also crucial to use the lowest possible concentration of the AM ester and the shortest possible incubation time that still provides an adequate fluorescent signal, as overloading can increase the likelihood of compartmentalization.[4]

Q4: Are there alternatives to SBFI for measuring cytosolic sodium?

Yes, several alternative fluorescent sodium indicators are available, each with its own advantages and disadvantages. Commonly used alternatives include Sodium Green, CoroNa™ Green, and Asante™ NaTRIUM Green-2.[5][6] These dyes are excited by visible light, which can reduce phototoxicity compared to the UV excitation required for SBFI. However, some of these alternatives are non-ratiometric, which can make quantitative measurements more challenging.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during SBFI-based experiments.

Issue 1: Suspected SBFI Compartmentalization

Symptoms:

  • Inaccurate or inconsistent [Na⁺]i measurements.

  • Punctate or granular fluorescence pattern within the cell, instead of a diffuse cytosolic signal.

Troubleshooting Workflow:

SBFI_Compartmentalization_Troubleshooting start Start: Suspected SBFI Compartmentalization check_loading Review Loading Protocol: - Temperature - Concentration - Incubation Time start->check_loading optimize_loading Optimize Loading: - Load at Room Temp - Decrease SBFI-AM Conc. - Shorten Incubation check_loading->optimize_loading assess_compart Assess Compartmentalization: (See Protocol Below) optimize_loading->assess_compart compart_confirmed Compartmentalization Confirmed? assess_compart->compart_confirmed signal_correction Attempt Signal Correction (Advanced) compart_confirmed->signal_correction Yes end_resolved Issue Resolved compart_confirmed->end_resolved No use_alternative Consider Alternative Na+ Indicator signal_correction->use_alternative end_unresolved Issue Persists: Consult Literature for Cell-Specific Protocols signal_correction->end_unresolved Correction Fails use_alternative->end_resolved

Caption: Troubleshooting workflow for SBFI compartmentalization.

Solutions:

  • Optimize Loading Conditions: As a first step, modify your loading protocol. Decrease the loading temperature to room temperature, reduce the SBFI-AM concentration (start with a titration from 1-10 µM), and shorten the incubation time (15-60 minutes is a general guideline, but may need optimization).[3][4]

  • Assess Compartmentalization: Perform an experiment to confirm and quantify the extent of compartmentalization (see Experimental Protocol 2). This often involves selectively permeabilizing the plasma membrane to release the cytosolic dye and measuring the remaining fluorescence from organelles.

  • Consider Alternative Dyes: If compartmentalization remains a significant problem, consider using an alternative sodium indicator with different chemical properties that may be less prone to sequestration in your cell type.

Issue 2: Weak or No SBFI Fluorescence Signal

Symptoms:

  • Low signal-to-noise ratio.

  • Inability to detect a fluorescent signal after loading.

Solutions:

  • Incomplete AM Ester Hydrolysis: Ensure that the intracellular esterases have sufficient time to cleave the AM groups. You can test for complete hydrolysis by adding a calcium ionophore like ionomycin (B1663694) in a high calcium buffer to cells loaded with a calcium indicator like Fura-2 AM (which also uses AM ester for loading). A lack of a significant fluorescence change may indicate incomplete hydrolysis.[8] For SBFI, incomplete hydrolysis can be addressed by extending the incubation time or optimizing the temperature.

  • Dye Leakage: Some cells actively pump out the hydrolyzed dye. This can be mitigated by including an organic anion transporter inhibitor, such as probenecid (B1678239) (typically 1 mM), in the extracellular medium during the experiment.[3]

  • Check Microscope Settings: Ensure that the excitation and emission filters are appropriate for SBFI (Excitation: 340/380 nm, Emission: ~505 nm).[1] Verify that the light source is functioning correctly and that the detector settings (e.g., exposure time, gain) are optimized.

Issue 3: High Background Fluorescence or Phototoxicity

Symptoms:

  • High background signal, making it difficult to distinguish the specific SBFI signal.

  • Visible signs of cell stress or death during imaging (e.g., membrane blebbing, cell shrinkage).

Solutions:

  • Thorough Washing: After loading, wash the cells at least twice with fresh, serum-free medium to remove any extracellular SBFI-AM.[4]

  • Reduce Excitation Light Exposure: Minimize the intensity and duration of the excitation light to reduce phototoxicity and photobleaching. Use neutral density filters, reduce the laser power, or decrease the frequency of image acquisition.

  • Use Antioxidants: Supplementing the imaging medium with antioxidants like Trolox can help to neutralize reactive oxygen species (ROS) produced during fluorescence excitation, thereby reducing phototoxicity.[9]

Quantitative Data: Comparison of Sodium Indicators

The following table summarizes the key properties of SBFI and common alternative sodium indicators.

IndicatorExcitation (nm)Emission (nm)RatiometricSelectivity (Na⁺ over K⁺)Kd for Na⁺ (mM)Key AdvantagesKey Disadvantages
SBFI 340 / 380505Yes~18-fold~20Ratiometric for quantitative measurements.[2]UV excitation can cause phototoxicity; prone to compartmentalization.[3]
Sodium Green 488540No~41-fold6 (K⁺-free), 21 (in 135 mM K⁺)Higher selectivity and quantum yield than SBFI; visible light excitation.[5]Non-ratiometric; larger molecule may be harder to load.[5]
CoroNa™ Green 492516No~4-fold~80Smaller size for potentially better loading; suitable for confocal microscopy.[5][6][7]Lower Na⁺ sensitivity and selectivity; prone to leakage.[7][10]
Asante™ NaTRIUM Green-2 488540NoN/AN/AGood signal stability and resistance to bleaching.[5]Non-ratiometric.

Experimental Protocols

Protocol 1: Standard SBFI-AM Loading Protocol

This protocol provides a general guideline for loading cells with SBFI-AM. Optimal conditions may vary depending on the cell type.

Workflow Diagram:

SBFI_Loading_Protocol start Start: Cell Culture prep_loading Prepare Loading Solution: - SBFI-AM (1-10 µM) - Pluronic F-127 (0.02%) - Serum-free medium start->prep_loading incubation Incubate Cells: - Room Temperature - 15-60 minutes - Protect from light prep_loading->incubation wash Wash Cells: - 2-3 times with  serum-free medium incubation->wash deesterification De-esterification: - Incubate for 30 min  at room temperature wash->deesterification imaging Proceed to Imaging deesterification->imaging

Caption: Standard SBFI-AM loading workflow.

Methodology:

  • Prepare SBFI-AM Stock Solution: Prepare a 1-10 mM stock solution of SBFI-AM in anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light and moisture.

  • Prepare Loading Solution: On the day of the experiment, dilute the SBFI-AM stock solution in serum-free culture medium to a final concentration of 1-10 µM. To aid in dye solubilization, first mix the SBFI-AM stock with an equal volume of 20% Pluronic® F-127 in DMSO before diluting in the medium. The final concentration of Pluronic® F-127 should be around 0.02%.

  • Cell Loading: Replace the culture medium of your cells with the loading solution. Incubate the cells for 15-60 minutes at room temperature, protected from light.

  • Washing: After incubation, remove the loading solution and wash the cells two to three times with fresh, serum-free medium to remove any extracellular dye.

  • De-esterification: Incubate the cells in fresh medium for an additional 30 minutes at room temperature to allow for complete hydrolysis of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging.

Protocol 2: In Situ Calibration of SBFI

This protocol describes a method for calibrating the SBFI fluorescence ratio to determine absolute intracellular sodium concentrations.

Methodology:

  • Load Cells with SBFI: Load cells with SBFI-AM as described in Protocol 1.

  • Prepare Calibration Solutions: Prepare a series of calibration solutions with known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). These solutions should contain ionophores to equilibrate intracellular and extracellular Na⁺ concentrations. A common approach is to use a combination of gramicidin (B1672133) D and monensin. The solutions should also be free of Ca²⁺ and Mg²⁺ and contain an inhibitor of the Na⁺/K⁺ pump, such as ouabain.

  • Sequential Perfusion: Sequentially perfuse the SBFI-loaded cells with the different calibration solutions, starting from the lowest Na⁺ concentration.

  • Record Fluorescence Ratios: For each calibration solution, record the steady-state fluorescence ratio (F340/F380).

  • Generate Calibration Curve: Plot the fluorescence ratio as a function of the Na⁺ concentration. The resulting curve can be fit with an appropriate equation (e.g., a sigmoidal function) to determine the parameters needed to convert experimental fluorescence ratios into absolute [Na⁺]i values.[11][12]

References

Technical Support Center: Optimizing SBFI Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) for Sodium-Binding Benzofuran (B130515) Isophthalate (B1238265) (SBFI) measurements.

Frequently Asked Questions (FAQs)

Q1: What is SBFI and how does it function as a sodium indicator?

Sodium-Binding Benzofuran Isophthalate (SBFI) is a fluorescent dye used for measuring intracellular sodium ion concentrations ([Na⁺]i). It is a ratiometric indicator, meaning its fluorescence intensity changes upon binding to Na⁺. SBFI can be excited at two different wavelengths (typically 340 nm and 380 nm), while its emission is monitored at a single wavelength (around 505 nm).[1][2] When SBFI binds to Na⁺, its fluorescence intensity increases at the 340 nm excitation wavelength. The ratio of the fluorescence intensities emitted when excited at 340 nm versus 380 nm is directly correlated with the intracellular sodium concentration.[2][3] This ratiometric approach provides a key advantage by minimizing issues like photobleaching, variable dye loading, and differences in cell thickness.[1][3]

Q2: What is Signal-to-Noise Ratio (SNR) in the context of SBFI measurements?

Signal-to-Noise Ratio (SNR) is a critical parameter that defines the quality of measurements in fluorescence microscopy.[4] In SBFI experiments, the "signal" is the fluorescence emission from the dye that changes in response to intracellular sodium concentration. The "noise" is the combination of unwanted background fluorescence, detector noise, and statistical fluctuations in the photon signal.[5] A high SNR indicates that the true signal from the SBFI dye is strong relative to the noise, resulting in clearer images and more reliable quantification of [Na⁺]i.

Q3: Why is optimizing the SNR crucial for SBFI experiments?

Optimizing the SNR is essential for several reasons:

  • Accuracy and Sensitivity: A high SNR allows for the detection of small and rapid changes in intracellular sodium concentration, which is critical for studying cellular signaling pathways.

  • Data Reliability: Poor SNR can lead to noisy data, making it difficult to distinguish real physiological changes from random fluctuations. This can compromise the interpretation of experimental results.

  • Quantitative Analysis: For accurate quantification of [Na⁺]i, a stable and strong signal is necessary. Low SNR can introduce significant errors in the calibration and calculation of absolute sodium concentrations.

  • Minimizing Phototoxicity: Achieving a good signal with lower excitation light intensity helps to reduce photobleaching and phototoxicity, which can damage cells and alter their normal physiological responses.[6]

Q4: What are the primary factors that influence the SNR in SBFI measurements?

Several factors throughout the experimental workflow can impact the final SNR. These include:

  • Dye Loading and Concentration: Inefficient loading or suboptimal dye concentration can result in a weak signal.

  • Excitation Light Intensity: While higher intensity can increase the signal, it also accelerates photobleaching and increases the risk of phototoxicity.[6]

  • Detector and Microscope Settings: The choice of microscope, objective lens, and detector settings (e.g., gain, binning) significantly affects signal collection and noise levels.

  • Background Fluorescence: Autofluorescence from cells and media, as well as residual extracellular dye, contributes to the noise component.

  • Dye Stability: Photobleaching (the irreversible destruction of the fluorophore) and dye leakage from the cells can lead to a decreasing signal over time.[7][8]

Troubleshooting Guide

This guide addresses common issues encountered during SBFI experiments that can lead to a poor signal-to-noise ratio.

Problem: Low Fluorescence Signal / Poor SBFI Loading

Q: My SBFI signal is very weak. What are the potential causes and solutions?

A weak signal is a common problem that directly leads to low SNR. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Suboptimal Dye Concentration Optimize the SBFI-AM concentration. Typical loading concentrations range from 5 µM to 10 µM.[9]
Inefficient Dye Loading Increase incubation time (typically 40-60 minutes) or temperature. However, loading at room temperature can reduce dye compartmentalization.[7][10]
Poor AM Ester Solubility Use Pluronic® F-127 (typically 0.02%) to aid in the dispersion of the water-insoluble SBFI-AM ester in the loading buffer.[9][10]
Incomplete AM Ester Hydrolysis Ensure cells are incubated in fresh, dye-free medium for a period after loading to allow intracellular esterases to cleave the AM group, trapping the active dye.
Poor Cell Health Ensure cells are healthy and viable before loading. Unhealthy cells may not have active esterases to cleave the AM ester.
Expired or Improperly Stored Dye SBFI-AM is sensitive to light and moisture. Store it desiccated and protected from light at -20°C.[11] Prepare stock solutions in anhydrous DMSO.[9]
Problem: High Background Noise

Q: I'm observing a high level of background fluorescence. How can I reduce it?

A: High background noise can obscure the specific signal from intracellular SBFI.

  • Wash Cells Thoroughly: After loading, wash the cells two to three times with fresh buffer to remove extracellular SBFI-AM.

  • Check for Autofluorescence: Before loading the dye, capture an image of the cells using the same filter set to assess the level of intrinsic cellular autofluorescence. If it is high, you may need to use a different medium or adjust your analysis to subtract this background.

  • Optimize Detector Settings: While increasing detector gain can amplify a weak signal, it also amplifies noise. Find the optimal balance for your specific setup.

  • Background Subtraction: In image analysis, define a region of interest (ROI) outside of the cells to measure the background fluorescence and subtract this value from the cellular fluorescence measurements.[7]

Problem: Signal Instability (Photobleaching & Phototoxicity)

Q: My fluorescence signal fades rapidly during imaging. How can I minimize photobleaching?

A: Photobleaching is the light-induced, irreversible damage to the fluorophore, leading to signal loss.[6][12]

  • Reduce Excitation Intensity: Use the lowest possible light intensity that still provides a usable signal. Neutral density filters can be used to attenuate the excitation light.

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera.

  • Reduce Sampling Frequency: Acquire images only as frequently as your experimental question demands. Avoid continuous illumination.

  • Use Efficient Filter Sets: Ensure your microscope is equipped with high-quality filter sets optimized for SBFI's excitation and emission spectra to maximize signal collection.

Q: My cells are showing signs of stress (e.g., blebbing, rounding) or dying during the experiment. What should I do?

A: These are signs of phototoxicity, which is cell damage caused by light exposure, often exacerbated by the presence of fluorescent dyes.[6]

  • Implement Anti-Photobleaching Strategies: The strategies listed above to reduce photobleaching will also reduce phototoxicity by lowering the total light dose delivered to the cells.

  • Use UV-Free Light for Focusing: When finding the focal plane, use transmitted light (e.g., DIC) or lower-energy visible fluorescence if co-labeling, rather than the UV excitation for SBFI.

  • Maintain a Healthy Cellular Environment: Ensure cells are maintained at the correct temperature (e.g., 37°C) and pH in a suitable buffer (e.g., HEPES-buffered HBSS) throughout the experiment.[13]

Problem: Dye Leakage and Compartmentalization

Q: My signal intensity is decreasing over time, but photobleaching seems minimal. Could it be dye leakage?

A: Yes, the active form of SBFI can leak out of some cell types over time.

  • Use Probenecid (B1678239): Probenecid is an anion transport inhibitor that can be added to the loading and imaging buffer (typically at 1 mM) to reduce dye leakage by blocking organic anion transporters in the cell membrane.[7][13]

Q: I see punctate staining within my cells instead of a diffuse, even cytosolic signal. What is happening?

A: This is likely due to dye compartmentalization, where SBFI accumulates in organelles like mitochondria or vesicles.

  • Lower the Loading Temperature: Loading cells with SBFI-AM at room temperature instead of 37°C has been shown to reduce the extent of compartmentalization.[7]

  • Check for Cell Stress: Compartmentalization can sometimes be a sign of cellular stress. Ensure your experimental conditions are optimal for cell health.

Problem: Inaccurate Sodium Quantification

Q: The [Na⁺]i values I'm calculating seem physiologically incorrect. What could be the issue?

A: Accurate quantification requires careful calibration and consideration of environmental factors.

  • Perform In Situ Calibration: The spectral properties and ion affinity (Kd) of SBFI can differ significantly inside the cell compared to in a cuvette.[14] Therefore, an in situ calibration is essential at the end of each experiment. This typically involves using ionophores like gramicidin (B1672133) to equilibrate intracellular and extracellular Na⁺ concentrations.[7][9][15]

  • Account for pH Sensitivity: SBFI fluorescence is sensitive to changes in intracellular pH ([pH]i).[15][16] Significant changes in [pH]i during an experiment can be misinterpreted as changes in [Na⁺]i. If large pH shifts are expected, [pH]i should be measured independently and the SBFI signal corrected.

  • Consider Potassium (K⁺) Interference: While SBFI is about 18 times more selective for Na⁺ over K⁺, the high intracellular K⁺ concentration can still influence the SBFI signal and its apparent affinity for Na⁺.[1][3][14] Calibration solutions should be prepared with ionic strength similar to physiological conditions.[7][14]

Experimental Protocols & Data

Key Spectral and Performance Parameters of SBFI

The table below summarizes key quantitative data for SBFI.

ParameterValueNotes
Excitation Wavelengths (Ratiometric) 340 nm / 380 nmRatio of F340/F380 is used for quantification.[1][2]
Emission Wavelength ~505 nm[1][2]
Selectivity ~18x more selective for Na⁺ over K⁺[1][3][17]
Dissociation Constant (Kd) for Na⁺ Varies significantly in situKd is dependent on pH, ionic strength, and temperature. In situ values of 18-29 mM have been reported, which are higher than values from cell-free solutions.[14] An in situ calibration is mandatory for accurate quantification.
Protocol: Standard SBFI-AM Loading

This protocol provides a general guideline for loading cells with SBFI-AM. Conditions should be optimized for each specific cell type.

  • Prepare SBFI-AM Stock Solution: Dissolve SBFI-AM in high-quality, anhydrous DMSO to create a 1-10 mM stock solution.

  • Prepare Loading Buffer: Dilute the SBFI-AM stock solution into a suitable physiological buffer (e.g., HBSS or DMEM) to a final concentration of 5-10 µM.

  • Add Pluronic F-127: To aid dye solubilization, mix the SBFI-AM stock solution with an equal volume of 20-25% (w/v) Pluronic F-127 in DMSO before diluting it into the loading buffer.[9][10] The final Pluronic F-127 concentration is typically ~0.02%.

  • (Optional) Add Probenecid: To reduce dye leakage, add probenecid to the loading buffer (final concentration 1 mM).[7]

  • Load Cells: Replace the cell culture medium with the loading buffer and incubate the cells for 40-60 minutes at room temperature or 37°C.[10] Loading at room temperature is often preferred to minimize compartmentalization.[7]

  • Wash and De-esterify: After incubation, wash the cells twice with fresh, warm physiological buffer (containing probenecid if used in the loading step). Incubate the cells for an additional 30 minutes to ensure complete de-esterification of the AM ester by intracellular esterases.

  • Begin Imaging: The cells are now ready for fluorescence measurements.

Protocol: In Situ Calibration of Intracellular SBFI

This protocol allows for the conversion of SBFI fluorescence ratios into absolute [Na⁺]i values.

  • Prepare Calibration Buffers: Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 5, 10, 20, 40 mM). To maintain constant ionic strength, replace Na⁺ with K⁺ or another cation like N-methyl-D-glucamine (NMDG).[7]

  • Add Ionophores: To each calibration buffer, add an ionophore cocktail to equilibrate intracellular and extracellular ion concentrations. A common cocktail includes gramicidin D (a Na⁺ ionophore) and strophanthidin (B154792) (a Na⁺/K⁺ pump inhibitor).[7]

  • Perform Calibration: At the end of the experiment, perfuse the cells sequentially with the different calibration buffers.

  • Record Fluorescence Ratios: For each calibration buffer, record the stable-state 340/380 nm fluorescence ratio.

  • Determine Minimum and Maximum Ratios: Record the minimum ratio (Rmin) in the 0 mM Na⁺ buffer and the maximum ratio (Rmax) in a high Na⁺ buffer.

  • Plot Calibration Curve: Plot the recorded fluorescence ratios against the known Na⁺ concentrations to generate a calibration curve. This curve can then be used to convert the experimental ratio values into [Na⁺]i.[7]

Visualizations

The following diagrams illustrate key workflows and concepts for optimizing SBFI measurements.

SBFI_Workflow prep Cell Preparation (Plating & Growth) load SBFI-AM Loading (30-60 min, RT or 37°C) prep->load Optimize cell density wash Wash & De-esterification (Remove extracellular dye) load->wash Crucial for low background image Fluorescence Imaging (Ex: 340/380nm, Em: 505nm) wash->image Maintain physiological conditions calib In Situ Calibration (Using Ionophores) image->calib Perform at end of experiment analysis Data Analysis (Ratio Calc & [Na⁺]i Quantification) image->analysis Background subtraction calib->analysis

SBFI Experimental Workflow Diagram.

Troubleshooting_SNR start Low SNR Detected q_signal Is the fluorescence signal weak? start->q_signal a_loading Troubleshoot Dye Loading: - Check concentration & time - Use Pluronic F-127 - Verify cell health q_signal->a_loading Yes q_noise Is background noise high? q_signal->q_noise No end SNR Optimized a_loading->end a_wash Improve Washing Protocol & Perform Background Subtraction q_noise->a_wash Yes q_bleach Is the signal unstable/fading? q_noise->q_bleach No a_wash->end a_photo Reduce Phototoxicity: - Lower excitation intensity - Decrease exposure time - Reduce sampling rate q_bleach->a_photo Yes q_bleach->end No a_photo->end

Troubleshooting Logic for Low SNR.

Ratiometric_Principle Ratiometric Measurement Principle cluster_0 Measurement Artifacts (Noise) cluster_1 Signal Processing cluster_2 Output n1 Variable Dye Loading f340 Fluorescence at Ex = 340nm (F340) (Na⁺ Sensitive) n1->f340 Affects both signals proportionally f380 Fluorescence at Ex = 380nm (F380) (Na⁺ Insensitive - Isosbestic) n1->f380 Affects both signals proportionally n2 Photobleaching n2->f340 Affects both signals proportionally n2->f380 Affects both signals proportionally n3 Different Cell Thickness n3->f340 Affects both signals proportionally n3->f380 Affects both signals proportionally ratio Calculate Ratio (F340 / F380) f340->ratio f380->ratio result Reliable [Na⁺]i Measurement (Noise Minimized) ratio->result Artifacts are cancelled out

Principle of Ratiometric Measurement.

References

SBFI signal is too weak what to do

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the fluorescent sodium indicator, SBFI (Sodium-binding benzofuran (B130515) isophthalate).

Troubleshooting Guide: Weak SBFI Signal

A weak or noisy SBFI signal can be a significant roadblock in acquiring accurate measurements of intracellular sodium concentration. This guide provides a systematic approach to identifying and resolving the root causes of a poor signal.

Diagram: Troubleshooting Workflow for Weak SBFI Signal

SBFI_Troubleshooting start Start: Weak SBFI Signal dye_prep 1. Check Dye Preparation & Loading start->dye_prep incomplete_hydrolysis Incomplete AM Ester Hydrolysis? dye_prep->incomplete_hydrolysis Check suboptimal_loading Suboptimal Loading Parameters? dye_prep->suboptimal_loading Check dye_leakage Dye Leakage? dye_prep->dye_leakage Check compartmentalization Compartmentalization? dye_prep->compartmentalization Check instrument_settings 2. Optimize Instrument Settings incomplete_hydrolysis->instrument_settings If not resolved suboptimal_loading->instrument_settings If not resolved solution Solution: Improved SBFI Signal suboptimal_loading->solution Optimize loading time, temp, & concentration dye_leakage->instrument_settings If not resolved dye_leakage->solution Add probenecid (B1678239) compartmentalization->instrument_settings If not resolved compartmentalization->solution Lower loading temp incorrect_wavelengths Incorrect Excitation/ Emission Wavelengths? instrument_settings->incorrect_wavelengths Check low_light_source Low Light Source Intensity? instrument_settings->low_light_source Check photobleaching Excessive Photobleaching? instrument_settings->photobleaching Check detector_gain Suboptimal Detector Gain/Exposure? instrument_settings->detector_gain Check cell_health 3. Assess Cell Health & Environment incorrect_wavelengths->cell_health If not resolved low_light_source->cell_health If not resolved photobleaching->cell_health If not resolved photobleaching->solution Reduce exposure time/ light intensity detector_gain->cell_health If not resolved unhealthy_cells Cells Unhealthy or Dying? cell_health->unhealthy_cells Check ph_issue Intracellular pH Out of Range? cell_health->ph_issue Check data_analysis 4. Review Data Acquisition & Analysis unhealthy_cells->data_analysis If not resolved ph_issue->data_analysis If not resolved ph_issue->solution Calibrate pH or use pH buffer background_subtraction Inadequate Background Subtraction? data_analysis->background_subtraction Check background_subtraction->solution Resolved

Caption: Troubleshooting workflow for a weak SBFI signal.

FAQs: Troubleshooting Weak SBFI Signal

Question 1: My SBFI signal is very dim. What is the first thing I should check?

Answer: The first step is to verify your dye preparation and loading protocol. A weak signal often originates from issues with the SBFI-AM ester.

  • Incomplete Hydrolysis: The AM ester form of SBFI is not fluorescent. It must be cleaved by intracellular esterases to release the active, sodium-sensitive form. Ensure you have allowed sufficient incubation time for this hydrolysis to occur. In some cell types, this can take longer than the standard recommended time.[1]

  • Suboptimal Loading Conditions: The concentration of SBFI-AM, incubation time, and temperature are critical parameters that need to be optimized for each cell type.[1][2]

    • Concentration: While higher concentrations might seem better, they can lead to cytotoxicity or incomplete de-esterification.

    • Temperature: Loading at 37°C can sometimes lead to dye compartmentalization into organelles.[1] Reducing the loading temperature may help keep the dye in the cytoplasm.

    • Time: Insufficient incubation time will result in a low intracellular dye concentration. Conversely, excessively long incubation can be toxic to cells.

  • Dye Quality: Ensure your SBFI-AM is of high quality and has been stored correctly, protected from light and moisture, to prevent degradation.

Question 2: I've optimized my loading protocol, but the signal is still weak. What's next?

Answer: If you are confident in your dye loading, the next step is to examine your imaging setup and instrument settings.

  • Incorrect Wavelengths: SBFI is a ratiometric dye with specific excitation and emission wavelengths. For measuring Na+-bound SBFI, the excitation is typically around 340 nm, and for Na+-free SBFI, it is around 380 nm. The emission is collected around 505 nm.[3][4][5] Ensure your filter sets and light source are appropriate for these wavelengths.

  • Low Light Source Intensity: The UV light source required for SBFI excitation may be weak. Check the lamp's age and consider replacement if necessary.

  • Suboptimal Detector Gain and Exposure: Increase the gain or exposure time on your detector (e.g., PMT or camera). However, be aware that this can also increase noise.

  • Photobleaching: SBFI, like many fluorescent dyes, is susceptible to photobleaching. Minimize exposure of the sample to the excitation light by using the lowest possible light intensity and exposure time that provides a usable signal.[6]

Question 3: My signal-to-noise ratio is poor. How can I improve it?

Answer: A poor signal-to-noise ratio can be addressed through several strategies:

  • Increase Signal:

    • Optimize dye loading as described above to maximize the intracellular dye concentration.

    • Ensure your light source is providing adequate excitation energy.

  • Reduce Noise:

    • Background Subtraction: Properly subtract the background fluorescence from a region of the image without cells.

    • Signal Averaging: If your signal is stable over a short period, you can average multiple frames to reduce random noise.[7][8]

    • Use an Antifade Reagent: For fixed-cell imaging, an antifade reagent can help preserve the signal.[6]

  • Consider Alternative Dyes: If you consistently struggle with a weak SBFI signal, you might consider alternative sodium indicators with higher quantum yields (brightness), such as Sodium Green or ING-2.[3][9][10]

Question 4: I suspect the dye is leaking from my cells or getting trapped in organelles. How can I address this?

Answer: Dye leakage and compartmentalization are known issues with AM ester dyes.

  • Dye Leakage: To prevent the active form of the dye from being pumped out of the cell by organic anion transporters, you can add probenecid to your incubation and imaging buffers.[1]

  • Compartmentalization: This occurs when the dye accumulates in organelles like mitochondria, leading to a diffuse and weak cytoplasmic signal.[1] As mentioned, loading the cells at a lower temperature (e.g., room temperature) can sometimes mitigate this issue.[1]

Question 5: Could the health of my cells be affecting the SBFI signal?

Answer: Absolutely. Unhealthy or dying cells will have compromised membrane integrity and enzymatic activity, which can lead to poor dye loading, incomplete hydrolysis of the AM ester, and rapid dye leakage. Always ensure your cells are healthy and in a suitable buffer during the experiment.

Question 6: My SBFI ratio changes with pH. How do I account for this?

Answer: SBFI fluorescence is known to be sensitive to changes in intracellular pH.[11][12][13] If your experimental conditions are expected to alter intracellular pH, it is crucial to perform a pH calibration or use a pH-buffered imaging medium to minimize these effects. Methods have been developed to correct for pH-induced changes in the SBFI signal.[11][12]

Data and Protocols

Quantitative Data Summary
ParameterSBFISodium GreenCoroNa GreenING-2
Excitation (Ex) Max (nm) ~340 (Na+ bound), ~380 (Na+ free)[3][5]~492[14]~492[9]~525[3]
Emission (Em) Max (nm) ~505[3][5]~516[14]~516[9]~545[3]
Quantum Yield Low (~0.08 in Na+ solution)[9][15]High (~0.2 in Na+ solution)[9][15]Not specified, but brighter than SBFIHigh
Selectivity (Na+ over K+) ~18-fold[3][15]~41-fold[9][15]Not specifiedHigh
Ratiometric Yes[3][10]NoNo[10]No
Common Issues Low brightness, UV excitation, compartmentalization, pH sensitivity[10]Non-ratiometric, potential protein interactionsNon-ratiometric, potential dye leakageNon-ratiometric
Detailed Experimental Protocol: Loading SBFI-AM into Cultured Cells

This protocol provides a general guideline for loading SBFI-AM into adherent cells. Optimization for specific cell types is highly recommended.

Materials:

  • SBFI-AM (acetoxymethyl ester)

  • High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Probenecid (optional)

  • Cultured cells on coverslips or in a microplate

Procedure:

  • Prepare Stock Solutions:

    • SBFI-AM Stock (1-10 mM): Dissolve SBFI-AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

    • Pluronic F-127 Stock (10-20% w/v in DMSO): This non-ionic surfactant helps to disperse the water-insoluble AM ester in the aqueous loading buffer.

    • Probenecid Stock (100-250 mM in a suitable buffer or NaOH): If used, this will inhibit organic anion transporters.

  • Prepare Loading Buffer:

    • For a final SBFI-AM concentration of 5-10 µM, dilute the SBFI-AM stock solution into your physiological buffer (e.g., HBSS).

    • Add Pluronic F-127 to the loading buffer to a final concentration of 0.02-0.05%. This helps to prevent dye aggregation.

    • If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

    • Vortex the loading buffer thoroughly to ensure the dye is well-dispersed.

  • Cell Loading:

    • Wash the cells once with the physiological buffer.

    • Remove the buffer and add the prepared loading buffer to the cells.

    • Incubate the cells for 30-90 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically. Loading at room temperature may reduce compartmentalization.[1]

  • Wash and De-esterification:

    • After incubation, remove the loading buffer and wash the cells 2-3 times with fresh physiological buffer to remove any extracellular dye.

    • Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • You are now ready to image the cells. Maintain the cells in a physiological buffer during imaging.

    • Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~505 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular sodium concentration.

Diagram: Simplified Sodium Signaling Pathway

Sodium_Signaling extracellular Extracellular Space (High Na+) na_channel Voltage-gated Na+ Channel extracellular->na_channel intracellular Intracellular Space (Low Na+) na_k_pump Na+/K+ Pump intracellular->na_k_pump na_channel->intracellular na_influx Na+ Influx na_channel->na_influx causes na_k_pump->extracellular na_efflux Na+ Efflux na_k_pump->na_efflux causes depolarization Membrane Depolarization depolarization->na_channel Opens repolarization Repolarization na_influx->repolarization triggers repolarization->na_k_pump activates

References

Technical Support Center: SBFI and Intracellular pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of intracellular pH (pHi) changes on the signal of the fluorescent sodium indicator, SBFI (Sodium-Binding Benzofuran Isophthalate).

Frequently Asked Questions (FAQs)

Q1: Is the SBFI signal sensitive to changes in intracellular pH?

A1: Yes, the fluorescence signal of SBFI is sensitive to changes in intracellular pH (pHi). While the dissociation constant (Kd) of SBFI for Na+ is relatively stable within the physiological pH range of 6.8 to 7.8, alterations in pHi can still lead to apparent changes in the measured intracellular sodium concentration ([Na+]i).[1][2][3][4] Specifically, intracellular acidification causes an apparent decrease in [Na+]i, whereas intracellular alkalinization results in an apparent increase.[1][2][3][4]

Q2: How do pHi changes affect the SBFI ratiometric signal?

A2: SBFI is a dual-excitation ratiometric dye. The ratio of fluorescence intensities at two excitation wavelengths (typically 340 nm and 380 nm) is used to determine the intracellular sodium concentration.[5] Changes in pHi can alter the fluorescence intensity at one or both of these excitation wavelengths, thereby affecting the calculated ratio and leading to an inaccurate determination of [Na+]i.

Q3: Why is it important to correct for pHi-induced artifacts in SBFI measurements?

A3: Many experimental conditions, such as cellular activation, metabolic changes, or drug treatments, can induce simultaneous alterations in both intracellular sodium and pH.[6] Failing to account for the pH sensitivity of SBFI can lead to a misinterpretation of the experimental results, where a change in the SBFI signal may be incorrectly attributed solely to a change in [Na+]i when it is, in fact, influenced by a concurrent shift in pHi.

Q4: What is the recommended method for correcting for pHi changes when using SBFI?

A4: The most robust method is to simultaneously measure pHi using a pH-sensitive fluorescent indicator, such as BCECF (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein), alongside SBFI.[7] By establishing a calibration curve for the effect of pH on the SBFI signal at different sodium concentrations, you can then apply a correction algorithm to your experimental data. A method for correcting [Na+]i values measured with SBFI for changes in intracellular pH has been developed.[1][2][3][4]

Q5: Can I perform an in situ calibration of SBFI to account for pH effects?

A5: Yes, performing an in situ calibration is critical for accurate [Na+]i measurements.[1][2][3][4] "Full" in situ calibration techniques, often involving the use of ionophores like gramicidin (B1672133) to equilibrate intracellular and extracellular Na+ concentrations, are recommended.[1][2][3][4][8] During this calibration, the pHi should be clamped at different known values to characterize the pH-dependent response of SBFI under your specific experimental conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected drift or instability in the SBFI signal. 1. Uncontrolled fluctuations in intracellular pH. 2. Dye leakage from the cells. 3. Photobleaching.1. Stabilize pHi using appropriate buffers or by performing experiments in a controlled environment. Simultaneously monitor pHi with a pH indicator like BCECF. 2. Ensure proper loading of the AM ester form of SBFI and allow for complete de-esterification. Use a lower concentration of the dye if leakage persists. 3. Reduce the intensity and duration of the excitation light. Use a neutral density filter if necessary.
The measured change in [Na+]i does not correlate with expected physiological changes. The apparent change in the SBFI signal may be predominantly caused by a shift in pHi rather than a change in [Na+]i.Perform experiments where pHi is clamped at a constant level to isolate the Na+-dependent component of the SBFI signal. This can be achieved using a high concentration of a weak acid and weak base (e.g., the nigericin (B1684572)/K+ method).
Difficulty in obtaining a stable baseline SBFI ratio. 1. Incomplete de-esterification of the SBFI-AM ester. 2. Compartmentalization of the dye within intracellular organelles.1. Increase the incubation time for dye loading to allow for complete hydrolysis of the AM ester by intracellular esterases. 2. Examine the cells under a fluorescence microscope to check for punctate staining, which may indicate compartmentalization. Optimize loading conditions (dye concentration, temperature, and time) to favor cytosolic localization.
Low SBFI fluorescence signal. 1. Inefficient loading of the SBFI-AM ester. 2. Use of an inappropriate excitation or emission filter set.1. Optimize the loading protocol, including dye concentration, incubation time, and temperature. The use of a non-ionic detergent like Pluronic F-127 can aid in dye loading.[9] 2. Ensure that your microscopy system is equipped with the correct filters for SBFI (Excitation: ~340 nm and ~380 nm; Emission: ~505 nm).[5]

Experimental Protocols

Protocol 1: In Situ Calibration of SBFI and Correction for pHi Changes

This protocol describes a "full" in situ calibration to determine the Na+ and pH sensitivity of SBFI within the cells of interest.

Materials:

  • Cells loaded with SBFI-AM.

  • Calibration Buffer A (Na+-free): Composition tailored to the specific cell type, but generally contains KCl, MgCl2, CaCl2, glucose, and a pH buffer (e.g., HEPES).

  • Calibration Buffer B (High Na+): Same as Buffer A, but with a high concentration of NaCl (e.g., 150 mM) replacing KCl to maintain osmolarity.

  • Gramicidin D (ionophore to permeabilize the membrane to monovalent cations).

  • Nigericin (a H+/K+ ionophore to clamp pHi).

  • A series of calibration buffers with varying Na+ concentrations (e.g., 0, 10, 20, 50, 100 mM) and fixed pH values (e.g., 6.8, 7.2, 7.6).

Procedure:

  • Cell Preparation: Load cells with SBFI-AM according to a standard protocol.

  • Baseline Measurement: Perfuse the cells with a standard physiological buffer and record the baseline SBFI fluorescence ratio (F340/F380).

  • Permeabilization: Add gramicidin D (e.g., 5 µM) to the perfusion solution to equilibrate intracellular and extracellular Na+ concentrations.

  • Na+ Titration at Fixed pHi:

    • Clamp the pHi at a desired value (e.g., 7.2) by including nigericin (e.g., 10 µM) in the calibration buffers with high K+ concentration.

    • Sequentially perfuse the cells with the calibration buffers containing varying Na+ concentrations (from 0 mM to 100 mM).

    • Record the steady-state SBFI ratio at each Na+ concentration.

  • Repeat Na+ Titration at Different pHi Values: Repeat step 4 for different pHi values (e.g., 6.8 and 7.6) to generate a family of calibration curves.

  • Data Analysis:

    • For each pHi, plot the SBFI ratio as a function of [Na+].

    • Fit the data to a suitable binding equation (e.g., the Grynkiewicz equation) to determine the apparent dissociation constant (Kd) and other parameters at each pHi.[1][3][4]

    • Use the generated calibration data to create a correction algorithm that adjusts the experimentally measured SBFI ratio for any simultaneously measured changes in pHi.

Protocol 2: Simultaneous Measurement of Intracellular Na+ and pH

Materials:

  • Cells loaded with both SBFI-AM and BCECF-AM.

  • Microscopy system capable of alternating excitation wavelengths for both SBFI (340/380 nm) and BCECF (e.g., 440/490 nm) and capturing emission at their respective wavelengths (~505 nm for SBFI and ~535 nm for BCECF).

Procedure:

  • Co-loading of Dyes: Incubate cells with both SBFI-AM and BCECF-AM. Optimize loading concentrations and times to achieve adequate signal for both indicators without causing cellular stress.

  • Image Acquisition:

    • Set up the imaging system to rapidly switch between the excitation wavelengths for SBFI and BCECF.

    • Acquire fluorescence images at each excitation wavelength.

  • Data Analysis:

    • Calculate the SBFI ratio (F340/F380) and the BCECF ratio (F490/F440) for each time point.

    • Convert the BCECF ratio to pHi values using a separate calibration curve for BCECF.

    • Use the pHi values to correct the SBFI ratio for pH-induced artifacts using the correction algorithm developed in Protocol 1.

    • Convert the corrected SBFI ratio to [Na+]i.

Visualizations

SBFI_pH_Influence cluster_experiment Experimental Observation cluster_correction Correction Workflow pHi_change Intracellular pH (pHi) Change SBFI_Signal SBFI Fluorescence Ratio (340/380 nm) pHi_change->SBFI_Signal Influences Measure_pHi Simultaneously Measure pHi (e.g., with BCECF) Apparent_Na Apparent [Na+]i Change SBFI_Signal->Apparent_Na Directly Affects Correction_Alg Apply pH Correction Algorithm SBFI_Signal->Correction_Alg Measure_pHi->Correction_Alg Corrected_Na Accurate [Na+]i Correction_Alg->Corrected_Na Signaling_Pathway_Impact cluster_cellular_response Cellular Response cluster_ion_changes Intracellular Ion Dynamics cluster_indicator_signal Fluorescent Indicator Signals Stimulus External Stimulus (e.g., Drug, Neurotransmitter) Na_Influx Na+ Influx/ Efflux Stimulus->Na_Influx H_Flux H+ Flux Stimulus->H_Flux Na_Change Δ[Na+]i Na_Influx->Na_Change pH_Change ΔpHi H_Flux->pH_Change SBFI SBFI Signal Na_Change->SBFI pH_Change->SBFI artifact BCECF BCECF Signal pH_Change->BCECF

References

Technical Support Center: Preventing SBFI Dye Leakage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of SBFI dye leakage from cells during intracellular sodium measurements.

Frequently Asked Questions (FAQs)

Q1: What is SBFI and how is it used?

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) is a fluorescent indicator dye used for measuring intracellular sodium ion concentrations ([Na⁺]i).[1][2][3] It is a ratiometric dye, meaning it can be excited at two different wavelengths (typically 340 nm and 380 nm), while its fluorescence emission is measured at a constant wavelength (around 505 nm).[2][3] The ratio of the fluorescence intensities at the two excitation wavelengths is directly proportional to the intracellular sodium concentration.[2] This ratiometric measurement allows for accurate quantification of [Na⁺]i, as it minimizes issues like variable dye loading, photobleaching, and changes in cell morphology.[3][4] SBFI is ~18 times more selective for sodium (Na⁺) over potassium (K⁺).[3][4]

Q2: What is SBFI dye leakage and why is it a problem?

SBFI is loaded into cells in its acetoxymethyl (AM) ester form (SBFI-AM), which is membrane-permeant. Inside the cell, esterases cleave the AM group, trapping the now membrane-impermeant SBFI dye. However, some cells can actively extrude the dye, a phenomenon known as dye leakage.[5][6] This leakage can lead to a gradual decrease in the intracellular fluorescence signal over time and an increase in extracellular fluorescence. In a closed system like a 96-well plate, this can cause a continuous increase in the measured fluorescence ratio, leading to an overestimation of intracellular sodium concentration.[1]

Q3: What causes SBFI dye leakage?

The primary cause of SBFI dye leakage is the active transport of the negatively charged dye out of the cell by organic anion transporters (OATs).[6] These transporters are naturally present on the cell membrane and are responsible for extruding various organic anions. Additionally, factors like the experimental temperature can influence the rate of dye leakage, with higher temperatures often increasing leakage.[6] The type of cell being used is also a critical factor, as some cell lines have higher expression levels of OATs and are more prone to dye leakage.[1]

Q4: How can I prevent or reduce SBFI dye leakage?

The most common method to prevent SBFI dye leakage is to use an organic anion transport blocker, such as probenecid (B1678239).[1][5] Probenecid inhibits the OATs, thereby reducing the extrusion of the dye from the cell.[6] Optimizing the dye loading conditions, such as loading at room temperature instead of 37°C, can also help minimize dye compartmentalization and potential leakage.[1]

Q5: What is probenecid and are there potential side effects?

Probenecid is a medication originally developed to treat gout by promoting the excretion of uric acid.[7][8] In cell biology, it is widely used as an inhibitor of organic anion transporters to prevent the leakage of fluorescent dyes like SBFI and Fura-2.[1][5][6][9] While effective, it's important to be aware that probenecid can have other effects on cells. For example, it has been shown to inhibit pannexin 1 channels and can interfere with platelet responses, which might be a concern in certain experimental contexts.[5][9] Therefore, it is crucial to perform control experiments to ensure that probenecid itself is not affecting the biological process being studied.

Q6: Are there alternatives to probenecid?

Yes, other organic anion transport inhibitors can be used. One such alternative is sulfinpyrazone, which has been reported to be more effective than probenecid for preventing the leakage of the calcium indicator Fura-2 in some cell types.[6] The effectiveness of these inhibitors can be cell-type dependent, so it may be necessary to test different compounds for your specific experimental setup.

Troubleshooting Guide

Problem 1: Continuously increasing fluorescence ratio over time.
Possible Cause Recommended Solution
Dye Leakage The most likely cause is the active transport of SBFI out of the cells. This is especially prominent in closed systems like 96-well plates where the leaked dye accumulates in the extracellular medium.[1]
Solution 1: Use Probenecid Add probenecid to your assay buffer during the measurement period to block organic anion transporters. A common starting concentration is 1 mM, but this may need to be optimized for your cell type.[1]
Solution 2: Optimize Loading Temperature Loading cells with SBFI-AM at room temperature instead of 37°C can reduce dye compartmentalization and subsequent leakage.[1]
Incomplete Hydrolysis of SBFI-AM If measurements are started too soon after loading, the ongoing hydrolysis of SBFI-AM to SBFI by intracellular esterases can cause the fluorescence ratio to increase.[1]
Solution: Increase Incubation Time Ensure that the de-esterification process is complete by allowing for a sufficient incubation period after loading and before starting measurements. A period of 60-90 minutes is often required.[1]
Problem 2: Low or unstable fluorescence signal.
Possible Cause Recommended Solution
Suboptimal Dye Loading Inefficient loading of SBFI-AM into the cells will result in a weak signal.
Solution 1: Optimize Loading Conditions Adjust the concentration of SBFI-AM, the loading time, and the temperature. Refer to the tables below for recommended starting points.
Solution 2: Use Pluronic F-127 Include a non-ionic surfactant like Pluronic F-127 in your loading buffer to aid in the solubilization of the AM ester and improve cellular uptake.[1][4]
Photobleaching Excessive exposure to excitation light can cause the dye to photobleach, leading to a decreasing signal over time.
Solution: Minimize Light Exposure Reduce the intensity and duration of the excitation light. Use neutral density filters if available and only illuminate the cells when acquiring data.
Problem 3: High background fluorescence.
Possible Cause Recommended Solution
Extracellular Dye Incomplete washing after the loading step can leave residual SBFI-AM in the extracellular medium, which can be hydrolyzed by extracellular esterases, contributing to background fluorescence.
Solution: Thorough Washing After loading, wash the cells thoroughly with fresh, dye-free buffer to remove any extracellular SBFI-AM.[1]
Dye Leakage As mentioned previously, dye leaking from the cells will increase the fluorescence of the extracellular medium.
Solution: Use Probenecid Implement the use of probenecid to prevent dye extrusion.[1]

Quantitative Data Summary

Table 1: Recommended SBFI-AM Loading Conditions
ParameterRecommended RangeNotes
SBFI-AM Concentration 5 - 10 µMThe optimal concentration is cell-type dependent and should be determined empirically.
Loading Time 60 - 90 minutesLonger incubation times may be necessary for complete de-esterification.[1]
Loading Temperature Room Temperature or 37°CLoading at room temperature can reduce dye compartmentalization.[1]
Pluronic F-127 0.02 - 0.05% (w/v)Aids in the dispersion of the water-insoluble AM ester.[1][4]
Table 2: Common Dye Leakage Inhibitors
InhibitorMechanism of ActionTypical ConcentrationPotential Considerations
Probenecid Blocks organic anion transporters (OATs).[6]1 - 2.5 mMCan have off-target effects on other cellular processes like pannexin 1 channels.[5][9]
Sulfinpyrazone Also an inhibitor of organic anion transporters.Often used at lower concentrations than probenecid.Reported to be more potent than probenecid for Fura-2 leakage in some cell types.[6]

Experimental Protocols

Protocol 1: SBFI-AM Cell Loading
  • Prepare Loading Buffer: Dissolve SBFI-AM in high-quality, anhydrous DMSO to make a stock solution (e.g., 1-10 mM). Add Pluronic F-127 to your physiological buffer (e.g., Tyrode solution or HBSS) to a final concentration of 0.05% (w/v).[1][4]

  • Prepare Final Loading Solution: Dilute the SBFI-AM stock solution into the Pluronic F-127 containing buffer to achieve the final desired loading concentration (e.g., 5 µM).[1]

  • Cell Loading: Remove the cell culture medium and replace it with the SBFI-AM loading solution.

  • Incubation: Incubate the cells for 90 minutes at room temperature.[1]

  • Washing: After incubation, wash the cells twice with fresh, dye-free physiological buffer to remove any extracellular dye.[1]

  • De-esterification: Incubate the cells in the dye-free buffer for at least 30-60 minutes to allow for complete hydrolysis of the AM ester by intracellular esterases.

Protocol 2: Assessing SBFI Dye Leakage
  • Load Cells: Load two separate populations of cells with SBFI-AM as described in Protocol 1.

  • Prepare Assay Buffers: Prepare two batches of your assay buffer. To one, add 1 mM probenecid. The other will serve as the control.[1]

  • Incubate: After the washing and de-esterification steps, incubate one population of cells in the buffer containing probenecid and the other in the control buffer.

  • Measure Fluorescence: Acquire fluorescence measurements from both populations over an extended period (e.g., 60-120 minutes), taking readings every 5 minutes.[1]

  • Analyze Data: Plot the 340/380 nm fluorescence ratio over time for both conditions. A stable ratio in the presence of probenecid, compared to a continuously increasing ratio in the control group, indicates that dye leakage is occurring and is being effectively blocked by probenecid.[1]

Visualizations

SBFI_Loading_and_Hydrolysis cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SBFI-AM SBFI-AM (Membrane Permeant) Cell_Membrane SBFI-AM->Cell_Membrane SBFI-AM_inside SBFI-AM SBFI SBFI (Membrane Impermeant, Fluorescent) Esterases Intracellular Esterases Esterases->SBFI Hydrolysis Cell_Membrane->SBFI-AM_inside Diffusion

Caption: SBFI-AM loading and intracellular hydrolysis.

Dye_Leakage_Mechanism cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space SBFI_inside SBFI (Fluorescent Anion) OAT Organic Anion Transporter (OAT) SBFI_inside->OAT Binds to SBFI_outside SBFI OAT->SBFI_outside Active Transport Probenecid Probenecid Probenecid->OAT Cell_Membrane

Caption: Mechanism of SBFI leakage and inhibition by probenecid.

Troubleshooting_Workflow Start Start: Unstable or Rising Fluorescence Ratio Q1 Are you using an organic anion transport inhibitor (e.g., Probenecid)? Start->Q1 Sol1 Action: Add 1-2 mM Probenecid to the assay buffer during measurement. Q1->Sol1 No Q2 Is the loading temperature optimized? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Action: Try loading cells at room temperature instead of 37°C. Q2->Sol2 No Q3 Is the post-loading incubation time sufficient for de-esterification? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Action: Increase post-loading incubation to 60-90 minutes before measurement. Q3->Sol3 No End Problem Resolved Q3->End Yes A3_Yes Yes A3_No No Sol3->End

References

SBFI In Situ Calibration Curve Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SBFI (Sodium-Binding Benzofuran (B130515) Isophthalate) in situ calibration. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential issues encountered during intracellular sodium concentration ([Na⁺]i) measurements using SBFI.

Troubleshooting Guides

This section provides solutions to common problems that may arise during SBFI in situ calibration experiments.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SBFI-001Low or No Fluorescence Signal - Incomplete de-esterification of SBFI-AM: The acetoxymethyl (AM) ester groups have not been fully cleaved by intracellular esterases, resulting in a non-fluorescent dye. - Poor dye loading: Cells may not have taken up a sufficient amount of SBFI-AM. - Incorrect filter set: The excitation or emission filters on the microscope are not appropriate for SBFI. - Photobleaching: Excessive exposure to excitation light has quenched the fluorophore.- Optimize loading conditions: Increase incubation time (e.g., 60-120 minutes) or temperature (room temperature to 37°C) to facilitate enzymatic activity. - Increase SBFI-AM concentration: Titrate the loading concentration (typically 5-10 µM) to find the optimal concentration for your cell type. - Verify filter compatibility: Ensure you are using filters appropriate for ratiometric imaging of SBFI (Excitation: ~340 nm and ~380 nm; Emission: ~505 nm). - Minimize light exposure: Use the lowest possible excitation intensity and exposure time. Employ a neutral density filter and shutters to block the light path when not acquiring images.
SBFI-002High and Noisy Background Fluorescence - Extracellular dye: SBFI-AM that was not taken up by cells or has leaked from cells is contributing to the background signal. - Autofluorescence: The cells or the culture medium exhibit endogenous fluorescence at the excitation/emission wavelengths of SBFI. - Suboptimal washing: Residual SBFI-AM in the extracellular medium.- Wash cells thoroughly: After loading, wash the cells 2-3 times with a physiological buffer (e.g., HBSS) to remove extracellular dye. - Use a background subtraction algorithm: In your imaging software, define a region of interest without cells to measure and subtract the background fluorescence. - Use probenecid (B1678239): Include probenecid (1-2.5 mM) in the loading and imaging buffer to inhibit organic anion transporters and reduce dye leakage.[1] - Use phenol (B47542) red-free medium: Phenol red can contribute to background fluorescence.
SBFI-003Fluorescence Signal Drifts Over Time - Dye leakage: The de-esterified SBFI is slowly being extruded from the cells. - Photobleaching: Continuous or repeated exposure to excitation light is gradually destroying the fluorophore. - Cell volume changes: Alterations in cell volume can change the intracellular dye concentration and affect the fluorescence signal.- Incorporate probenecid: As mentioned above, probenecid can significantly reduce dye leakage.[1] - Limit light exposure: Use an automated shutter to expose the cells to excitation light only during image acquisition. - Maintain stable osmotic conditions: Ensure the osmolarity of your imaging buffer is stable throughout the experiment.
SBFI-004Inaccurate or Inconsistent Calibration Curve - Incomplete equilibration of intracellular and extracellular [Na⁺]: The ionophores used (e.g., gramicidin) have not sufficiently permeabilized the membrane to Na⁺. - Active Na⁺ transport: The Na⁺/K⁺-ATPase is still active, pumping Na⁺ out of the cell and preventing equilibration. - pH sensitivity of SBFI: Changes in intracellular pH (pHi) can affect the fluorescence of SBFI independently of [Na⁺] changes.[2] - Temperature fluctuations: The dissociation constant (Kd) of SBFI is temperature-dependent.- Optimize ionophore concentration and incubation time: Use an appropriate concentration of gramicidin (B1672133) (e.g., 5-10 µM) and allow sufficient time for equilibration at each calibration point. - Inhibit the Na⁺/K⁺-pump: Include a Na⁺/K⁺-ATPase inhibitor, such as ouabain (B1677812) (e.g., 10 µM) or strophanthidin (B154792), in your calibration solutions. - Control and monitor pHi: Use a buffered calibration solution and consider co-loading with a pH-sensitive dye to correct for any pHi changes. The Kd of SBFI for Na+ is relatively insensitive to pH changes between 6.8 and 7.8.[2] - Maintain a constant temperature: Use a stage heater or perfusion system to maintain a stable temperature throughout the calibration procedure.
SBFI-005Cellular Compartmentalization of the Dye - Dye sequestration: SBFI can accumulate in organelles such as mitochondria, leading to a non-uniform cytosolic distribution and inaccurate [Na⁺]i measurements.- Lower loading temperature: Loading cells with SBFI-AM at room temperature instead of 37°C can sometimes reduce compartmentalization. - Use imaging techniques with higher spatial resolution: Confocal or two-photon microscopy can help to visually assess and potentially exclude signals from organelles.

Frequently Asked Questions (FAQs)

Q1: What is the principle of ratiometric measurement with SBFI?

A1: SBFI is a ratiometric fluorescent indicator, meaning its fluorescence emission intensity is dependent on the excitation wavelength in a way that reflects the concentration of sodium ions ([Na⁺]). It is excited at two different wavelengths, typically around 340 nm and 380 nm. When SBFI binds to Na⁺, its fluorescence intensity increases at one excitation wavelength (e.g., 340 nm) and decreases at the other (e.g., 380 nm). The ratio of the fluorescence intensities emitted at a constant wavelength (around 505 nm) when excited at these two wavelengths is then calculated. This ratio is directly proportional to the intracellular Na⁺ concentration and has the advantage of minimizing issues like photobleaching, uneven dye loading, and changes in cell thickness.[3]

Q2: Why is an in situ calibration necessary for SBFI?

A2: The spectral properties of SBFI, particularly its dissociation constant (Kd) for Na⁺, can be significantly influenced by the intracellular environment. Factors such as viscosity, protein binding, and ionic strength inside a cell are different from those in a simple aqueous solution. Therefore, an in situ calibration, performed within the cells under investigation, is crucial for accurate quantification of intracellular sodium concentrations.

Q3: What are the key reagents for performing an SBFI in situ calibration?

A3: The key reagents for an SBFI in situ calibration are:

  • SBFI-AM: The membrane-permeable form of the dye for loading into cells.

  • Calibration Buffers: A series of buffers with known Na⁺ concentrations, typically ranging from 0 mM to over 100 mM, while maintaining a constant ionic strength by replacing Na⁺ with another cation like K⁺ or NMDG⁺.

  • Ionophores: Agents that make the cell membrane permeable to Na⁺ to equilibrate the intracellular and extracellular concentrations. Gramicidin is a commonly used Na⁺ ionophore.

  • Na⁺/K⁺-ATPase Inhibitor: A substance like ouabain or strophanthidin to block the sodium pump and prevent active extrusion of Na⁺ from the cell during calibration.

Q4: What is a typical range for the dissociation constant (Kd) of SBFI for Na⁺ in situ?

A4: The in situ Kd of SBFI for Na⁺ can vary depending on the cell type and experimental conditions. It is generally reported to be in the range of 15-50 mM. This is often higher than the Kd determined in vitro.

Cell TypeReported in situ K_d_ for Na⁺ (mM)Reference
Rat Olfactory Bulb Mitral and Granule Cell Neurites20.2[4]
Rat Hippocampal Neurons15.7[5]
Rat Cardiac Myocytes10.9 (equivalent to an Na activity of 8.3 mM)[6]
Rabbit Cardiac Myocytes3.8 (equivalent to an Na activity of 2.9 mM)[6]

Q5: How can I minimize phototoxicity during SBFI imaging?

A5: To minimize phototoxicity, you should:

  • Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

  • Limit the exposure time for each image acquisition.

  • Use a shutter in the light path to block excitation light between acquisitions.

  • Avoid prolonged continuous imaging if possible.

Experimental Protocols

Protocol 1: SBFI-AM Loading in Cultured Cells
  • Prepare SBFI-AM Stock Solution: Dissolve SBFI-AM in high-quality, anhydrous DMSO to a stock concentration of 1-10 mM.

  • Prepare Loading Buffer: Dilute the SBFI-AM stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 5-10 µM. To aid in solubilization and prevent dye sequestration, Pluronic F-127 (0.02-0.05%) can be added to the loading buffer. To reduce dye leakage, probenecid (1-2.5 mM) can also be included.

  • Cell Preparation: Grow cells on glass coverslips or in imaging-compatible plates. Before loading, wash the cells once with the physiological buffer.

  • Dye Loading: Replace the buffer with the SBFI-AM loading solution and incubate the cells for 60-120 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type.

  • Washing: After incubation, wash the cells 2-3 times with the physiological buffer (containing probenecid if used during loading) to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 15-30 minutes in the physiological buffer to allow for complete de-esterification of the SBFI-AM by intracellular esterases.

Protocol 2: SBFI In Situ Calibration
  • Prepare Calibration Buffers: Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). Maintain a constant ionic strength by replacing NaCl with KCl or N-methyl-D-glucamine (NMDG)-Cl. Buffer the solutions to a physiological pH (e.g., 7.2-7.4) with HEPES.

  • Add Ionophores and Inhibitors: To each calibration buffer, add gramicidin (5-10 µM) and ouabain (10 µM) or another suitable Na⁺/K⁺-ATPase inhibitor.

  • Perform Calibration: After loading the cells with SBFI as described in Protocol 1, sequentially perfuse the cells with the calibration buffers, starting from the lowest Na⁺ concentration.

  • Image Acquisition: At each Na⁺ concentration, acquire fluorescence images at the two excitation wavelengths (e.g., 340 nm and 380 nm) and the emission wavelength (~505 nm) after the fluorescence ratio has stabilized.

  • Determine R_min and R_max: The fluorescence ratio in the 0 mM Na⁺ buffer corresponds to R_min, and the ratio at the highest, saturating Na⁺ concentration corresponds to R_max.

  • Data Analysis: Plot the fluorescence ratio (R) against the known Na⁺ concentrations to generate a calibration curve. The intracellular sodium concentration in your experimental samples can then be calculated using the Grynkiewicz equation:

    [Na⁺]i = Kd * [(R - R_min) / (R_max - R)] * (F_max_380 / F_min_380)

    Where Kd is the dissociation constant, R is the measured fluorescence ratio, R_min and R_max are the minimum and maximum ratios, and (F_max_380 / F_min_380) is the ratio of fluorescence intensities at 380 nm excitation for Na⁺-free and Na⁺-bound SBFI, respectively.

Mandatory Visualizations

Sodium Homeostasis Signaling Pathway

Sodium_Homeostasis cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space cluster_Membrane Plasma Membrane Na_ext High [Na⁺] Na_Channel Na⁺ Channel Na_ext->Na_Channel Influx NHE Na⁺/H⁺ Exchanger (NHE) Na_ext->NHE NKCC Na⁺-K⁺-2Cl⁻ Cotransporter (NKCC) Na_ext->NKCC Na_int Low [Na⁺] NaK_ATPase Na⁺/K⁺-ATPase Na_int->NaK_ATPase 3 Na⁺ Efflux K_int High [K⁺] NaK_ATPase->Na_ext NaK_ATPase->K_int ADP ADP + Pi NaK_ATPase->ADP Na_Channel->Na_int NHE->Na_int Influx NKCC->Na_int Influx H_int H⁺ H_int->NHE Efflux K_ext K⁺ K_ext->NaK_ATPase 2 K⁺ Influx K_ext->NKCC Cl_ext 2Cl⁻ Cl_ext->NKCC ATP ATP ATP->NaK_ATPase

Caption: Key transporters involved in maintaining cellular sodium homeostasis.

SBFI In Situ Calibration Workflow

SBFI_Calibration_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Data Analysis prep_cells Prepare Cultured Cells on Coverslip load_dye Load Cells with SBFI-AM (60-120 min) prep_cells->load_dye prep_sbfi Prepare SBFI-AM Loading Solution prep_sbfi->load_dye prep_calib Prepare Calibration Buffers (0-150 mM Na⁺ + Ionophores) perfuse Sequentially Perfuse with Calibration Buffers prep_calib->perfuse wash Wash to Remove Extracellular Dye load_dye->wash deesterify Allow for De-esterification (15-30 min) wash->deesterify deesterify->perfuse acquire Acquire Ratiometric Images (340/380 nm excitation) perfuse->acquire measure Measure Fluorescence Ratios (R = F340 / F380) acquire->measure plot Plot R vs. [Na⁺] measure->plot calculate Calculate [Na⁺]i using Grynkiewicz Equation plot->calculate

Caption: Workflow for SBFI in situ calibration and data analysis.

References

Technical Support Center: Minimizing Phototoxicity in Long-Term SBFI Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing phototoxicity during long-term intracellular sodium imaging using the fluorescent indicator SBFI (Sodium-Binding Benzofuran Isophthalate). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your imaging experiments and ensure data integrity.

Troubleshooting Guide

This guide addresses common issues encountered during long-term SBFI imaging.

Issue Potential Causes Solutions
Rapid Signal Bleaching - High Excitation Light Intensity: Excessive light energy permanently destroys fluorophores. - Prolonged Exposure Times: Keeping the shutter open for extended periods increases the total light dose. - High Oxygen Concentration: Reactive oxygen species (ROS) generated during fluorescence excitation accelerate photobleaching.- Reduce Excitation Intensity: Lower the output of your light source (e.g., LED, laser) to the minimum level required for an adequate signal-to-noise ratio (SNR). - Use Neutral Density (ND) Filters: Insert ND filters into the light path to attenuate the excitation light without changing its spectral properties. - Shorten Exposure Times: Use the shortest possible exposure time that provides a usable signal. Consider using a more sensitive camera to allow for shorter exposures. - Minimize Oxygen: Use an imaging medium with an oxygen scavenging system (e.g., OxyFluor, ProLong Live Antifade Reagent).
Signs of Cellular Stress (e.g., blebbing, vacuolization, apoptosis) - Phototoxicity: High-intensity or prolonged exposure to excitation light, particularly in the UV range (as required for SBFI), generates cytotoxic ROS. - Dye Overloading: High intracellular concentrations of SBFI can be toxic. - Inappropriate Buffer/Media: Suboptimal pH, osmolarity, or nutrient levels can induce stress.- Optimize Illumination: Refer to the quantitative data table below for recommended safe illumination thresholds. Utilize techniques like pulsed or stroboscopic illumination to minimize continuous exposure.[1] - Reduce Dye Concentration: Titrate the SBFI-AM concentration to find the lowest effective loading concentration. - Use Cell-Friendly Media: Employ a phenol (B47542) red-free imaging medium buffered with HEPES to maintain physiological pH. Consider supplementing with antioxidants like Trolox or ascorbic acid.
Poor Signal-to-Noise Ratio (SNR) - Low Dye Loading: Insufficient intracellular SBFI concentration. - Suboptimal Excitation/Emission Filters: Mismatched filters can lead to poor signal collection and high background. - Autofluorescence: Intrinsic fluorescence from cells or media components can obscure the SBFI signal. - Detector Noise: The camera or detector may introduce noise, especially at low light levels.- Optimize Dye Loading: Ensure proper loading conditions, including the use of Pluronic F-127 to aid in dye solubilization and cell entry. - Use High-Quality Filters: Employ high-transmission bandpass filters specifically designed for SBFI's excitation (340nm and 380nm) and emission (~505nm) wavelengths. - Use Phenol Red-Free Media: Phenol red is a common source of autofluorescence. - Image in a Dark Environment: Minimize ambient light to reduce background noise.[2] - Optimize Camera Settings: Use appropriate gain and binning settings on your camera to improve SNR.
Inaccurate Ratiometric Measurements - Uneven Dye Loading/Compartmentalization: SBFI may accumulate in organelles, leading to heterogeneous distribution and inaccurate cytosolic sodium measurements. - pH Sensitivity: SBFI fluorescence is sensitive to changes in intracellular pH, which can be misinterpreted as changes in sodium concentration.[3][4] - Photobleaching Affecting One Wavelength More: Differential photobleaching of the two excitation wavelengths can skew the ratio.- Perform In Situ Calibration: Calibrate the SBFI signal within the cells at the end of each experiment using ionophores like gramicidin (B1672133) to equilibrate intracellular and extracellular sodium concentrations.[3][4] - Monitor and Control pH: Use a well-buffered medium and consider co-loading with a pH-sensitive dye if significant pH changes are expected. - Minimize Photobleaching: Follow the recommendations for reducing photobleaching to ensure the stability of the ratiometric signal.

Frequently Asked Questions (FAQs)

Q1: What is phototoxicity and how does it affect my SBFI imaging experiments?

A1: Phototoxicity is cell damage or death caused by light exposure. In fluorescence microscopy, high-energy excitation light can interact with cellular components and the fluorescent dye itself to produce reactive oxygen species (ROS).[5] These ROS can damage proteins, lipids, and nucleic acids, leading to altered cell physiology, apoptosis, or necrosis.[5] For long-term imaging, these subtle effects can introduce artifacts, leading to misinterpretation of experimental results.[6]

Q2: How can I minimize phototoxicity while maintaining a good signal?

A2: The key is to deliver the minimum number of photons necessary to obtain a usable image. This can be achieved by:

  • Using a sensitive camera: This allows for shorter exposure times.

  • Optimizing your light source: LED light sources are often preferred as their intensity can be precisely controlled and they can be rapidly switched on and off to avoid unnecessary illumination.

  • Employing "Illumination Overhead" reduction techniques: Use hardware triggering (e.g., TTL control) to synchronize your light source and camera, ensuring the sample is only illuminated during the camera's exposure time.

  • Choosing the right objective: A high numerical aperture (NA) objective will collect more light, improving your signal without needing to increase excitation intensity.

Q3: What are the optimal excitation wavelengths for SBFI to minimize phototoxicity?

A3: SBFI is a ratiometric dye excited at approximately 340 nm and 380 nm.[7] Unfortunately, these UV wavelengths have higher energy and are inherently more phototoxic than visible light. While you cannot change the excitation wavelengths of SBFI, you can minimize the intensity and duration of exposure at these wavelengths.

Q4: How often can I acquire images without causing significant phototoxicity?

A4: The optimal imaging interval depends on the sensitivity of your cells and the intensity of your illumination. For long-term studies, it is best to increase the time between image acquisitions as much as your experimental question allows. This reduces the cumulative light dose delivered to the cells.

Q5: Are there alternatives to SBFI that are less phototoxic?

A5: Yes, several sodium indicators operate at longer, less damaging wavelengths. These include:

  • CoroNa Green: Excitation/emission maxima around 492/516 nm. However, it may have lower sodium sensitivity and can leak from cells more readily than SBFI.[8]

  • Asante Sodium Green: Excitation/emission maxima around 517/540 nm. It is important to note that while these dyes use less energetic light, phototoxicity can still occur with prolonged or intense exposure.

Q6: How can I validate that my imaging conditions are not causing phototoxicity?

A6: A crucial control is to image a sample under the same conditions but without the experimental treatment. Monitor key indicators of cell health, such as morphology, motility, and cell division rates. You can also perform a cell viability assay (see protocols below) on cells that have been subjected to your imaging protocol and compare them to non-imaged control cells.

Quantitative Data Summary

Minimizing phototoxicity requires careful consideration of the illumination dose delivered to the sample. The following tables provide general guidelines for imaging parameters. Note that optimal settings will vary depending on the cell type, expression level of the target, and the sensitivity of your imaging system.

Table 1: General Safe Illumination Thresholds

These are wavelength-dependent, dose-independent thresholds below which minimal adverse effects on cell contractility were observed in one study. While not specific to SBFI's UV excitation, they provide a useful starting point for minimizing phototoxicity.[1]

Light ColorWavelength RangeSafe Threshold Intensity (mW/cm²)
Red635-650 nm< 5.7
Green545-580 nm< 3.1
Blue455-490 nm< 0.35

It is recommended to use the lowest possible excitation intensity that provides an acceptable signal-to-noise ratio.

Table 2: SBFI Spectral Properties

ParameterWavelength/Value
Excitation (Na+-bound)~340 nm
Excitation (Na+-free)~380 nm
Emission~505 nm
Selectivity~18-fold for Na+ over K+

Experimental Protocols

Protocol 1: Assessing Cell Viability Post-Imaging using a SYTOX Green Assay

This protocol uses a cell-impermeant dye to identify dead cells after a long-term imaging experiment.

Materials:

  • SYTOX Green Nucleic Acid Stain (e.g., from Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging medium (phenol red-free)

  • Fluorescence microscope with appropriate filters for SYTOX Green (Excitation/Emission: ~504/523 nm)

Procedure:

  • Perform your long-term SBFI imaging experiment on your cells of interest. Include a control group of cells that are not exposed to the imaging light.

  • At the end of the imaging period, prepare a working solution of SYTOX Green at a final concentration of 100-500 nM in your imaging medium.

  • Remove the existing medium from your cells and replace it with the SYTOX Green-containing medium.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Using your fluorescence microscope, acquire images of both the imaged and non-imaged control cells using the SYTOX Green filter set.

  • Quantify the number of green-fluorescent (dead) cells in each group. A significant increase in the percentage of dead cells in the imaged group compared to the control group indicates phototoxicity.

Protocol 2: Assessing Cell Viability Post-Imaging using an MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for the assay)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate reader (absorbance at 570 nm)

Procedure:

  • Plate your cells in a 96-well plate and perform your long-term SBFI imaging on a subset of the wells. Leave other wells as non-imaged controls.

  • After the imaging experiment, carefully aspirate the culture medium from all wells.

  • Add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully aspirate the MTT solution.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a plate reader.[9]

  • A significant decrease in absorbance in the imaged wells compared to the control wells indicates a reduction in cell viability due to phototoxicity.

Visualizations

phototoxicity_pathway cluster_light Light-Induced Events cluster_cellular Cellular Response ExcitationLight Excitation Light (e.g., 340/380 nm for SBFI) SBFI SBFI Dye ExcitationLight->SBFI Excitation ROS Reactive Oxygen Species (ROS) Generation SBFI->ROS Photosensitization CellularDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->CellularDamage Damage Induction CellStress Cellular Stress (e.g., Blebbing, Apoptosis) CellularDamage->CellStress Physiological Impact

Caption: Signaling pathway of phototoxicity induction.

troubleshooting_workflow Start Start: Poor Image Quality or Signs of Cell Stress CheckIntensity Is Excitation Intensity Minimized? Start->CheckIntensity ReduceIntensity Action: Reduce Light Source Power / Use ND Filters CheckIntensity->ReduceIntensity No CheckExposure Are Exposure Times Optimized? CheckIntensity->CheckExposure Yes ReduceIntensity->CheckExposure ReduceExposure Action: Shorten Exposure Time / Use Sensitive Camera CheckExposure->ReduceExposure No CheckSNR Is SNR Adequate? CheckExposure->CheckSNR Yes ReduceExposure->CheckSNR OptimizeSNR Action: Check Filters, Dye Loading, and Background CheckSNR->OptimizeSNR No AssessViability Perform Cell Viability Assay CheckSNR->AssessViability Yes OptimizeSNR->AssessViability End End: Optimized Imaging Protocol AssessViability->End

Caption: A logical workflow for troubleshooting phototoxicity.

References

Validation & Comparative

A Comparative Guide to Sodium Imaging: SBFI Tetraammonium vs. CoroNa Green

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular sodium (Na⁺) concentrations is paramount to understanding a myriad of physiological and pathological processes. Fluorescent indicators are indispensable tools for visualizing and quantifying these ionic fluctuations. This guide provides a comprehensive comparison of two widely used sodium indicators: SBFI tetraammonium and CoroNa Green, offering researchers, scientists, and drug development professionals the critical information needed to select the appropriate tool for their experimental needs.

At a Glance: Key Performance Indicators

A direct comparison of the key photophysical and chemical properties of this compound and CoroNa Green is essential for informed decision-making. The following table summarizes the quantitative data for these two sodium indicators.

PropertyThis compoundCoroNa Green
Indicator Type RatiometricNon-ratiometric
Excitation Wavelength (Na⁺-bound) ~340 nm[1]~492 nm[2][3]
Excitation Wavelength (Na⁺-free) ~380 nm[1]Not applicable
Emission Wavelength ~500-505 nm[1][4]~516 nm[2][3]
Dissociation Constant (Kd) for Na⁺ ~11.3 - 21.8 mM (in 135 mM K⁺)[5][6]~80 mM[2][7]
Selectivity (Na⁺ vs. K⁺) ~18-fold[4][6]~4-fold[8]
Quantum Yield (in Na⁺ solution) 0.08[3]Not explicitly stated, but described as brighter than Sodium Green[5]
Cell Permeability Cell-impermeant salt[9][10][11]Available as cell-permeant AM ester and cell-impermeant salt[2][12]
Photostability Generally stable, but ratiometric nature compensates for some photobleaching[4]Prone to leakage from cells, which can be mistaken for photobleaching[5][13]

Delving Deeper: A Head-to-Head Comparison

This compound: The Ratiometric Standard

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) has long been a staple in intracellular sodium measurement.[5][6] Its key advantage lies in its ratiometric nature.[1] Upon binding to Na⁺, the excitation spectrum of SBFI shifts, allowing for the determination of Na⁺ concentration by calculating the ratio of fluorescence intensities at two different excitation wavelengths (typically 340 nm and 380 nm).[1] This ratiometric measurement is largely independent of dye concentration, path length, and photobleaching, leading to more robust and quantitative data.[4]

However, SBFI is not without its drawbacks. It requires UV excitation, which can be phototoxic to cells and may induce autofluorescence.[6] Furthermore, its lower quantum yield compared to other indicators can result in a weaker signal.[3] The tetraammonium salt form of SBFI is cell-impermeant and must be introduced into cells via microinjection or other invasive techniques.[9][10][11]

CoroNa Green: The Bright, Visible-Light Alternative

CoroNa Green is a newer, non-ratiometric indicator that fluoresces in the visible spectrum.[2] Its primary advantage is its excitation maximum at ~492 nm, making it compatible with standard argon-ion lasers used in confocal microscopy and flow cytometry.[2][5] This avoids the potential for UV-induced cell damage.[14] CoroNa Green is also noted for being brighter than some other sodium indicators.[5]

The main limitation of CoroNa Green is its non-ratiometric nature, meaning that changes in fluorescence intensity are used to infer changes in Na⁺ concentration.[5] This makes the measurements more susceptible to variations in dye loading, cell volume, and photobleaching.[7] Studies have also shown that CoroNa Green can leak from cells over time, which can be misinterpreted as a change in sodium concentration.[5][13] Its lower selectivity for Na⁺ over K⁺ compared to SBFI is another important consideration.[8]

Experimental Protocols

Accurate and reproducible data acquisition is contingent on meticulous experimental execution. Below are generalized protocols for utilizing this compound and CoroNa Green for intracellular sodium imaging.

This compound Loading and Calibration

Cell Loading (Microinjection):

  • Prepare a stock solution of this compound salt in an appropriate intracellular buffer (e.g., K⁺-based) to a final concentration of 1-5 mM.

  • Back-fill a micropipette with the SBFI solution.

  • Using a micromanipulator, carefully inject the SBFI solution into the cytoplasm of the target cells.

  • Allow the dye to equilibrate within the cell for 10-15 minutes before imaging.

In Situ Calibration:

  • After obtaining baseline fluorescence ratios, perfuse the cells with a series of calibration solutions containing known concentrations of Na⁺ and K⁺, with the total monovalent cation concentration held constant (e.g., 145 mM).[15]

  • These solutions should also contain ionophores such as gramicidin (B1672133) (to equilibrate intracellular and extracellular Na⁺) and monensin (B1676710) (a Na⁺/H⁺ exchanger).[7][8]

  • Record the fluorescence ratio (F340/F380) for each calibration solution.

  • Plot the fluorescence ratio against the corresponding Na⁺ concentration to generate a calibration curve.[15]

CoroNa Green AM Ester Loading and Calibration

Cell Loading:

  • Prepare a stock solution of CoroNa Green AM in high-quality, anhydrous DMSO.

  • Dilute the stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 0.5-10 µM.[2] The optimal concentration should be determined empirically for the specific cell type.

  • For improved dye loading, Pluronic® F-127 (0.02%) can be added to the loading solution.[8]

  • Incubate the cells with the loading solution for 10-60 minutes at 37°C.[2][8]

  • Wash the cells twice with fresh physiological buffer to remove extracellular dye.[2]

  • Allow for an additional 30-minute incubation period to ensure complete de-esterification of the AM ester by intracellular esterases.

In Situ Calibration:

  • Following baseline fluorescence measurements, expose the cells to calibration solutions with varying Na⁺ concentrations, as described for SBFI. These solutions should contain ionophores like gramicidin and monensin to equilibrate Na⁺ concentrations across the cell membrane.[7][16]

  • Measure the fluorescence intensity at each Na⁺ concentration.

  • Generate a calibration curve by plotting fluorescence intensity against Na⁺ concentration.[16]

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the key steps involved in sodium imaging with both indicators.

SBFI_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture Culture Cells Prepare_SBFI Prepare SBFI Solution Cell_Culture->Prepare_SBFI Microinjection Microinject SBFI Prepare_SBFI->Microinjection Equilibration Equilibrate Dye Microinjection->Equilibration Excite_340 Excite at 340 nm Equilibration->Excite_340 Excite_380 Excite at 380 nm Equilibration->Excite_380 Record_Emission Record Emission at ~505 nm Excite_340->Record_Emission Excite_380->Record_Emission Calculate_Ratio Calculate F340/F380 Ratio Record_Emission->Calculate_Ratio Calibration Apply Calibration Curve Calculate_Ratio->Calibration Determine_Na Determine [Na⁺]i Calibration->Determine_Na

This compound Experimental Workflow

CoroNa_Green_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture Culture Cells Prepare_CoroNa Prepare CoroNa Green AM Solution Cell_Culture->Prepare_CoroNa Incubate Incubate Cells with Dye Prepare_CoroNa->Incubate Wash Wash Cells Incubate->Wash De_esterify De-esterification Wash->De_esterify Excite_492 Excite at ~492 nm De_esterify->Excite_492 Record_Emission Record Emission at ~516 nm Excite_492->Record_Emission Measure_Intensity Measure Fluorescence Intensity Record_Emission->Measure_Intensity Calibration Apply Calibration Curve Measure_Intensity->Calibration Determine_Na_Change Determine Relative [Na⁺]i Change Calibration->Determine_Na_Change

CoroNa Green AM Experimental Workflow

Signaling Pathway Perturbation for Na⁺ Imaging

To induce measurable changes in intracellular sodium, various cellular signaling pathways can be modulated. The following diagram illustrates common experimental strategies to alter intracellular Na⁺ levels for imaging studies.

Sodium_Signaling_Perturbation cluster_membrane Plasma Membrane cluster_stimuli Experimental Stimuli cluster_effect Effect on Intracellular Na⁺ VGSC Voltage-Gated Na⁺ Channels (VGSCs) Increase_Na Increase in [Na⁺]i VGSC->Increase_Na Na⁺ influx NKA Na⁺/K⁺-ATPase NKA->Increase_Na Reduced Na⁺ efflux NCX Na⁺/Ca²⁺ Exchanger (NCX) NCX->Increase_Na Na⁺ influx Leak Na⁺ Leak Channels Leak->Increase_Na Na⁺ influx Veratridine Veratridine Veratridine->VGSC Activates Ouabain Ouabain Ouabain->NKA Inhibits Ionomycin Ionomycin (increases intracellular Ca²⁺) Ionomycin->NCX Stimulates (reverse mode) Gradient_Change Extracellular Na⁺ Gradient Alteration Gradient_Change->Leak Increases influx

References

A Head-to-Head Comparison of SBFI and Sodium Green for Intracellular Sodium Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, the accurate measurement of intracellular sodium concentration ([Na⁺]ᵢ) is crucial for understanding a myriad of physiological and pathological processes. Fluorescent indicators remain a primary tool for these investigations, with Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) and Sodium Green being two of the most prominent commercially available options. This guide provides an objective comparison of their performance characteristics, supported by experimental data, to aid researchers in selecting the optimal indicator for their specific needs.

Quantitative Performance Comparison

The selection of a fluorescent indicator is often dictated by its specific optical and chemical properties. The following table summarizes the key performance parameters of SBFI and Sodium Green.

PropertySBFISodium GreenReferences
Indicator Type RatiometricNon-ratiometric[1][2]
Excitation (Na⁺-bound) ~340 nm~507 nm[3][4][5]
Excitation (Na⁺-free) ~380 nm~507 nm[5][6]
Emission Maximum ~505 nm~532 nm[4][5]
Dissociation Constant (Kd) for Na⁺ ~11.3 - 20 mM (in 135 mM K⁺)~21 mM (in 135 mM K⁺)[1][3][7]
Quantum Yield (Φ) ~0.08~0.20[1][8]
Selectivity (Na⁺ over K⁺) ~18-fold~41-fold[1][7][8]
pH Sensitivity Relatively insensitive in the range of 6.8-7.8, but can cause apparent [Na⁺]ᵢ changes with significant pH shifts.Exhibits a small pH dependence.[9][10][11]

Key Distinctions and Experimental Considerations

Ratiometric vs. Non-Ratiometric Measurements:

SBFI is a ratiometric indicator, meaning that upon binding to Na⁺, its excitation spectrum shifts.[5] The ratio of fluorescence emission at two different excitation wavelengths (typically 340 nm and 380 nm) is used to determine the [Na⁺]ᵢ.[12] This ratiometric measurement provides a built-in correction for variations in dye concentration, cell thickness, and photobleaching, leading to more robust and quantitative data.[2]

Sodium Green, in contrast, is a non-ratiometric, single-wavelength indicator.[2] It exhibits an increase in fluorescence intensity upon binding to Na⁺ without a significant shift in its excitation or emission wavelengths.[1] While simpler to use, especially with standard confocal microscopes and flow cytometers equipped with a 488 nm laser line, it is more susceptible to the artifacts mentioned above.[1][11]

Spectral Properties and Phototoxicity:

A significant advantage of Sodium Green is its excitation in the visible range (~488 nm), which is less phototoxic to cells compared to the UV excitation required for SBFI.[7][13] The use of visible light also minimizes cellular autofluorescence.[13]

Quantum Yield and Brightness:

Sodium Green boasts a significantly higher fluorescence quantum yield (0.20) compared to SBFI (0.08).[1][8] This translates to a brighter signal, which can be advantageous for imaging experiments with low indicator concentrations or when detecting small changes in [Na⁺]ᵢ.

Selectivity:

Both indicators show good selectivity for Na⁺ over K⁺, but Sodium Green has a clear advantage with an approximately 41-fold higher selectivity compared to SBFI's ~18-fold.[1][7][8] This is a critical factor in maintaining measurement accuracy in the high intracellular K⁺ environment.

Experimental Protocols

Accurate measurement of intracellular sodium requires careful attention to dye loading and calibration. The following are generalized protocols; however, optimal conditions may vary depending on the cell type and experimental setup.

I. Dye Loading

A. SBFI-AM Loading Protocol

  • Prepare Stock Solution: Dissolve SBFI-AM (acetoxymethyl ester) in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: On the day of the experiment, dilute the SBFI-AM stock solution in a physiologically balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 5-10 µM. To aid in the solubilization of the AM ester, the non-ionic surfactant Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02-0.05% (w/v).[14]

  • Cell Loading: Replace the cell culture medium with the loading buffer and incubate the cells for 60-90 minutes at room temperature or 37°C.[14] The optimal loading time and temperature should be determined empirically.

  • Wash: After incubation, wash the cells twice with fresh, warm HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the active SBFI indicator inside the cells.

B. Sodium Green Tetraacetate Loading Protocol

  • Prepare Stock Solution: Prepare a 2–5 mM stock solution of Sodium Green tetraacetate in high-quality, anhydrous DMSO.[1]

  • Prepare Loading Buffer: Dilute the Sodium Green tetraacetate stock solution into the desired loading buffer to a final concentration of 1–10 µM.[1] The use of Pluronic F-127 (final concentration <0.1%) is also recommended to improve solubility.[1][3]

  • Cell Loading: Incubate the cells in the loading buffer for 30-60 minutes at 37°C.[3] The optimal dye concentration and loading time must be determined for each cell line.[3]

  • Wash: Wash the cells to remove any excess extracellular dye.[1]

II. In Situ Calibration

To obtain quantitative [Na⁺]ᵢ measurements, it is essential to perform an in situ calibration of the fluorescent signal. This is typically achieved by using ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations.

A. Gramicidin-Based Calibration Protocol

  • Prepare Calibration Solutions: Prepare a set of calibration buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, and 135 mM). To maintain a constant ionic strength, K⁺ is typically used to substitute for Na⁺. These solutions should also contain the ionophore gramicidin (B1672133) (typically 5-10 µM), which forms pores in the cell membrane permeable to monovalent cations like Na⁺ and K⁺.[3][9] The addition of the Na⁺/H⁺ exchanger monensin (B1676710) (e.g., 10 µM) can also be included to clamp intracellular pH.[5]

  • Equilibration: After loading the cells with the indicator and washing, sequentially perfuse the cells with the different calibration solutions.

  • Fluorescence Measurement: Record the fluorescence intensity (for Sodium Green) or the fluorescence ratio (for SBFI) for each calibration solution.

  • Generate Calibration Curve: Plot the fluorescence signal against the known Na⁺ concentrations to generate a calibration curve. This curve can then be used to convert the experimental fluorescence data into absolute [Na⁺]ᵢ values.

Visualizing Experimental and Biological Contexts

To better illustrate the practical application and biological relevance of these indicators, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_calib Calibration cluster_analysis Data Analysis prep_stock Prepare Indicator Stock (SBFI-AM or Sodium Green) prep_loading Prepare Loading Buffer (+ Pluronic F-127) prep_stock->prep_loading dye_loading Incubate Cells with Loading Buffer prep_loading->dye_loading cell_culture Culture Cells cell_culture->dye_loading wash Wash to Remove Extracellular Dye dye_loading->wash deester Allow for De-esterification wash->deester imaging Fluorescence Imaging (Microscopy or Flow Cytometry) deester->imaging run_calib Sequentially Perfuse Cells with Calibration Buffers imaging->run_calib prep_calib Prepare Calibration Buffers (Varying [Na+], + Gramicidin) prep_calib->run_calib measure_calib Measure Fluorescence run_calib->measure_calib gen_curve Generate Calibration Curve measure_calib->gen_curve convert Convert Experimental Data to [Na+]i gen_curve->convert

Caption: General experimental workflow for intracellular sodium measurement.

Sodium_Signaling cluster_stimulus External Stimuli cluster_membrane Plasma Membrane cluster_response Intracellular Events stimulus Neurotransmitter, Hormone, Growth Factor, Membrane Depolarization receptor Receptor Activation stimulus->receptor ion_channel Voltage-gated Na+ Channel Ligand-gated Ion Channel stimulus->ion_channel receptor->ion_channel transporter Na+/H+ Exchanger Na+/Ca2+ Exchanger receptor->transporter na_influx Na+ Influx ion_channel->na_influx transporter->na_influx indicator SBFI or Sodium Green Fluorescence Change na_influx->indicator downstream Downstream Signaling (e.g., change in [Ca2+]i, pH, membrane potential) na_influx->downstream

Caption: Simplified signaling pathways leading to intracellular sodium changes.

Conclusion

Both SBFI and Sodium Green are powerful tools for the measurement of intracellular sodium, each with a distinct set of advantages and disadvantages.

SBFI is the indicator of choice for:

  • Quantitative accuracy: Its ratiometric nature corrects for many common artifacts.

  • Experiments sensitive to dye leakage or concentration variability.

Sodium Green is ideal for:

  • Live-cell imaging where phototoxicity is a concern: Its visible light excitation is gentler on cells.

  • High-throughput screening and flow cytometry: Compatibility with standard 488 nm laser lines simplifies its use.

  • Experiments requiring a brighter signal.

Ultimately, the choice between SBFI and Sodium Green will depend on the specific experimental question, the available instrumentation, and the characteristics of the biological system under investigation. Careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and obtain reliable and meaningful data on the dynamics of intracellular sodium.

References

A Comparative Guide to the Ratiometric Sodium Indicator SBFI for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development engaged in the precise measurement of intracellular sodium concentrations ([Na⁺]i), the choice of a fluorescent indicator is critical. Sodium-Binding Benzofuran (B130515) Isophthalate (B1238265) (SBFI) has long been a staple in the field. This guide provides a detailed comparison of SBFI's advantages and disadvantages, supported by experimental data, and contrasts its performance with alternative sodium indicators.

SBFI: A Ratiometric Workhorse

SBFI is a UV-excitable, ratiometric fluorescent dye designed for the measurement of intracellular sodium ions.[1][2] Its ratiometric nature is a key advantage, as it allows for the correction of experimental variables such as uneven dye loading, differences in cell thickness, and photobleaching.[1][3] This is achieved by measuring the ratio of fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm) while monitoring emission at a single wavelength (around 505 nm).[4] The ratio of these intensities is directly proportional to the intracellular sodium concentration.[4]

Advantages of SBFI:
  • Ratiometric Measurement: Minimizes errors from photobleaching, dye leakage, and variations in cell morphology, leading to more accurate and quantifiable results.[1][2]

  • High Selectivity for Na⁺ over K⁺: SBFI exhibits an approximately 18-fold greater selectivity for sodium ions over potassium ions, which is crucial for accurate measurements in the physiological context of the cell.[1][5]

  • Spatial and Temporal Resolution: Provides good spatial and temporal resolution for tracking changes in intracellular sodium concentrations.[4]

  • Established Methodology: As one of the first-generation sodium indicators, its use is well-documented in a multitude of cell types and experimental systems.[6][7]

Disadvantages of SBFI:
  • UV Excitation: Requires excitation in the ultraviolet range, which can be phototoxic to cells and may require specialized and more expensive equipment, such as UV lasers for confocal microscopy.[5][6]

  • Low Quantum Yield: SBFI has a relatively low fluorescence quantum yield (around 0.08 in Na⁺-containing solutions), resulting in lower brightness compared to newer dyes.[5][8][9]

  • Potential for Compartmentalization: The acetoxymethyl (AM) ester form of SBFI, used for cell loading, can sometimes accumulate in intracellular organelles, leading to a signal that does not accurately reflect cytosolic sodium levels.[1][10]

  • pH Sensitivity: The fluorescence of SBFI can be influenced by changes in intracellular pH.[7]

Comparative Analysis with Alternative Sodium Indicators

The limitations of SBFI have driven the development of alternative sodium indicators. The following table provides a quantitative comparison of SBFI with other commonly used dyes.

FeatureSBFICoroNa GreenSodium GreenING-2 (Asante Natrium Green-2)
Indicator Type RatiometricNon-ratiometricNon-ratiometricNon-ratiometric
Excitation Wavelength(s) 340 nm / 380 nm[1]~492 nm[6]~488 nm[8]~525 nm[1]
Emission Wavelength ~505 nm[1]~516 nm[6]Not specified~545 nm[1]
Quantum Yield ~0.08[5][8]Not specified~0.20[5][8]Not specified
Selectivity (Na⁺ over K⁺) ~18-fold[1][5]~4-fold[7]~41-fold[5][8]Not specified
Dissociation Constant (Kd) for Na⁺ ~4-20 mM (in vitro)[1][9]High Kd, suitable for large [Na⁺]i transients[7]~6-21 mM (in vitro)[5][9]~20 mM[1]
Key Advantages Ratiometric quantificationVisible light excitation, suitable for confocal microscopy[6]Higher quantum yield, greater selectivity than SBFI[5][8]High sensitivity, suitable for HTS[1]
Key Disadvantages UV excitation, low brightness[6][11]Non-ratiometric, prone to leakage[12][13]Non-ratiometricNon-ratiometric

Experimental Protocols

General Protocol for Loading Cultured Cells with SBFI-AM

This protocol provides a general guideline for loading adherent cells with the acetoxymethyl (AM) ester form of SBFI. Optimization for specific cell types may be required.

  • Cell Preparation:

    • Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence microscopy.

    • Culture cells to the desired confluency (typically 70-90%).

  • Reagent Preparation:

    • Prepare a stock solution of SBFI-AM (e.g., 1 mM in anhydrous DMSO).

    • Prepare a loading buffer. A common choice is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

    • To aid in the solubilization of the AM ester, the non-ionic surfactant Pluronic F-127 is often used at a final concentration of 0.02-0.04%.[3]

  • Cell Loading:

    • Prepare the final loading solution by diluting the SBFI-AM stock solution into the loading buffer to a final concentration of 5-10 µM.[3] The addition of Pluronic F-127 at this stage is recommended.

    • Remove the culture medium from the cells and wash once with the loading buffer.

    • Add the SBFI-AM loading solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C.[11] Incubation at a lower temperature may be necessary to reduce compartmentalization.[5]

  • De-esterification:

    • After loading, wash the cells twice with fresh loading buffer to remove extracellular dye.

    • Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for the complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto a perfusion chamber on the microscope stage.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at 505 nm.

    • The ratio of the fluorescence intensities (F340/F380) is then used to determine the intracellular sodium concentration, typically after performing an in situ calibration.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the application of SBFI, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_post_loading Post-Loading cluster_imaging Imaging cell_culture Culture Adherent Cells wash1 Wash with Buffer cell_culture->wash1 load_cells Incubate Cells with SBFI-AM wash1->load_cells prepare_sbfi Prepare SBFI-AM Solution prepare_sbfi->load_cells wash2 Wash to Remove Extracellular Dye load_cells->wash2 deesterify Allow for De-esterification wash2->deesterify acquire_images Acquire Fluorescence Images (Ex: 340/380nm, Em: 505nm) deesterify->acquire_images calculate_ratio Calculate F340/F380 Ratio acquire_images->calculate_ratio calibrate Perform In Situ Calibration calculate_ratio->calibrate determine_na Determine [Na+]i calibrate->determine_na

Experimental Workflow for [Na⁺]i Measurement with SBFI.

signaling_pathway stimulus External Stimulus (e.g., Neurotransmitter) receptor Receptor Activation stimulus->receptor depolarization Membrane Depolarization receptor->depolarization na_channel Voltage-Gated Na+ Channel (VGSC) na_influx Na+ Influx na_channel->na_influx increase_na Increase in Intracellular [Na+] na_influx->increase_na depolarization->na_channel sbfi SBFI Fluorescence Ratio (F340/F380) Increases increase_na->sbfi nka Na+/K+-ATPase increase_na->nka na_efflux Na+ Efflux nka->na_efflux repolarization Repolarization na_efflux->repolarization

References

A Researcher's Guide: Validating SBFI-Based Sodium Measurements with Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating cellular sodium dynamics, the choice of measurement technique is critical. Sodium-Binding Benzofuran (B130515) Isophthalate (B1238265) (SBFI) is a widely used fluorescent indicator for intracellular sodium, offering spatial and temporal resolution. However, the gold standard for measuring ion channel activity remains patch-clamp electrophysiology. This guide provides a comprehensive comparison of these two powerful techniques, offering experimental protocols and data to validate SBFI measurements and ensure the accuracy of your findings.

At a Glance: SBFI vs. Electrophysiology

FeatureSBFI (Fluorescence Imaging)Patch-Clamp Electrophysiology
Measurement Principle Measures changes in fluorescence intensity or ratio upon binding to Na⁺.[1]Directly measures the flow of ions (current) across the cell membrane.
Spatial Resolution High; can resolve subcellular Na⁺ concentration changes.[1]Low; typically measures whole-cell or single-channel currents.
Temporal Resolution Good; suitable for tracking slower changes in bulk cytoplasmic Na⁺.Excellent; resolves rapid kinetics of ion channel gating in milliseconds.
Measurement Target Primarily bulk cytoplasmic Na⁺ concentration.Ionic currents through specific channels or transporters.
Invasiveness Less invasive (AM ester loading) to moderately invasive (pipette loading).Highly invasive; requires physical contact and seal with the cell membrane.
Quantification Requires in situ calibration to convert fluorescence to absolute [Na⁺].[2][3][4]Provides direct, quantitative measurement of current (in amperes).

The Importance of Validation

While SBFI provides valuable insights into intracellular sodium dynamics, it is an indirect measure. Factors such as dye loading, compartmentalization, photobleaching, and the dye's own binding kinetics can influence the fluorescence signal.[4] Electrophysiology, specifically the patch-clamp technique, offers a direct and quantitative measurement of sodium influx through ion channels. Therefore, validating SBFI measurements against patch-clamp data is crucial for confirming the accuracy and temporal fidelity of the fluorescent signal, especially when studying rapid sodium transients.

Experimental Validation: A Side-by-Side Comparison

A direct validation involves performing simultaneous whole-cell patch-clamp and SBFI fluorescence imaging on the same cell. This allows for the direct correlation of the electrophysiological recording of sodium currents with the corresponding changes in intracellular sodium as reported by SBFI.

Experimental Workflow

The following diagram illustrates the general workflow for a simultaneous patch-clamp and SBFI imaging experiment.

G cluster_prep Cell Preparation cluster_exp Simultaneous Recording cluster_analysis Data Analysis prep1 Cell Culture prep2 Load cells with SBFI-AM or prepare for pipette loading prep1->prep2 exp1 Establish Whole-Cell Patch-Clamp Configuration prep2->exp1 exp2 Include SBFI in Patch Pipette (for pipette loading method) exp1->exp2 exp3 Position cell on fluorescence microscope exp2->exp3 exp4 Acquire Electrophysiological Data (Voltage-clamp, Na+ current) exp3->exp4 exp5 Simultaneously Acquire SBFI Fluorescence Images exp3->exp5 ana1 Analyze Na+ Current Kinetics (Activation, Inactivation) exp4->ana1 ana2 Analyze SBFI Fluorescence (ΔF/F0, Rise Time, Decay) exp5->ana2 ana3 Correlate Electrophysiological and Fluorescence Data ana1->ana3 ana2->ana3 ana4 In Situ Calibration of SBFI Signal ana3->ana4

Experimental workflow for validating SBFI with electrophysiology.

Detailed Experimental Protocols

Protocol 1: Cell Preparation and SBFI Loading

Objective: To prepare cells for simultaneous electrophysiology and fluorescence imaging.

Materials:

  • Cell culture of interest (e.g., HEK293 cells expressing a specific sodium channel, primary neurons, or cardiomyocytes)

  • SBFI-AM (acetoxymethyl ester) or SBFI potassium salt

  • Pluronic F-127 (for AM ester loading)

  • External and internal solutions for patch-clamp recording

Procedure (AM Ester Loading):

  • Plate cells on glass coverslips suitable for imaging and electrophysiology.

  • Prepare a loading solution containing 5-10 µM SBFI-AM and 0.02-0.05% Pluronic F-127 in your standard external solution.

  • Incubate the cells in the loading solution for 60-120 minutes at room temperature or 37°C, depending on the cell type.

  • Wash the cells thoroughly with fresh external solution to remove extracellular dye.

  • Allow cells to de-esterify the dye for at least 30 minutes before starting the experiment.

Procedure (Patch Pipette Loading):

  • Prepare your standard internal (pipette) solution for whole-cell patch-clamp.

  • Add 0.2-1 mM SBFI (potassium salt) directly to the internal solution.

  • Briefly sonicate or vortex the solution to ensure the dye is fully dissolved.

  • Filter the internal solution through a 0.22 µm syringe filter before use.

  • This method allows for a more controlled and consistent intracellular dye concentration.[5]

Protocol 2: Simultaneous Whole-Cell Patch-Clamp and SBFI Imaging

Objective: To simultaneously record voltage-gated sodium currents and SBFI fluorescence changes.

Equipment:

  • Inverted microscope equipped for epifluorescence with excitation wavelengths of ~340 nm and ~380 nm and an emission filter around 510 nm.

  • A fast-switching light source and a sensitive camera (e.g., EMCCD or sCMOS).

  • Patch-clamp amplifier and data acquisition system.

  • Micromanipulator for positioning the patch pipette.

Procedure:

  • Transfer a coverslip with SBFI-loaded cells to the recording chamber on the microscope stage and perfuse with external solution.

  • Using the micromanipulator, approach a target cell with a patch pipette filled with the appropriate internal solution (with or without SBFI, depending on the loading method).

  • Establish a giga-ohm seal and obtain the whole-cell patch-clamp configuration.

  • Switch the amplifier to voltage-clamp mode and hold the cell at a negative potential (e.g., -80 mV) to ensure sodium channels are in a closed, available state.

  • Begin acquiring fluorescence images, alternating between 340 nm and 380 nm excitation.

  • Apply a depolarizing voltage step (e.g., to 0 mV for 20-50 ms) to elicit a sodium current. Synchronize the start of the voltage step with the image acquisition.

  • Record both the sodium current from the patch-clamp amplifier and the corresponding fluorescence images from the camera.

  • Repeat the voltage protocol as needed, allowing for sufficient recovery time between stimuli.

Protocol 3: In Situ Calibration of the SBFI Signal

Objective: To convert the SBFI fluorescence ratio into an absolute intracellular sodium concentration.

Materials:

  • Calibration solutions with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100 mM). The ionic strength should be kept constant by substituting Na⁺ with an ion to which SBFI is insensitive, such as K⁺ or N-methyl-D-glucamine.

  • Ionophores such as gramicidin (B1672133) and monensin (B1676710) to equilibrate intracellular and extracellular Na⁺.[2]

Procedure:

  • At the end of an experiment, perfuse the cell with a series of calibration solutions containing different Na⁺ concentrations.

  • Include ionophores in the calibration solutions to make the cell membrane permeable to Na⁺.

  • For each calibration solution, record the steady-state SBFI fluorescence ratio (F340/F380).

  • Plot the fluorescence ratio as a function of [Na⁺] to generate a calibration curve.

  • Fit the data to an appropriate equation (e.g., the Grynkiewicz equation) to determine the parameters needed to convert your experimental fluorescence ratios into [Na⁺].[3]

Quantitative Data Comparison

A key aspect of validation is the quantitative comparison of the kinetics of the two signals.

ParameterSBFI FluorescencePatch-Clamp CurrentExpected Correlation
Signal Onset Rise time of the ΔF/F₀ signal.Activation kinetics of the Na⁺ current.The rise of the SBFI signal should closely follow the integrated Na⁺ current (total charge entry).
Signal Peak Peak ΔF/F₀.Peak Na⁺ current amplitude.The peak fluorescence change should be proportional to the total Na⁺ influx.
Signal Decay Decay rate of the ΔF/F₀ signal.Inactivation kinetics of the Na⁺ current and subsequent Na⁺ extrusion.The initial decay of the SBFI signal will be much slower than the current inactivation, as it reflects the clearance of Na⁺ from the cytoplasm, not just the closing of the channels.

One study that compared SBFI and another sodium indicator, CoroNa Green, with electrophysiology found a linear relationship between the fluorescence transients and the total charge of the corresponding inward currents.[6] This demonstrates that the amplitude of the fluorescence signal can be a reliable indicator of the magnitude of sodium influx.

Signaling Pathway Example: Glutamate (B1630785) Receptor-Mediated Sodium Influx

In many neuronal signaling pathways, the activation of ionotropic glutamate receptors leads to a significant influx of sodium, contributing to synaptic transmission and plasticity.

G cluster_pathway Glutamate Receptor Signaling and Sodium Influx glutamate Glutamate Release (Presynaptic) receptor AMPA/NMDA Receptor Binding glutamate->receptor channel_opening Ion Channel Opening receptor->channel_opening na_influx Na+ Influx channel_opening->na_influx depolarization Membrane Depolarization na_influx->depolarization downstream Downstream Signaling (e.g., Ca2+ influx via NMDAR, Action Potential Firing) depolarization->downstream

Simplified signaling pathway of glutamate-induced sodium influx.

Validating SBFI measurements in such a context would involve stimulating this pathway (e.g., with glutamate application) while simultaneously recording the resulting sodium currents with patch-clamp and the intracellular sodium increase with SBFI.

Conclusion

Both SBFI imaging and patch-clamp electrophysiology are indispensable tools for studying cellular sodium dynamics. While SBFI offers excellent spatial resolution for monitoring changes in intracellular sodium concentration, its indirect nature necessitates careful validation. Patch-clamp electrophysiology, as the gold standard for measuring ion channel currents, provides the ideal benchmark for this validation. By performing simultaneous recordings and quantitative comparisons as outlined in this guide, researchers can confidently interpret their SBFI data and gain a more complete and accurate understanding of the role of sodium in cellular physiology and disease.

References

A Researcher's Guide to Alternative Fluorescent Probes for Intracellular Sodium

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of performance and protocols for leading sodium indicators.

For researchers and drug development professionals investigating the nuanced roles of intracellular sodium signaling, the selection of an appropriate fluorescent probe is a critical first step.[1][2][3] While classic probes have paved the way, a new generation of indicators offers significant advantages in sensitivity, photostability, and experimental flexibility. This guide provides a comprehensive comparison of key alternative fluorescent probes for intracellular sodium, supported by experimental data and detailed protocols to inform your selection process.

Performance Characteristics at a Glance

The ideal sodium probe offers high selectivity, a dissociation constant (Kd) within the physiological range of intracellular sodium concentrations (typically 5-15 mM), and robust fluorescence upon binding.[1][4] The following table summarizes the key quantitative performance metrics for popular sodium indicators.

IndicatorExcitation Max (nm)Emission Max (nm)Kd (mM)Selectivity (Na+ over K+)Quantum YieldKey Features
SBFI 340/380500~11.3-20~18x0.08Ratiometric, UV-excitable, well-established.[1][5][6][7][8]
CoroNa Green 492516~42.7-80~4x-Visible light excitation, suitable for confocal microscopy.[1][4][6][9]
ANG-2 (ING-2) 525-532545-550~8.3-20~20x0.20High affinity, visible light excitation, good for HTS.[1][4][5][8][10]
Sodium Green 488540~6-21~41x0.20High selectivity, visible light excitation, suitable for flow cytometry.[5][6][7]
SoNa™ 520 ~488~520---High sensitivity, visible light excitation.[5]

In-Depth Probe Comparison

SBFI: The Ratiometric Standard

Sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) has long been a staple in intracellular sodium measurement.[1][5] Its key advantage lies in its ratiometric nature; the ratio of fluorescence emission when excited at two different wavelengths (340 nm and 380 nm) directly correlates with the intracellular sodium concentration.[1] This minimizes issues arising from uneven dye loading, photobleaching, and variable cell morphology.[5][8] However, SBFI suffers from a low quantum yield, requiring UV excitation which can be phototoxic to cells, and can have slow cell permeability.[1][5]

CoroNa Green: A Visible Light Alternative

CoroNa Green offers a significant advantage by being excitable with visible light, making it compatible with standard confocal microscopy setups and reducing the potential for phototoxicity.[9] It demonstrates an increase in fluorescence emission intensity upon binding to sodium.[1][5] However, it exhibits a lower selectivity for sodium over potassium compared to other probes and has been reported to show transmembrane leakage.[1][9] Its higher dissociation constant makes it more suitable for detecting larger changes in intracellular sodium.[1][4]

ANG-2 (ING-2): High Affinity and Sensitivity

Asante NaTRIUM Green-2 (ANG-2), also known as Ion Natrium Green-2 (ING-2), is a high-affinity probe that shows a significant increase in fluorescence upon binding sodium.[1][5][8] With excitation and emission in the visible range, it is well-suited for high-throughput screening (HTS) and a variety of fluorescence microscopy applications.[5][8] It boasts good selectivity for sodium over potassium.[4]

Sodium Green: Superior Selectivity

The Sodium Green indicator stands out for its high selectivity for sodium over potassium, being approximately 41 times more selective.[6][7] It is excitable at 488 nm, making it compatible with confocal laser-scanning microscopes and flow cytometers.[6][7] Upon binding to sodium, it shows an increase in fluorescence emission intensity.[6]

Experimental Protocols

Accurate and reproducible data acquisition is contingent on meticulous experimental execution. Below are detailed protocols for cell loading and in situ calibration of fluorescent sodium probes.

Cell Loading with Acetoxymethyl (AM) Ester Probes

The majority of these fluorescent probes are available as cell-permeant acetoxymethyl (AM) esters.[1] Intracellular esterases cleave the AM group, trapping the active indicator inside the cell.

experimental_workflow cluster_preparation Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging prep Seed cells on coverslips and grow for 3 days. reconstitute Reconstitute AM ester in DMSO. prep->reconstitute Start dilute Dilute in HBSS with 0.02% Pluronic® F127. reconstitute->dilute load Incubate cells with dye solution. dilute->load wash Wash cells with HBSS. load->wash image Acquire fluorescence images. wash->image

Caption: General workflow for loading cells with AM ester fluorescent sodium probes.

Detailed Steps:

  • Cell Preparation: Seed cells on 30-mm glass coverslips and allow them to grow under standard conditions for 3 days to ensure they are healthy and well-attached.[1]

  • Dye Reconstitution: Prepare a stock solution of the sodium indicator AM ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1]

  • Loading Solution Preparation: Dilute the stock solution to the final working concentration in a physiological buffer such as Hank's Balanced Salt Solution (HBSS). The final concentration will vary depending on the probe:

    • SBFI: 7 µM[1]

    • CoroNa Green: 10 µM[1]

    • ANG-2: 5 µM[1] To aid in the dispersion of the nonpolar AM ester in the aqueous loading solution, include 0.02% Pluronic® F-127.[1]

  • Cell Incubation: Wash the cells with HBSS and then incubate them in the loading solution. Incubation times and temperatures are probe-specific:

    • SBFI: 5 hours at 37 °C[1]

    • CoroNa Green: 1 hour at 37 °C[1]

    • ANG-2: 1 hour at room temperature[1]

  • Washing: After incubation, gently wash the cells with HBSS to remove any extracellular dye.[1]

  • Imaging: The cells are now ready for fluorescence imaging.[1]

In Situ Calibration of Intracellular Sodium Probes

To convert fluorescence signals into absolute intracellular sodium concentrations, an in situ calibration is necessary. This typically involves using ionophores to equilibrate the intracellular and extracellular sodium concentrations.

signaling_pathway cluster_cell Cell cluster_microscope Microscope probe Fluorescent Probe bound_probe Probe-Na+ Complex (Fluorescent) probe->bound_probe na_ion Na+ na_ion->probe Binding emission Emitted Light (Detected) bound_probe->emission Fluorescence excitation Excitation Light excitation->bound_probe

Caption: Simplified signaling pathway of a fluorescent sodium probe.

Calibration Protocol:

  • Prepare Calibration Solutions: Create a series of calibration buffers with known sodium concentrations (e.g., 0, 10, 20, 50, 100, 150 mM). To maintain osmotic balance, substitute sodium with another cation like potassium or N-methyl-D-glucamine (NMDG).[11]

  • Load Cells: Load the cells with the chosen sodium indicator as described in the protocol above.

  • Equilibrate Ion Concentrations: Treat the loaded cells with a combination of ionophores to make the cell membrane permeable to sodium. A common combination is gramicidin (B1672133) and monensin.

  • Acquire Fluorescence Data: Sequentially perfuse the cells with the different calibration solutions and record the fluorescence intensity at each sodium concentration.

  • Generate Calibration Curve: Plot the fluorescence intensity (or ratio for ratiometric dyes) against the known sodium concentrations. Fit the data with an appropriate equation (e.g., the Hill equation) to determine the Kd and the minimum and maximum fluorescence values. This curve can then be used to convert the fluorescence signals from your experimental samples into intracellular sodium concentrations.

Conclusion

The landscape of fluorescent probes for intracellular sodium has evolved, offering researchers a diverse toolkit to investigate sodium signaling with greater precision and flexibility. While SBFI remains a valid ratiometric option, alternatives like CoroNa Green, ANG-2, and Sodium Green provide the significant advantage of visible light excitation, reducing phototoxicity and broadening experimental possibilities. The choice of probe will ultimately depend on the specific experimental requirements, including the desired sensitivity, the imaging setup available, and the biological question being addressed. By carefully considering the performance characteristics and adhering to robust experimental protocols, researchers can confidently select and utilize the optimal fluorescent probe to unravel the complexities of intracellular sodium dynamics.

References

Unveiling the Sodium Specialist: A Guide to SBFI's Cation Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the intricate world of intracellular ion signaling, the fluorescent indicator sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI) has long been a staple for measuring sodium (Na⁺) concentrations. However, a critical aspect of its utility lies in its ability to distinguish Na⁺ from other cations, particularly the abundant intracellular potassium (K⁺). This guide provides a comprehensive comparison of SBFI's cross-sensitivity to potassium, supported by experimental data and protocols, to aid researchers in making informed decisions for their experimental designs.

Performance Profile: SBFI and its Competitors in Cation Selectivity

SBFI is a ratiometric indicator, allowing for more precise measurements by taking the ratio of fluorescence intensities at two different excitation wavelengths. While it exhibits a commendable preference for Na⁺, it is not entirely immune to the influence of K⁺. Experimental data indicates that SBFI is approximately 18 times more selective for Na⁺ than for K⁺[1][2]. This selectivity is a crucial parameter for accurately measuring intracellular Na⁺, which is typically present at lower concentrations (around 10-15 mM) compared to intracellular K⁺ (around 140 mM).

The presence of K⁺ can influence SBFI's affinity for Na⁺, as reflected by changes in its dissociation constant (Kd). The Kd is the concentration of Na⁺ at which half of the SBFI molecules are bound to the ion. A lower Kd indicates a higher affinity.

Here's a comparative look at the dissociation constants and selectivity of SBFI and other common sodium indicators:

IndicatorDissociation Constant (Kd) for Na⁺ (in vitro)Selectivity (Na⁺ over K⁺)Key Characteristics
SBFI ~5-10 mM (in the absence of K⁺)[3]~18-fold[1][2]Ratiometric, UV-excitable
~15-20 mM (at physiological K⁺ levels)[3]
CoroNa Green ~80 mM~4-fold[1]Non-ratiometric, visible light excitation
Sodium Green ~21 mM (at physiological K⁺ levels)~41-fold[4][5][6]Non-ratiometric, visible light excitation
ANG-2 Not explicitly stated, but selective~20-fold[7]Non-ratiometric, visible light excitation

Note: Dissociation constants can vary depending on the experimental conditions (e.g., pH, temperature, ionic strength) and are often higher in situ (within cells) compared to in vitro (in a cell-free environment).

Under the Microscope: Experimental Protocol for Assessing SBFI Cross-Sensitivity

To quantitatively assess the cross-sensitivity of SBFI to potassium, an in vitro calibration is a fundamental experiment. This procedure involves measuring the fluorescence of SBFI in solutions with known concentrations of Na⁺ and K⁺.

Experimental Protocol: In Vitro Calibration of SBFI

Objective: To determine the dissociation constant (Kd) of SBFI for Na⁺ in the presence and absence of K⁺.

Materials:

  • SBFI (salt or cell-impermeant form)

  • Calibration Buffer (e.g., 100 mM KCl, 20 mM NaCl, 10 mM MOPS, pH 7.2)

  • Na⁺-free Buffer (e.g., 120 mM KCl, 10 mM MOPS, pH 7.2)

  • High Na⁺ Buffer (e.g., 120 mM NaCl, 10 mM MOPS, pH 7.2)

  • Fluorometer or fluorescence microscope equipped for ratiometric imaging (e.g., excitation at ~340 nm and ~380 nm, emission at ~505 nm)

  • Ionophores (e.g., gramicidin (B1672133) and monensin) for in situ calibration (optional, for cellular experiments)

Procedure:

  • Prepare a series of calibration solutions: Create a range of solutions with varying Na⁺ concentrations while keeping the total ionic strength and K⁺ concentration constant. This is typically achieved by mixing the Na⁺-free and High Na⁺ buffers in different ratios. For example, to test the effect of K⁺, prepare two sets of calibration solutions: one with a constant high concentration of K⁺ (e.g., 135 mM) and another with no K⁺.

  • Add SBFI: Add a constant concentration of SBFI to each calibration solution.

  • Measure Fluorescence: For each solution, measure the fluorescence intensity at the two excitation wavelengths (e.g., 340 nm and 380 nm) while keeping the emission wavelength constant (e.g., 505 nm).

  • Calculate the Ratio: For each Na⁺ concentration, calculate the ratio of the fluorescence intensities (F340/F380).

  • Plot the Data: Plot the fluorescence ratio as a function of the Na⁺ concentration.

  • Determine the Kd: Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).

By comparing the Kd values obtained in the presence and absence of K⁺, researchers can quantify the effect of K⁺ on SBFI's affinity for Na⁺.

Visualizing the Workflow

The following diagram illustrates the key steps in the experimental workflow for assessing the cross-sensitivity of a fluorescent ion indicator like SBFI.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis cluster_comparison Comparison prep_solutions Prepare Calibration Solutions (Varying [Na⁺], Constant [K⁺]) add_sbfi Add SBFI to Solutions prep_solutions->add_sbfi measure_fluorescence Measure Fluorescence (Ex: 340nm & 380nm, Em: 505nm) add_sbfi->measure_fluorescence calculate_ratio Calculate F340/F380 Ratio measure_fluorescence->calculate_ratio plot_data Plot Ratio vs. [Na⁺] calculate_ratio->plot_data determine_kd Determine Kd (Binding Curve Fit) plot_data->determine_kd compare_kd Compare Kd with and without K⁺ determine_kd->compare_kd

Experimental workflow for assessing SBFI's cation sensitivity.

Conclusion

SBFI remains a powerful tool for intracellular Na⁺ imaging. However, its cross-sensitivity to K⁺ is a factor that researchers must consider. By understanding the extent of this interference and performing careful in vitro or in situ calibrations, the accuracy of intracellular Na⁺ measurements can be significantly enhanced. For experiments where high K⁺ fluctuations are anticipated or extreme precision is required, considering alternative indicators with higher Na⁺/K⁺ selectivity, such as Sodium Green, may be advantageous. Ultimately, the choice of indicator will depend on the specific experimental context and the physiological question being addressed.

References

A Comparative Guide to UV-Excitable and Visible Light-Excitable Sodium Indicators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of intracellular sodium concentration ([Na⁺]i) is crucial for understanding a wide range of physiological and pathophysiological processes, including neuronal excitability, cardiac function, and cellular homeostasis.[1] Fluorescent indicators are indispensable tools for real-time monitoring of [Na⁺]i dynamics in living cells. These indicators are broadly categorized based on their excitation wavelengths: UV-excitable and visible light-excitable. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal indicator for their specific application.

Performance Comparison of Sodium Indicators

The choice between UV-excitable and visible light-excitable sodium indicators depends on several key performance parameters. UV-excitable indicators, such as SBFI, have been the traditional choice and offer the significant advantage of ratiometric measurement.[1][2] Visible light-excitable indicators, including CoroNa Green, Sodium Green, and the newer ING series, have been developed to mitigate the potential for phototoxicity associated with UV excitation and often exhibit a larger dynamic range.[3]

IndicatorExcitation (nm)Emission (nm)Dissociation Constant (Kd) for Na⁺ (mM)Selectivity (Na⁺ over K⁺)Quantum YieldRatiometric
UV-Excitable
SBFI340/380505[1][2]11.3 - 20.7 (in 135 mM K⁺)[3][4][5]~18-fold[2][3]0.08[3][4]Yes[1][2]
Visible Light-Excitable
CoroNa Green492[4][6]516[4][6]~80[6]~4-fold[5]Not widely reportedNo[7]
Sodium Green488[4]51621 (in 135 mM K⁺)[3][4]~41-fold[3][4]0.2[3][4]No[3]
ING-2525[8][9][10][11][12]545[8][9][10][11][12]20[8][9][10][11][12]~20-fold[8][9]Not widely reportedNo

Signaling Pathway and Experimental Workflow

The fundamental principle behind these fluorescent indicators is a conformational change upon binding to sodium ions, which in turn alters their fluorescent properties.

Na Sodium Ion (Na⁺) Complex Na⁺-Indicator Complex Na->Complex Binding Indicator Fluorescent Indicator (e.g., SBFI, CoroNa Green) Indicator->Complex Fluorescence Change in Fluorescence Complex->Fluorescence Results in

Caption: Sodium ion binding to a fluorescent indicator.

A typical experimental workflow for comparing the performance of these indicators involves cell loading, imaging, and calibration.

cluster_loading Cell Loading cluster_imaging Fluorescence Imaging cluster_calibration In Situ Calibration A Prepare AM ester stock solution in DMSO B Dilute stock to working concentration in serum-free medium A->B C Incubate cells with indicator solution B->C D Wash cells to remove excess indicator C->D E Acquire baseline fluorescence images D->E F Induce change in intracellular Na⁺ (e.g., with ionophore) E->F G Acquire images during and after stimulation F->G H Expose cells to calibration solutions with known Na⁺ concentrations G->H I Use ionophore (e.g., gramicidin) to equilibrate intracellular and extracellular Na⁺ H->I J Measure fluorescence at each Na⁺ concentration I->J K Generate calibration curve J->K

Caption: Experimental workflow for comparing sodium indicators.

Experimental Protocols

Cell Loading with AM Esters

The acetoxymethyl (AM) ester forms of these indicators are membrane-permeant and are loaded into cells via incubation.

  • Stock Solution Preparation: Prepare a 1-10 mM stock solution of the indicator's AM ester in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[13]

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a serum-free medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The optimal concentration should be determined empirically for the specific cell type and experimental conditions. For some indicators, the addition of a non-ionic surfactant like Pluronic F-127 (at a final concentration of 0.02%) can aid in solubilization and improve loading efficiency.

  • Cell Incubation: Replace the cell culture medium with the indicator working solution and incubate the cells at 37°C for a duration ranging from 30 minutes to a few hours. Incubation times vary between indicators and cell types. For example, CoroNa Green may require around 1 hour, while SBFI might need a longer incubation of up to 5 hours.[5]

  • Washing: After incubation, wash the cells twice with the physiological buffer to remove any extracellular indicator.

  • De-esterification: Incubate the cells for an additional 15-60 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active indicator inside the cells.[14]

  • Probenecid (B1678239) (Optional): To prevent the extrusion of the de-esterified indicator by organic anion transporters, which can be active in some cell lines, probenecid (1 mM) can be included in the incubation and final imaging buffer.[15]

In Situ Calibration of Intracellular Sodium

To quantify [Na⁺]i from the fluorescence signal, an in situ calibration is essential. This is typically achieved by using an ionophore to equilibrate the intracellular and extracellular Na⁺ concentrations.

  • Calibration Solutions: Prepare a set of calibration solutions with varying known concentrations of Na⁺ (e.g., 0, 10, 20, 50, 100, and 150 mM). To maintain a constant ionic strength, the decrease in Na⁺ is typically compensated by an increase in K⁺, such that the sum of [Na⁺] and [K⁺] remains constant (e.g., 150 mM). These solutions should also contain a buffer (e.g., HEPES) to maintain a physiological pH.[5]

  • Ionophore Treatment: To the loaded cells, add a calibration solution containing a Na⁺ ionophore, such as gramicidin (B1672133) (e.g., 10 µM), and a protonophore like CCCP (e.g., 5 µM) to collapse the Na⁺ gradient across the cell membrane.[16][17] Some protocols may also include an inhibitor of the Na⁺/K⁺-ATPase, such as ouabain (B1677812) or strophanthidin, and a Ca²⁺ chelator like EGTA.[5][15]

  • Fluorescence Measurement: After a short incubation period (e.g., 5-30 minutes) to allow for equilibration, measure the fluorescence intensity of the cells at each Na⁺ concentration.[1][16]

  • Calibration Curve: Plot the fluorescence intensity (or ratio for ratiometric indicators) against the corresponding Na⁺ concentration. The resulting data can be fitted to the Hill equation to determine the dissociation constant (Kd) of the indicator in the intracellular environment.[16]

Advantages and Disadvantages

UV-Excitable Indicators (e.g., SBFI)

Advantages:

  • Ratiometric Measurement: SBFI allows for ratiometric imaging by exciting at two different wavelengths (340 nm and 380 nm) and measuring the ratio of the emitted fluorescence.[2] This method is less susceptible to artifacts arising from variations in indicator concentration, cell thickness, and photobleaching, thus providing more quantitative and reliable measurements of [Na⁺]i.[2]

  • Well-Established: SBFI is a well-characterized and widely used indicator with a large body of literature supporting its application.[7]

Disadvantages:

  • Phototoxicity and Photobleaching: Excitation with UV light can be phototoxic to cells, potentially altering their physiology and leading to cell death with prolonged exposure.[3] UV light also tends to cause more rapid photobleaching of the indicator compared to visible light.

  • Lower Brightness: SBFI has a relatively low quantum yield, resulting in lower fluorescence intensity compared to some visible light-excitable indicators.[1][3][4]

  • Specialized Equipment: Requires a light source and optics capable of delivering and detecting UV wavelengths, which may not be available on all fluorescence microscopes.

Visible Light-Excitable Indicators (e.g., CoroNa Green, Sodium Green, ING-2)

Advantages:

  • Reduced Phototoxicity: Excitation with visible light is less damaging to cells, allowing for longer-term imaging experiments with minimal impact on cell viability.[3]

  • Higher Brightness: Some visible light-excitable indicators, such as Sodium Green, have a significantly higher quantum yield than SBFI, resulting in brighter signals.[3][4]

  • Compatibility with Standard Equipment: These indicators can be used with standard fluorescence microscopes equipped with common laser lines (e.g., 488 nm) and filter sets (e.g., for FITC or GFP).[6][10]

  • Larger Dynamic Range: Some of the newer indicators, like ING-2, are reported to have a large dynamic range, providing a more robust response to changes in [Na⁺]i.[10][11][12]

Disadvantages:

  • Non-Ratiometric: Most visible light-excitable sodium indicators are non-ratiometric, meaning that changes in fluorescence intensity are directly proportional to the change in [Na⁺]i.[7] This makes them more susceptible to artifacts from variations in indicator loading, cell volume, and photobleaching.

  • Potential for Dye Leakage and Compartmentalization: Some of these indicators have been reported to leak from the cells over time or to compartmentalize into intracellular organelles, which can complicate the interpretation of the fluorescence signal.[18]

Conclusion

The selection of a fluorescent sodium indicator is a critical step in experimental design. For highly quantitative and robust measurements of [Na⁺]i where potential phototoxicity is less of a concern for the experimental timeframe, the ratiometric UV-excitable indicator SBFI remains a strong choice. However, for long-term imaging studies, for experiments with cells that are sensitive to UV light, or when using standard fluorescence microscopy setups, the brighter and less phototoxic visible light-excitable indicators offer a significant advantage. Among the visible light options, newer indicators like ING-2 show promise with their high sensitivity and large dynamic range. Researchers should carefully consider the specific requirements of their experiments, including the cell type, the expected magnitude and duration of [Na⁺]i changes, and the available instrumentation, to make an informed decision.

References

A Researcher's Guide: Navigating the Limitations of SBFI for Quantitative Sodium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of intracellular sodium concentrations, the fluorescent indicator Sodium-Binding Benzofuran (B130515) Isophthalate (B1238265) (SBFI) has long been a staple. However, a nuanced understanding of its limitations is crucial for accurate quantitative analysis. This guide provides a comprehensive comparison of SBFI with its contemporary alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

The Challenges of SBFI: A Quantitative Perspective

SBFI, a ratiometric UV-excitable dye, offers the advantage of minimizing artifacts from photobleaching, dye leakage, and variable cell thickness.[1][2] Despite its widespread use, several inherent properties of SBFI present significant challenges for robust quantitative sodium imaging.

A primary concern is its low quantum yield (approximately 0.08 in Na+-containing solutions), which results in relatively low brightness and can necessitate higher excitation light intensity, thereby increasing the risk of phototoxicity and photobleaching .[2][3][4] Furthermore, SBFI exhibits a degree of sensitivity to intracellular pH , which can confound sodium measurements if not carefully controlled or corrected for.[5] Inconsistent dye loading and compartmentalization within organelles are also frequently reported issues that can complicate the interpretation of cytosolic sodium levels.[1] Finally, the requirement for UV excitation can induce cellular autofluorescence and potentially damage cells, limiting its utility in long-term imaging studies.[4]

A Comparative Analysis of Fluorescent Sodium Indicators

To overcome the limitations of SBFI, several alternative fluorescent sodium indicators have been developed. The following table provides a quantitative comparison of SBFI with three prominent alternatives: Sodium Green, CoroNa™ Green, and Asante NaTRIUM Green-2 (ANG-2).

FeatureSBFISodium GreenCoroNa™ GreenAsante NaTRIUM Green-2 (ANG-2)
Dissociation Constant (Kd) for Na+ ~11-21 mM (in situ)[6][7]~21 mM (in situ)[3][7]~80 mM (in situ)[8]~20-39 mM (in situ)
Excitation Wavelength (nm) 340/380 (Ratiometric)[1]488[3]492[9]517-525[2]
Emission Wavelength (nm) 505[2]540[3]516[9]540-545[2]
Quantum Yield ~0.08[3][4]~0.20[3][4]Not explicitly stated, but brighter than Sodium Green~0.20 (Na+-bound)[4]
Selectivity (Na+ vs. K+) ~18-fold[3]~41-fold[3]~4-fold[6]~20-fold
Photostability Prone to photobleaching[2]More resistant than SBFIGood resistanceGood resistance
Ratiometric Yes[1]No[3]No[9]No
Key Advantages Ratiometric measurements reduce artifacts.[1][2]High quantum yield and selectivity; visible light excitation.[3]Good for high Na+ concentrations; visible light excitation.[6][8]High quantum yield; good photostability; visible light excitation.[4]
Key Disadvantages Low brightness, photobleaching, UV excitation, pH sensitivity.[2][3][4][5]Non-ratiometric.Lower selectivity for Na+ over K+; non-ratiometric.[6]Non-ratiometric.

Experimental Protocols

Detailed and consistent experimental protocols are paramount for obtaining reliable and reproducible quantitative data. Below are step-by-step protocols for cell loading, in situ calibration, and fluorescence imaging applicable to the discussed sodium indicators.

Cell Loading with AM Esters

This protocol provides a general guideline for loading cells with the acetoxymethyl (AM) ester forms of the fluorescent dyes.[10][11][12][13]

Materials:

  • Fluorescent indicator AM ester (SBFI-AM, Sodium Green tetraacetate, CoroNa™ Green-AM, or ANG-2 AM)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO, optional)

  • Serum-free culture medium or physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

Procedure:

  • Prepare a 1-10 mM stock solution of the AM ester in anhydrous DMSO. Store this stock solution in small aliquots, protected from light and moisture at -20°C.

  • On the day of the experiment, thaw a stock solution aliquot to room temperature.

  • Prepare the loading buffer. Dilute the stock solution into serum-free medium or buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup. For example, working concentrations of 7 µM for SBFI, 10 µM for CoroNa, and 5 µM for ANG-2 have been reported.[6][14]

  • (Optional) To aid in the dispersion of the AM ester in the aqueous loading buffer, an equal volume of 20% Pluronic® F-127 can be added to the DMSO stock solution before dilution. The final concentration of Pluronic® F-127 should be around 0.02-0.1%.

  • (Optional) To inhibit organic anion transporters that can extrude the dye, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[1]

  • Load the cells. Replace the culture medium with the loading buffer and incubate the cells for 15-60 minutes at room temperature or 37°C. Incubation times will vary depending on the cell type and the specific indicator. For example, loading times of up to 5 hours for SBFI have been reported in some cell lines.[14]

  • Wash the cells. After incubation, gently wash the cells two to three times with fresh, dye-free buffer to remove any extracellular indicator.

  • Allow for de-esterification. Incubate the cells in fresh buffer for an additional 15-30 minutes to allow for the complete hydrolysis of the AM ester by intracellular esterases, which traps the fluorescent indicator inside the cells.

In Situ Calibration of Intracellular Sodium Indicators

To convert fluorescence intensity ratios or changes into absolute intracellular sodium concentrations, an in situ calibration is essential.[5][6][8]

Materials:

  • A series of calibration buffers with known Na+ concentrations (e.g., 0, 10, 20, 50, 100, 140 mM). To maintain osmolarity, Na+ is typically replaced with K+ or a non-ionic species like choline.

  • Ionophores to equilibrate intracellular and extracellular Na+ concentrations (e.g., a combination of gramicidin (B1672133) and monensin, typically at 5-10 µM each).

  • Na+/K+-ATPase inhibitor (e.g., ouabain, 1 mM) to prevent active sodium transport.

Procedure:

  • Load cells with the chosen sodium indicator as described in the cell loading protocol.

  • Acquire baseline fluorescence. Place the coverslip with the loaded cells on the microscope and acquire a baseline fluorescence image in a standard physiological buffer.

  • Permeabilize the membrane. Perfuse the cells with the calibration buffer containing 0 mM Na+ and the ionophores and Na+/K+-ATPase inhibitor. This will deplete intracellular Na+.

  • Acquire fluorescence at different Na+ concentrations. Sequentially perfuse the cells with the calibration buffers containing increasing concentrations of Na+ (e.g., 10, 20, 50, 100, 140 mM), allowing the fluorescence signal to stabilize at each concentration before acquiring an image.

  • Determine Rmin and Rmax. The fluorescence intensity (or ratio for SBFI) at 0 mM Na+ represents the minimum fluorescence (Fmin or Rmin), and the intensity at the highest Na+ concentration represents the maximum fluorescence (Fmax or Rmax).

  • Construct the calibration curve. Plot the fluorescence intensity or ratio against the corresponding Na+ concentration. For ratiometric dyes like SBFI, the data can be fitted to the Grynkiewicz equation to determine the dissociation constant (Kd). For single-wavelength indicators, a calibration curve can be used to convert fluorescence changes to [Na+]i.

Basic Fluorescence Microscopy Imaging Protocol

Equipment:

  • Inverted fluorescence microscope equipped with appropriate excitation and emission filters for the chosen indicator.

  • A light source (e.g., xenon or mercury lamp, or laser).

  • A sensitive camera (e.g., CCD or EMCCD).

  • Image acquisition and analysis software.

Procedure:

  • Mount the coverslip with the loaded and washed cells in an imaging chamber on the microscope stage.

  • Locate the cells using brightfield or phase-contrast microscopy.

  • Set the appropriate excitation and emission filters for the chosen indicator (refer to the comparison table).

  • Adjust the exposure time and gain to obtain a good signal-to-noise ratio while minimizing photobleaching.

  • Acquire baseline images.

  • Apply experimental stimuli and acquire a time-lapse series of images to monitor changes in intracellular sodium.

  • Analyze the images using software to quantify the changes in fluorescence intensity or ratio over time in regions of interest (ROIs) corresponding to individual cells.

Visualizing Workflows and Concepts

To further aid in the practical application of this information, the following diagrams, generated using the DOT language, illustrate key decision-making processes and experimental workflows.

G Workflow for Quantitative Sodium Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Select Sodium Indicator load Cell Loading with AM Ester start->load Based on experimental needs wash Wash Cells load->wash deester De-esterification wash->deester image Fluorescence Imaging deester->image stim Apply Stimulus image->stim acquire Acquire Time-Lapse Data stim->acquire quantify Quantify [Na+]i acquire->quantify calibrate In Situ Calibration calibrate->quantify Provides conversion factor interpret Interpret Results quantify->interpret

General workflow for quantitative sodium imaging.

G Decision Tree for Sodium Indicator Selection q1 Is ratiometric measurement critical? a1_yes SBFI q1->a1_yes Yes a1_no Consider non-ratiometric indicators q1->a1_no No q2 Is UV excitation a concern? a1_no->q2 a2_yes Sodium Green, CoroNa Green, or ANG-2 q2->a2_yes Yes a2_no SBFI may be an option q2->a2_no No q3 Expected [Na+]i range? a2_yes->q3 a3_high CoroNa Green (high Kd) a3_low Sodium Green or ANG-2 (lower Kd)

Decision-making guide for selecting a sodium indicator.

SBFI_Structure Chemical Structure of SBFI SBFI

Chemical structure of Sodium-Binding Benzofuran Isophthalate (SBFI).

By carefully considering the inherent limitations of SBFI and evaluating the quantitative advantages of its alternatives, researchers can make more informed decisions to enhance the accuracy and reliability of their intracellular sodium measurements. The provided protocols and workflows offer a practical starting point for implementing these advanced imaging techniques in your laboratory.

References

SBFI Performance: A Comparative Analysis in Brain Slices and Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate experimental model is a critical first step. When studying intracellular sodium dynamics using the fluorescent indicator sodium-binding benzofuran (B130515) isophthalate (B1238265) (SBFI), the choice between brain slices and cultured cells presents distinct advantages and disadvantages. This guide provides a comprehensive comparison of SBFI performance in these two widely used systems, supported by experimental data and detailed protocols.

At a Glance: Key Performance Differences

While direct comparative studies quantifying every aspect of SBFI performance in brain slices versus cultured cells are limited, a synthesis of available literature provides valuable insights into their relative strengths and weaknesses.

Performance MetricBrain SlicesCultured CellsKey Considerations
Signal-to-Noise Ratio (SNR) Generally lowerGenerally higherLight scattering and autofluorescence in the dense tissue of brain slices can reduce SNR.[1][2][3] Cultured cells, being a monolayer, typically offer a clearer optical path.
Loading Efficiency (AM Ester) More challengingMore straightforwardThe complex three-dimensional structure and cellular heterogeneity of brain slices can impede uniform dye loading. In contrast, cultured cells in a monolayer are more readily accessible to the dye.
Photostability Potentially lowerPotentially higherIncreased light scattering within brain tissue may necessitate higher excitation intensities, potentially leading to faster photobleaching.[1]
Cytotoxicity (AM Ester Loading) Higher riskLower riskThe prolonged incubation times and higher dye concentrations sometimes required for adequate loading in brain slices can increase the risk of cytotoxicity.[4]
Physiological Relevance HighModerate to LowBrain slices preserve the native cellular architecture, synaptic connections, and glial-neuronal interactions, offering a more physiologically relevant context.[5] Cultured cells, while excellent for mechanistic studies, lack this complex microenvironment.

In-Depth Analysis of Performance Metrics

Signal-to-Noise Ratio (SNR)

Achieving a high signal-to-noise ratio is crucial for resolving subtle changes in intracellular sodium concentration. In this regard, cultured cells generally outperform brain slices. The dense, multi-layered structure of brain tissue leads to significant light scattering and higher intrinsic autofluorescence, both of which contribute to a lower SNR.[1][2][3] Specialized imaging techniques like two-photon microscopy can mitigate these issues in brain slices by reducing out-of-focus fluorescence.[6] In contrast, the monolayer nature of cultured cells provides a much clearer optical path, resulting in a stronger signal relative to background noise.

Loading Efficiency

The acetoxymethyl (AM) ester form of SBFI is commonly used for loading the indicator into cells. However, achieving efficient and uniform loading in brain slices is notoriously challenging. The dense extracellular matrix and the presence of various cell types with different uptake efficiencies can lead to heterogeneous dye distribution. In contrast, loading SBFI-AM into cultured cells is typically more straightforward and results in more consistent staining.

Photostability

Photostability, or the resilience of the fluorescent signal to photobleaching during imaging, is a critical consideration for long-term experiments. While the intrinsic photostability of SBFI is the same regardless of the system, the practical photostability can be lower in brain slices. The light scattering properties of the tissue often necessitate the use of higher excitation light intensities to achieve a sufficient signal, which in turn can accelerate photobleaching.[1]

Cytotoxicity

The process of loading SBFI-AM can be cytotoxic, primarily due to the intracellular release of formaldehyde (B43269) during the cleavage of the AM ester. This is a greater concern in brain slice preparations, which may require longer incubation times and higher dye concentrations to achieve adequate loading. Organotypic brain slice cultures, which are maintained for extended periods, are particularly vulnerable to the cumulative effects of cytotoxicity.[4] Cytotoxicity can be assessed by assays that measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.[4]

Experimental Protocols

SBFI-AM Loading in Acute Brain Slices

This protocol is a generalized procedure and may require optimization for specific brain regions and animal ages.

  • Slice Preparation: Prepare 300-400 µm thick brain slices in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • Dye Loading Solution: Prepare a loading solution containing 5-10 µM SBFI-AM, 0.02-0.05% Pluronic F-127, and 0.01-0.02% dimethyl sulfoxide (B87167) (DMSO) in aCSF.

  • Incubation: Incubate the slices in the loading solution for 30-60 minutes at 32-34°C, ensuring continuous oxygenation.

  • De-esterification: Transfer the slices to fresh, oxygenated aCSF and allow for de-esterification for at least 30 minutes at room temperature before imaging.

SBFI_Loading_Brain_Slices cluster_prep Slice Preparation cluster_loading Dye Loading cluster_final Final Steps Slice_Prep Prepare Brain Slices (300-400 µm) Recovery Recover in aCSF (≥1 hr) Slice_Prep->Recovery Incubation Incubate Slices (30-60 min, 32-34°C) Recovery->Incubation Loading_Solution Prepare SBFI-AM Loading Solution Loading_Solution->Incubation De_esterification De-esterify in aCSF (≥30 min) Incubation->De_esterification Imaging Proceed to Imaging De_esterification->Imaging

Fig. 1: Experimental workflow for SBFI-AM loading in acute brain slices.
SBFI-AM Loading in Cultured Cells

This protocol is suitable for primary neuronal cultures or cell lines.

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for imaging.

  • Dye Loading Solution: Prepare a loading solution of 2-5 µM SBFI-AM with 0.01-0.02% Pluronic F-127 in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Incubation: Replace the culture medium with the loading solution and incubate for 20-40 minutes at 37°C.

  • Wash and De-esterification: Gently wash the cells twice with warm physiological salt solution and then incubate in the same solution for an additional 20-30 minutes to allow for complete de-esterification of the dye.

  • Imaging: Proceed with imaging in the physiological salt solution.

SBFI_Loading_Cultured_Cells cluster_prep Cell Preparation cluster_loading Dye Loading cluster_final Final Steps Plate_Cells Plate Cells on Imaging Dish Incubation Incubate Cells (20-40 min, 37°C) Plate_Cells->Incubation Loading_Solution Prepare SBFI-AM Loading Solution Loading_Solution->Incubation Wash Wash and De-esterify (20-30 min) Incubation->Wash Imaging Proceed to Imaging Wash->Imaging

Fig. 2: Experimental workflow for SBFI-AM loading in cultured cells.

Signaling Pathways of Sodium Regulation

Intracellular sodium concentration is tightly regulated by a variety of channels and transporters. Understanding these pathways is essential for interpreting SBFI imaging data. Key players include voltage-gated sodium channels, which mediate the influx of sodium during action potentials, and the Na+/K+-ATPase pump, which actively extrudes sodium to maintain the electrochemical gradient.

Sodium_Regulation cluster_intra Intracellular cluster_extra Extracellular Na_Channel Voltage-Gated Na+ Channel Na_in [Na+]i NaK_Pump Na+/K+-ATPase Na_out [Na+]o NHE Na+/H+ Exchanger NKCC Na+-K+-2Cl- Cotransporter Na_in->Na_out Na_out->Na_in

Fig. 3: Key transporters and channels involved in neuronal sodium homeostasis.

Conclusion: Choosing the Right Model

The choice between brain slices and cultured cells for SBFI imaging depends heavily on the specific research question.

  • Brain slices are the preferred model when investigating sodium dynamics within the context of intact neural circuits and glial-neuronal interactions. Their high physiological relevance makes them indispensable for studying network-level phenomena and the effects of drugs on integrated systems. However, researchers must be prepared to overcome challenges related to lower signal-to-noise ratios and more difficult dye loading procedures.

  • Cultured cells offer a more controlled and accessible system, ideal for high-throughput screening, mechanistic studies of specific channels or transporters, and experiments requiring high-quality, single-cell resolution imaging. The trade-off for this simplicity is a reduction in physiological complexity.

By carefully considering the performance characteristics and experimental demands outlined in this guide, researchers can make an informed decision and optimize their SBFI imaging experiments for the most reliable and insightful results.

References

A Critical Evaluation of SBFI for Measuring Physiological Sodium Levels: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical evaluation of Sodium-Binding Benzofuran (B130515) Isophthalate (B1238265) (SBFI), a widely used fluorescent indicator for measuring intracellular sodium concentrations ([Na⁺]ᵢ). We will objectively compare its performance against popular alternatives, presenting supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their specific needs.

Introduction to Fluorescent Sodium Indicators

The precise regulation of intracellular sodium is crucial for a multitude of cellular processes, including nutrient transport, maintenance of membrane potential, and signal transduction. Fluorescent indicators are indispensable tools for studying these dynamics in living cells. SBFI, introduced in 1989, was one of the first commercially available fluorescent dyes for measuring [Na⁺]ᵢ and remains in use today. However, a new generation of sodium indicators has since been developed, offering potential advantages in certain applications. This guide will delve into the key performance characteristics of SBFI and its primary competitors: CoroNa Green, Sodium Green, and Asante Natrium Green-2 (ANG-2).

Performance Comparison of Sodium Indicators

The selection of a fluorescent sodium indicator depends on a variety of factors, including the specific experimental requirements, the instrumentation available, and the cell type under investigation. The following tables summarize the key quantitative parameters of SBFI and its alternatives to facilitate a direct comparison.

Table 1: Spectral and Photophysical Properties

IndicatorExcitation (nm)Emission (nm)Quantum Yield (Φ)Measurement Type
SBFI 340 / 380505[1][2]0.08[3]Ratiometric[1][2]
CoroNa Green 492[4][5]516[4][5]Not widely reportedSingle-Wavelength
Sodium Green 4925250.20[3]Single-Wavelength
ANG-2 5255450.20 (Na⁺-bound)[6]Single-Wavelength

Table 2: Ion Binding and Selectivity

IndicatorKd for Na⁺ (K⁺-free)Kd for Na⁺ (~135 mM K⁺)Selectivity (Na⁺ over K⁺)
SBFI 3.8 mM[7][8]11.3 - 21.8 mM[5][7][8][9]~18-fold[8]
CoroNa Green Not widely reported~80 mM[8]~4-fold[9]
Sodium Green 6 mM[3]21 mM[3]~41-fold[3]
ANG-2 20 mM34 mM~20-fold

Critical Evaluation of SBFI

Advantages of SBFI:
  • Ratiometric Measurement: SBFI's most significant advantage is its ratiometric nature.[1][2] By taking the ratio of fluorescence intensities at two different excitation wavelengths (340 nm and 380 nm), measurements become largely independent of dye concentration, cell path length, and photobleaching, leading to more accurate and quantitative data.[10][11] This is a crucial feature for experiments requiring precise quantification of [Na⁺]ᵢ.

  • Established and Well-Characterized: As one of the first sodium indicators, SBFI has been extensively used and characterized in a wide range of cell types and applications.[6][12] This extensive body of literature provides a solid foundation for its use and troubleshooting.

Disadvantages of SBFI:
  • UV Excitation: SBFI requires excitation in the ultraviolet (UV) range, which can be phototoxic to cells, leading to cellular damage and artifacts, especially during long-term imaging experiments.[1]

  • Low Quantum Yield: SBFI has a relatively low fluorescence quantum yield, resulting in lower brightness compared to newer dyes.[1][3] This can lead to a lower signal-to-noise ratio, making it challenging to detect small or rapid changes in [Na⁺]ᵢ.

  • Interference from K⁺: The affinity of SBFI for Na⁺ is influenced by the intracellular potassium concentration, which necessitates careful in situ calibration for accurate [Na⁺]ᵢ quantification.[9]

  • Dye Loading and Compartmentalization: Like other AM ester dyes, SBFI can be prone to incomplete de-esterification and compartmentalization within organelles, which can complicate the interpretation of cytosolic sodium signals.[6] Loading at room temperature has been shown to reduce compartmentalization.[6]

Comparison with Alternatives

CoroNa Green: This indicator offers the advantage of excitation with visible light (around 488 nm), making it compatible with standard confocal microscopes and reducing the risk of phototoxicity.[4][5][13] However, it is a single-wavelength indicator, making quantitative measurements more challenging. Studies have also reported issues with dye leakage from cells and lower sensitivity to Na⁺ compared to SBFI.[4][5][13]

Sodium Green: Similar to CoroNa Green, Sodium Green is excited by visible light and boasts a significantly higher quantum yield than SBFI, resulting in a brighter signal.[3] It also exhibits higher selectivity for Na⁺ over K⁺.[3] However, as a single-wavelength indicator, it shares the same limitations as CoroNa Green for quantitative measurements.

Asante Natrium Green-2 (ANG-2): This newer generation dye also offers visible light excitation and a high quantum yield.[1] It has a good selectivity for Na⁺ over K⁺. While it is a single-wavelength indicator, its improved brightness and photostability make it a strong candidate for high-throughput screening and qualitative imaging of sodium dynamics.

Experimental Protocols

Accurate and reproducible measurements of intracellular sodium require careful attention to experimental detail. Below are generalized protocols for using SBFI.

SBFI-AM Loading Protocol

This protocol describes the loading of the acetoxymethyl (AM) ester form of SBFI into cultured cells.

  • Prepare SBFI-AM Stock Solution: Dissolve SBFI-AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: Dilute the SBFI-AM stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 5-10 µM. To aid in the dispersion of the dye, it is recommended to add Pluronic F-127 (0.02-0.04% final concentration) to the loading buffer. Probenecid (B1678239) (1-2.5 mM) can also be included to inhibit the action of organic anion transporters, which can extrude the dye from the cytoplasm.[6]

  • Cell Loading: Replace the cell culture medium with the loading buffer and incubate the cells for 30-120 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type. Loading at room temperature can reduce dye compartmentalization.[6]

  • Wash: After loading, wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the SBFI-AM by intracellular esterases.

Ratiometric Measurement of [Na⁺]ᵢ with SBFI
  • Instrumentation: Use a fluorescence imaging system equipped with excitation filters for 340 nm and 380 nm and an emission filter centered around 505 nm.

  • Image Acquisition: Acquire fluorescence images of the SBFI-loaded cells by alternating the excitation wavelength between 340 nm and 380 nm.

  • Background Subtraction: For each image, subtract the background fluorescence from a region of the coverslip without cells.

  • Ratio Calculation: Calculate the ratio of the fluorescence intensity at 340 nm excitation to the fluorescence intensity at 380 nm excitation (F₃₄₀/F₃₈₀) for each cell or region of interest.

  • Calibration: Convert the ratio values to [Na⁺]ᵢ using an in situ calibration curve (see protocol below).

In Situ Calibration of SBFI

To obtain accurate quantitative measurements of [Na⁺]ᵢ, it is essential to perform an in situ calibration of the dye within the cells under investigation. This is because the spectral properties of SBFI can be influenced by the intracellular environment.

  • Prepare Calibration Solutions: Prepare a set of calibration buffers with known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, and 150 mM). To maintain a constant ionic strength, replace Na⁺ with K⁺. These buffers should also contain ionophores to equilibrate the intracellular and extracellular Na⁺ concentrations. A common combination is gramicidin (B1672133) (1-10 µM) and monensin (B1676710) (10 µM).

  • Determine R_min and R_max:

    • Perfuse the SBFI-loaded cells with the zero Na⁺ calibration buffer to obtain the minimum fluorescence ratio (R_min).

    • Perfuse the cells with the high Na⁺ calibration buffer (e.g., 150 mM) to obtain the maximum fluorescence ratio (R_max).

  • Generate Calibration Curve: Perfuse the cells with the intermediate Na⁺ concentration buffers and record the corresponding fluorescence ratios.

  • Calculate [Na⁺]ᵢ: Use the Grynkiewicz equation to calculate the [Na⁺]ᵢ from the experimental ratio values: [Na⁺]ᵢ = K_d * [(R - R_min) / (R_max - R)] * (F_free,380 / F_bound,380) Where K_d is the dissociation constant of SBFI for Na⁺, R is the experimental ratio, and (F_free,380 / F_bound,380) is the ratio of fluorescence intensities at 380 nm for the Na⁺-free and Na⁺-bound forms of the dye.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_imaging Fluorescence Imaging cluster_analysis Data Analysis cell_culture Cell Culture dye_loading Dye Loading (SBFI-AM) cell_culture->dye_loading wash Wash Extracellular Dye dye_loading->wash deesterification De-esterification wash->deesterification image_acquisition Image Acquisition (Ex: 340/380 nm, Em: 505 nm) deesterification->image_acquisition background_subtraction Background Subtraction image_acquisition->background_subtraction ratio_calculation Calculate F340/F380 Ratio background_subtraction->ratio_calculation in_situ_calibration In Situ Calibration ratio_calculation->in_situ_calibration concentration_determination Determine [Na+]i ratio_calculation->concentration_determination in_situ_calibration->concentration_determination

Caption: Experimental workflow for measuring intracellular sodium using SBFI.

signaling_pathway extracellular_stimulus Extracellular Stimulus (e.g., Neurotransmitter, Growth Factor) receptor Membrane Receptor extracellular_stimulus->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade ion_channel Na+ Channel / Transporter signaling_cascade->ion_channel na_influx Na+ Influx ion_channel->na_influx sbfi SBFI na_influx->sbfi binds sbfi_na SBFI-Na+ Complex sbfi->sbfi_na fluorescence_change Change in Fluorescence Ratio (F340/F380) sbfi_na->fluorescence_change results in

Caption: General signaling pathway leading to a detectable change in [Na⁺]ᵢ with SBFI.

Conclusion

SBFI remains a valuable tool for the quantitative measurement of intracellular sodium, primarily due to its ratiometric properties which allow for robust and accurate quantification. However, researchers must be mindful of its limitations, including the potential for phototoxicity from UV excitation and its relatively low brightness. For qualitative studies or experiments where UV light is a concern, newer, brighter, visible-light excitable indicators like Sodium Green and ANG-2 present compelling alternatives. The choice of indicator should ultimately be guided by the specific experimental question and the available instrumentation. Careful experimental design, including appropriate loading procedures and in situ calibration, is critical for obtaining reliable and meaningful data with any fluorescent sodium indicator.

References

Safety Operating Guide

Proper Disposal of SBFI Tetraammonium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

This guide provides detailed procedures for the proper disposal of SBFI (Sodium-binding benzofuran (B130515) isophthalate) tetraammonium salt, a fluorescent indicator dye commonly used in laboratory settings. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile gloves to prevent skin contact.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to protect clothing.

In Case of a Spill:

  • Alert personnel in the immediate area.

  • For a small, dry spill, gently sweep the material into a designated chemical waste container. Avoid creating dust.

  • For a small liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's EHS department immediately.

Step-by-Step Disposal Protocol

The disposal of SBFI tetraammonium salt is contingent on its classification as either hazardous or non-hazardous waste. This determination must be made in consultation with your institution's EHS office. The following protocol outlines the procedures for both scenarios.

1. Waste Classification:

  • Consult EHS: The first and most critical step is to contact your institution's EHS department. Provide them with all available information on this compound salt to receive a formal waste classification.

  • Review Institutional Policies: Familiarize yourself with your institution's specific policies regarding the disposal of laboratory chemicals.

2. Disposal of Non-Hazardous this compound Salt Waste:

If your EHS office deems this compound salt as non-hazardous, follow these steps for disposal:

  • Aqueous Solutions:

    • Dilute aqueous solutions of SBFI may be permissible for drain disposal, followed by flushing with copious amounts of water. However, this is subject to local regulations and institutional policies. Always confirm with your EHS office before proceeding.

  • Solid Waste:

    • Uncontaminated solid SBFI can likely be disposed of in the regular trash, provided it is securely contained.

    • Contaminated labware (e.g., pipette tips, microfuge tubes) should be placed in a designated non-hazardous lab waste container.

3. Disposal of Hazardous this compound Salt Waste:

If this compound salt is classified as hazardous waste, or if it is mixed with other hazardous chemicals (e.g., organic solvents), the following procedures must be followed:

  • Waste Collection:

    • Collect all waste containing SBFI (solid and liquid) in a clearly labeled, sealed, and compatible hazardous waste container.

    • The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound salt"), and any other components of the waste mixture.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Waste Pickup:

    • Arrange for the pickup of the hazardous waste through your institution's EHS department.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound salt, the following table provides general guidelines for the disposal of non-hazardous laboratory chemical waste.

ParameterGuidelineCitation
pH Range for Drain Disposal 5.5 - 10.5 (for dilute aqueous solutions)
Maximum Volume for Drain Disposal A few hundred grams or milliliters per day (for approved non-hazardous chemicals)
Container Rinsing For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound salt.

start Start: this compound Salt Waste Generated consult_ehs Consult Institutional EHS for Waste Classification start->consult_ehs is_hazardous Is the waste classified as hazardous? consult_ehs->is_hazardous non_hazardous_disposal Follow Non-Hazardous Disposal Protocol is_hazardous->non_hazardous_disposal No hazardous_disposal Follow Hazardous Waste Disposal Protocol is_hazardous->hazardous_disposal Yes drain_disposal Aqueous Solution: Confirm drain disposal acceptability with EHS non_hazardous_disposal->drain_disposal solid_disposal Solid Waste: Dispose in designated non-hazardous waste non_hazardous_disposal->solid_disposal collect_waste Collect in labeled hazardous waste container hazardous_disposal->collect_waste end End: Waste Properly Disposed drain_disposal->end solid_disposal->end schedule_pickup Arrange for EHS waste pickup collect_waste->schedule_pickup schedule_pickup->end

Caption: Disposal Decision Workflow for this compound Salt.

Disclaimer: This information is intended as a general guide. Always prioritize the specific regulations and procedures established by your institution and local authorities. Direct consultation with your Environmental Health and Safety department is essential for ensuring safe and compliant disposal of all laboratory chemicals.

Safeguarding Your Research: A Comprehensive Guide to Handling SBFI Tetraammonium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling SBFI tetraammonium, a fluorescent indicator used for measuring sodium concentrations. Adherence to these protocols is crucial for minimizing risks and ensuring the integrity of your research.

Essential Safety and Handling Information

Personal Protective Equipment (PPE):

A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the recommended PPE:

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory to protect against accidental splashes.
Face ShieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves should be worn at all times. Inspect gloves for any signs of degradation or puncture before use.
Body Protection Laboratory CoatA flame-resistant lab coat that fastens securely is required to protect against spills.
Chemical-resistant ApronRecommended when handling larger volumes.
Respiratory Protection Fume HoodAll handling of this compound powder and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of any airborne particles.
RespiratorIn the absence of a fume hood or in case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Storage and Handling:

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[3] Do not breathe dust or vapor.[3] Always use in a well-ventilated area, preferably within a chemical fume hood.[2] Wash hands thoroughly after handling.

Procedural Guidance: From Preparation to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

Experimental Workflow for Safe Handling:

Safe Handling Workflow for this compound prep Preparation - Don appropriate PPE - Work in a fume hood weigh Weighing - Use an analytical balance - Handle with care to avoid dust prep->weigh dissolve Dissolving - Add powder to solvent slowly - Stir gently to avoid splashing weigh->dissolve use Experimental Use - Follow established lab protocols - Maintain PPE use dissolve->use decon Decontamination - Clean work surfaces - Decontaminate equipment use->decon waste Waste Collection - Segregate waste - Use labeled, sealed containers decon->waste dispose Disposal - Contact EHS or licensed contractor - Follow institutional guidelines waste->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SBFI tetraammonium
Reactant of Route 2
Reactant of Route 2
SBFI tetraammonium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.